molecular formula C6H7IN2O2 B1421964 methyl (4-iodo-1H-pyrazol-1-yl)acetate CAS No. 1175275-44-1

methyl (4-iodo-1H-pyrazol-1-yl)acetate

Cat. No.: B1421964
CAS No.: 1175275-44-1
M. Wt: 266.04 g/mol
InChI Key: JOZSDZHLLBZDCB-UHFFFAOYSA-N
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Description

Methyl (4-iodo-1H-pyrazol-1-yl)acetate (CAS 1175275-44-1) is a chemical compound with the molecular formula C 6 H 7 IN 2 O 2 and a molecular weight of 266.04 g/mol . This ester derivative of a 4-iodo-pyrazole is characterized by its acetate group, which differentiates it from similar compounds like the ethyl ester analogue (CAS 82231-59-2) . The 4-iodo substitution on the pyrazole ring is a key structural feature, as halogen atoms, particularly iodine, are excellent leaving groups and serve as versatile handles for further chemical modification . The pyrazole scaffold is a privileged structure in medicinal and organic chemistry, frequently serving as a core template in the development of novel therapeutic agents and functional materials . While the specific biological mechanisms and applications for this exact compound are areas of active research, its structural profile suggests significant potential as a key synthetic intermediate. Researchers can leverage the reactivity of the iodine atom for metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, to create more complex, functionalized molecules . This makes this compound a valuable building block for constructing compound libraries in drug discovery programs and for the synthesis of specialized agrochemicals or materials . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 2-(4-iodopyrazol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7IN2O2/c1-11-6(10)4-9-3-5(7)2-8-9/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOZSDZHLLBZDCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C=C(C=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Methyl (4-iodo-1H-pyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Methyl (4-iodo-1H-pyrazol-1-yl)acetate is a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery. Its strategic importance stems from the combination of a metabolically stable pyrazole core and two distinct, orthogonally reactive functional groups: a versatile C-I bond at the 4-position and a readily modifiable methyl ester on the N1-substituent. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs. The iodo-substituent serves as a highly reactive handle for palladium- or copper-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed protocols for its synthesis and subsequent derivatization, and an exploration of its applications, tailored for researchers, scientists, and drug development professionals.

Chemical Identity and Core Properties

The fundamental characteristics of this compound are summarized below, providing the foundational data for its use in a laboratory setting.

PropertyValueSource(s)
Chemical Name This compoundN/A
Molecular Formula C₆H₇IN₂O₂[1]
Molecular Weight 266.04 g/mol [1]
CAS Number 1175275-44-1[2]
Canonical SMILES COC(=O)CN1C=C(C=N1)IN/A
InChI Key NESQEQZEBAPZEN-UHFFFAOYSA-N[1]

Chemical Structure:

Chemical structure of this compound

Physicochemical Characteristics

While extensive experimental data for this specific compound is not widely published, its properties can be reliably estimated based on analogous structures like 4-iodo-1-methyl-1H-pyrazole.

PropertyValue (Estimated/Typical)Justification/Reference
Appearance Off-white to pale yellow solidGeneral observation for similar iodo-pyrazoles.[3]
Melting Point 59-64 °C (for 4-iodo-1-methyl-1H-pyrazole)The acetate side chain may slightly alter this value.
Solubility Soluble in common organic solvents (DMF, DMSO, CH₂Cl₂, Ethyl Acetate)Typical for pyrazole derivatives used in synthesis.[3]
Stability Stable under standard laboratory conditions; may be light-sensitive. Store in a cool, dark place.Organoiodine compounds can be light-sensitive.

Synthesis and Purification

The most direct and common route to this compound is the N-alkylation of 4-iodopyrazole. This reaction leverages the acidic nature of the pyrazole N-H proton, which can be readily deprotonated by a mild base to generate a nucleophilic pyrazolide anion.

Workflow for Synthesis

The synthesis follows a standard nucleophilic substitution pathway.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Conditions R1 4-Iodopyrazole Process N-Alkylation (SN2 Reaction) R1->Process R2 Methyl Bromoacetate R2->Process Base K₂CO₃ or Cs₂CO₃ Base->Process Base Solvent DMF or Acetonitrile Solvent->Process Solvent Product Methyl (4-iodo-1H- purazol-1-yl)acetate Process->Product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: N-Alkylation

This protocol is based on established methods for the N-alkylation of pyrazoles.[4][5][6]

  • Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add 4-iodopyrazole (1.0 eq.).

  • Solvent and Base Addition: Dissolve the 4-iodopyrazole in a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile (approx. 0.5 M concentration). Add a mild inorganic base, such as potassium carbonate (K₂CO₃, 2.0 eq.) or cesium carbonate (Cs₂CO₃, 1.5 eq.). The use of Cs₂CO₃ can often lead to improved yields and milder reaction conditions.

  • Reagent Addition: Add methyl bromoacetate or methyl iodoacetate (1.1 eq.) dropwise to the stirred suspension at room temperature. Using methyl iodoacetate can accelerate the reaction due to the better leaving group ability of iodide but is often more costly.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) for 2-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 4-iodopyrazole is consumed.

  • Workup:

    • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Dilute the filtrate with ethyl acetate and wash sequentially with water (2x) and brine (1x) to remove the residual DMF and salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure product.

Trustworthiness Note: The primary challenge in this synthesis is controlling regioselectivity. For an unsubstituted pyrazole, alkylation can occur at either the N1 or N2 position.[7] However, for 4-substituted pyrazoles, the N1 isomer is typically the major product due to steric hindrance. The identity of the product must be rigorously confirmed by spectroscopic methods.

Spectroscopic Profile

Structural confirmation is paramount. Below are the expected spectroscopic characteristics for verifying the identity and purity of this compound.

  • ¹H NMR (Proton NMR): Expected chemical shifts (in CDCl₃ or DMSO-d₆):

    • A singlet for the methyl ester protons (-OCH₃) around δ 3.7-3.9 ppm.

    • A singlet for the methylene protons (-CH₂-) of the acetate group around δ 5.0-5.2 ppm.

    • Two singlets for the pyrazole ring protons (H3 and H5) typically in the range of δ 7.5-8.0 ppm. The deshielding effect of the adjacent nitrogen and iodine atoms influences their precise location.

  • ¹³C NMR (Carbon NMR):

    • A signal for the ester carbonyl carbon (-C=O) around δ 165-170 ppm.

    • Signals for the pyrazole ring carbons. The carbon bearing the iodine (C4) will appear at a significantly upfield (lower ppm) value, typically around δ 60-70 ppm, due to the heavy atom effect.

    • Signals for the other two pyrazole carbons (C3 and C5) will be in the aromatic region (δ 130-145 ppm).

    • Signals for the methylene (-CH₂-) and methyl (-OCH₃) carbons will be observed around δ 50-60 ppm.

  • Mass Spectrometry (MS):

    • In Electrospray Ionization (ESI) positive mode, the protonated molecular ion [M+H]⁺ is expected at m/z 267.96.

    • The isotopic pattern will be characteristic of a molecule containing one iodine atom.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in the differential reactivity of its C-I bond and its ester functionality.

A. Reactions at the C-I Bond: Cross-Coupling

The carbon-iodine bond is an excellent substrate for palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for creating C-C, C-N, and C-O bonds.[8] The reactivity trend for halogens in these reactions is I > Br > Cl, making the iodo-substituent highly desirable.[8]

Reactivity_Diagram cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling Start Methyl (4-iodo-1H- purazol-1-yl)acetate Reagent_S R-B(OH)₂ Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Start->Reagent_S C-C Bond Formation Reagent_So Terminal Alkyne Pd/Cu Catalysts Base (e.g., Et₃N) Start->Reagent_So C-C Bond Formation Product_S Methyl (4-aryl-1H- purazol-1-yl)acetate Reagent_S->Product_S Product_So Methyl (4-alkynyl-1H- purazol-1-yl)acetate Reagent_So->Product_So

Caption: Key cross-coupling reactions utilizing the C-I bond.

  • Suzuki-Miyaura Coupling: This reaction couples the 4-iodopyrazole with an organoboron reagent (boronic acid or ester) to form a new C-C bond, enabling the synthesis of 4-aryl or 4-heteroaryl pyrazoles.[9][10]

    • Typical Conditions: Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand, an aqueous base (e.g., K₂CO₃, Cs₂CO₃), and a solvent system like dioxane/water or DME.[9]

  • Sonogashira Coupling: This reaction joins the 4-iodopyrazole with a terminal alkyne, creating a C(sp²)-C(sp) bond. This is a powerful method for introducing alkynyl moieties into the pyrazole core.[11][12]

    • Typical Conditions: A palladium catalyst (e.g., PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and an amine base/solvent like triethylamine (Et₃N) or piperidine.[8]

B. Reactions at the Ester Group: Hydrolysis and Amidation

The methyl ester is a versatile handle for further functionalization, most commonly through hydrolysis to the corresponding carboxylic acid.

  • Ester Hydrolysis: Treatment with a base (e.g., LiOH, NaOH) in a water/alcohol solvent mixture, followed by acidic workup, readily converts the ester to the carboxylic acid, (4-iodo-1H-pyrazol-1-yl)acetic acid.[13] This acid is a crucial intermediate.

  • Amide Bond Formation: The resulting carboxylic acid can be coupled with a wide variety of amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to generate a diverse library of amides. This is a common strategy in late-stage diversification during lead optimization in drug discovery.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is non-negotiable. Organoiodine compounds require careful handling.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile is suitable).[14][15]

  • Ventilation: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of any dust or vapors.[16]

  • Incompatibilities: Keep away from strong oxidizing agents.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not discharge into the environment.[14][17]

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water.[15]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and seek medical attention.[15]

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

    • Ingestion: Rinse mouth with water and seek immediate medical attention.[15]

References

  • Eller, G. A., et al. (2011). Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. Synthetic Communications, 41(4). Available at: [Link]

  • ResearchGate. (2011). (PDF) ChemInform Abstract: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. Available at: [Link]

  • Usami, Y., et al. (2021). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. National Institutes of Health (NIH). Available at: [Link]

  • Royal Society of Chemistry. (2025). Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances. Available at: [Link]

  • PubChem. (2026). methyl 2-(4-iodo-1H-pyrazol-3-yl)acetate. Available at: [Link]

  • Innovating Science. (n.d.). SAFETY DATA SHEET “cutting edge science for the classroom”. Available at: [Link]

  • Aldon Corporation. (n.d.). SDS- Iodine Solution - Safety Data Sheet. Available at: [Link]

  • Semantic Scholar. (2021). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Available at: [Link]

  • Google Patents. (n.d.). JPH10139716A - Hydrolysis of methyl acetate.
  • MDPI. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Available at: [Link]

Sources

An In-depth Technical Guide to the Structural Elucidation of Methyl (4-iodo-1H-pyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Unambiguous Structural Verification in Drug Discovery

In the landscape of modern drug development, the precise characterization of novel chemical entities is not merely a procedural step but the bedrock of scientific integrity and preclinical advancement. Heterocyclic compounds, particularly pyrazole derivatives, represent a cornerstone of medicinal chemistry, lauded for their diverse pharmacological activities.[1] The subject of this guide, methyl (4-iodo-1H-pyrazol-1-yl)acetate, is a functionalized pyrazole with potential as a versatile intermediate in the synthesis of more complex bioactive molecules. Its unambiguous structural elucidation is paramount to ensuring the validity of subsequent biological and pharmacological studies. This guide provides a comprehensive, field-proven methodology for the complete structural verification of this compound, moving beyond a simple recitation of techniques to delve into the strategic rationale behind their application.

Foundational Strategy: A Multi-Spectroscopic Approach

The structural elucidation of a novel compound is akin to solving a complex puzzle. No single piece of evidence is sufficient; rather, a confluence of data from orthogonal analytical techniques provides the requisite certainty. Our strategy for this compound is built upon a synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each technique offers a unique window into the molecular architecture, and their combined interpretation forms a self-validating analytical workflow.

Figure 1: A generalized workflow for the synthesis and structural elucidation of this compound.

Mass Spectrometry: The First Glimpse into Molecular Identity

Mass spectrometry provides the initial, crucial data points: the molecular weight and, with high-resolution instruments, the elemental composition of the target molecule.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve a small quantity (approx. 1 mg) of the purified compound in a suitable solvent such as methanol or acetonitrile.

  • Ionization: Employ a soft ionization technique, such as Electrospray Ionization (ESI), to minimize fragmentation and maximize the abundance of the molecular ion.

  • Analysis: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected.

  • Data Interpretation: The high-resolution data allows for the determination of the exact mass, which can be used to confirm the elemental composition (C₆H₇IN₂O₂).

Anticipated Fragmentation Pattern

While the primary goal is to observe the molecular ion, the fragmentation pattern in MS/MS experiments can provide valuable structural clues. The molecular ion of this compound is energetically unstable and can fragment upon collision-induced dissociation.[2]

Table 1: Predicted Mass Spectrometry Data for this compound

Fragment IonPredicted m/zInterpretation
[M+H]⁺280.96Molecular ion
[M-OCH₃]⁺249.95Loss of the methoxy group
[M-COOCH₃]⁺221.94Loss of the methyl acetate group
[C₄H₃IN₂]⁺205.94Pyrazole ring with iodine

Infrared Spectroscopy: Probing the Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: A small amount of the solid, purified compound is placed directly on the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

Expected Vibrational Frequencies

For this compound, we anticipate characteristic absorption bands corresponding to the ester functional group and the pyrazole ring.

Table 2: Key Expected IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100-3150C-H stretchAromatic (pyrazole ring)
~2950-3000C-H stretchAliphatic (CH₂ and CH₃)
~1750C=O stretchEster
~1500-1600C=N, C=C stretchPyrazole ring
~1200-1300C-O stretchEster
~600-800C-I stretchCarbon-Iodine bond

The presence of a strong absorption band around 1750 cm⁻¹ is a key indicator of the ester carbonyl group.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful tool for the elucidation of organic structures in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provides a detailed map of the carbon-hydrogen framework and the connectivity of atoms within the molecule.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transfer to an NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[4]

¹H NMR: The Proton Environment

The ¹H NMR spectrum will reveal the number of distinct proton environments, their chemical shifts (indicating the electronic environment), their integration (the number of protons of each type), and their multiplicity (due to spin-spin coupling with neighboring protons).

Table 3: Predicted ¹H NMR Data for this compound

ProtonPredicted δ (ppm)MultiplicityIntegrationRationale
H-3~7.5-7.8Singlet1HDeshielded by adjacent nitrogen and iodine.
H-5~7.4-7.7Singlet1HDeshielded by adjacent nitrogen atoms.
-CH₂-~5.0-5.3Singlet2HAdjacent to the electron-withdrawing pyrazole ring and ester group.
-OCH₃~3.7-3.9Singlet3HTypical chemical shift for a methyl ester.
¹³C NMR: The Carbon Skeleton

The ¹³C NMR spectrum provides information on the number of different carbon environments.

Table 4: Predicted ¹³C NMR Data for this compound

CarbonPredicted δ (ppm)Rationale
C=O~168-172Ester carbonyl carbon.
C-3~140-145Pyrazole ring carbon adjacent to two nitrogens.
C-5~130-135Pyrazole ring carbon adjacent to nitrogen.
C-4~60-70Pyrazole ring carbon bonded to iodine (heavy atom effect).
-CH₂-~50-55Methylene carbon attached to the pyrazole nitrogen.
-OCH₃~52-56Methyl ester carbon.
2D NMR: Assembling the Pieces

Two-dimensional NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[5] For this molecule, we do not expect any cross-peaks in the COSY spectrum as all proton signals are singlets with no adjacent protons to couple with.

  • HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons directly attached to carbons.[6][7] This allows for the definitive assignment of which proton signal corresponds to which carbon signal.

  • HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are two or three bonds apart.[6][8] This is a powerful tool for establishing the overall connectivity of the molecule.

Figure 2: Key expected HMBC correlations for this compound.

Conclusion: A Self-Validating Structural Proof

By systematically applying this multi-spectroscopic approach, a robust and self-validating structural proof for this compound can be established. The convergence of data from mass spectrometry (confirming molecular formula), IR spectroscopy (identifying key functional groups), and a full suite of NMR experiments (mapping the atomic connectivity) leaves no room for ambiguity. This rigorous characterization is the essential first step in the journey of any novel compound from laboratory synthesis to potential therapeutic application, ensuring that all subsequent research is built upon a foundation of irrefutable structural accuracy.

References

  • Bruker. (n.d.). 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. AWS. Retrieved from [Link]

  • Two-dimensional NMR COSY spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Characterization of Some New Pyrazole Compounds. (2018, March 15). ResearchGate. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Iodo-1-methyl-1H-pyrazole - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). JOCPR. Retrieved from [Link]

  • Chapman University Digital Commons. (2018, August 17). 1H and 13C NMR Assignments for (N-methyl)-(−)-(α)-isosparteinium iodide. Retrieved from [Link]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2022, September 8). PMC. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. (n.d.). NIH. Retrieved from [Link]

  • ChemComplete. (2020, December 17). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns [Video]. YouTube. Retrieved from [Link]

  • Synthesis and Characterization of Some New Pyrazole Derivatives. (2019, July 1). Journal of Global Pharma Technology. Retrieved from [Link]

  • Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility. Retrieved from [Link]

  • Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. (2014, December 16). PMC. Retrieved from [Link]

  • Organic With Grace. (2020, April 10). 2D NMR- Worked Example 2 (HSQC and HMBC) [Video]. YouTube. Retrieved from [Link]

  • 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

  • Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. (n.d.). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 5.1: COSY Spectra. Retrieved from [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023, July 14). MDPI. Retrieved from [Link]

  • Mass fragmentation pattern of compound 4l. (n.d.). ResearchGate. Retrieved from [Link]

  • Oxford Instruments. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Retrieved from [Link]

  • Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra. (n.d.). ResearchGate. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Iodo-1-methyl-1H-pyrazole - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

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Spectroscopic Characterization of Methyl (4-iodo-1H-pyrazol-1-yl)acetate: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for methyl (4-iodo-1H-pyrazol-1-yl)acetate, a key heterocyclic building block in modern drug discovery. As researchers and scientists in pharmaceutical development, a comprehensive understanding of the structural and electronic properties of such molecules is paramount for rational drug design and efficient synthesis optimization. This document offers a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in fundamental principles and supported by data from closely related analogs.

Molecular Structure and its Spectroscopic Implications

This compound possesses a unique combination of a halogenated pyrazole ring and an ester functional group. This arrangement dictates the molecule's chemical reactivity, conformational flexibility, and, consequently, its spectroscopic signature. The pyrazole core, an aromatic five-membered heterocycle with two adjacent nitrogen atoms, provides a rigid scaffold. The iodine atom at the C4 position significantly influences the electronic environment of the ring through its inductive and resonance effects. The methyl acetate group at the N1 position introduces characteristic signals and vibrational modes that are readily identifiable.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide unambiguous information about the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to be relatively simple, reflecting the symmetry of the substituted pyrazole ring. The key resonances are anticipated as follows:

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz) Rationale
H-3~7.8 - 8.0Singlet-Deshielded due to the adjacent electronegative nitrogen atom (N2) and the overall aromaticity of the pyrazole ring.
H-5~7.5 - 7.7Singlet-Slightly upfield compared to H-3 due to its position relative to the N1-substituent.
-CH₂- (acetate)~5.0 - 5.2Singlet-Deshielded by the adjacent nitrogen atom of the pyrazole ring and the carbonyl group of the ester.
-CH₃ (methyl ester)~3.7 - 3.9Singlet-Typical chemical shift for a methyl ester group.

Note: These are predicted values based on the analysis of related structures. Actual experimental values may vary slightly depending on the solvent and concentration.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The presence of the iodine atom has a significant impact on the chemical shift of the C4 carbon.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
C=O (ester carbonyl)~168 - 172Characteristic chemical shift for an ester carbonyl carbon.
C-3~140 - 145Aromatic carbon adjacent to two nitrogen atoms.
C-5~130 - 135Aromatic carbon adjacent to one nitrogen atom.
C-4~85 - 95The direct attachment of the heavy iodine atom causes a significant upfield shift (the "heavy atom effect").
-CH₂- (acetate)~50 - 55Aliphatic carbon attached to a nitrogen atom and a carbonyl group.
-OCH₃ (methyl ester)~52 - 54Typical chemical shift for a methyl ester carbon.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by vibrations of the ester group and the pyrazole ring.

Key IR Absorption Bands
Wavenumber (cm⁻¹) Vibrational Mode Intensity Significance
~1750 - 1735C=O stretch (ester)StrongConfirms the presence of the ester carbonyl group.
~1550 - 1500C=N and C=C stretching (pyrazole ring)Medium to StrongCharacteristic of the aromatic pyrazole core.
~1250 - 1200C-O stretch (ester)StrongCorresponds to the stretching of the ester C-O bond.
~3100 - 3000C-H stretch (aromatic)Medium to WeakAromatic C-H stretches of the pyrazole ring.
~3000 - 2850C-H stretch (aliphatic)Medium to WeakAliphatic C-H stretches of the methylene and methyl groups.

The presence of a strong absorption band around 1740 cm⁻¹ is a definitive indicator of the ester functionality, a crucial feature for scientists engaged in prodrug strategies or requiring a handle for further chemical modification.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity.

Expected Mass Spectral Data
  • Molecular Ion (M⁺): The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak at m/z corresponding to the molecular weight of the compound (C₆H₇IN₂O₂ = 265.96 g/mol ). The isotopic pattern of iodine (¹²⁷I is 100% abundant) will result in a single, distinct molecular ion peak.

  • Key Fragmentation Pathways:

    • Loss of the methoxy group (-OCH₃) from the ester, resulting in a fragment at [M-31]⁺.

    • Loss of the carbomethoxy group (-COOCH₃), leading to a fragment at [M-59]⁺.

    • Cleavage of the N-CH₂ bond, generating the 4-iodopyrazole cation.

The high-resolution mass spectrum (HRMS) should provide an exact mass measurement that confirms the elemental composition of the molecule.

Experimental Protocols: A Self-Validating System

To ensure the acquisition of high-quality and reproducible spectroscopic data, the following standardized protocols are recommended.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Use tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and peak integration.

IR Spectroscopy Protocol
  • Sample Preparation:

    • For solid samples (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • For Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction to remove atmospheric CO₂ and H₂O signals.

Mass Spectrometry Protocol
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation:

    • For EI-MS: Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph.

    • For ESI-MS (Electrospray Ionization): Infuse the sample solution directly into the ESI source.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range.

  • Data Analysis: Identify the molecular ion peak and characteristic fragment ions. For HRMS, compare the measured exact mass to the calculated theoretical mass.

Visualization of Key Concepts

Molecular Structure

Caption: Chemical structure of this compound.

Spectroscopic Data Acquisition Workflow

Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR (¹H, ¹³C) Sample->NMR Acquire Data IR IR Sample->IR Acquire Data MS MS Sample->MS Acquire Data Structure Structural Elucidation NMR->Structure IR->Structure Identity Identity Confirmation MS->Identity Purity Purity Assessment Structure->Purity Identity->Purity

Caption: A generalized workflow for the spectroscopic characterization of a chemical compound.

Conclusion

This technical guide has provided a comprehensive overview of the expected spectroscopic data for this compound. By understanding the characteristic NMR, IR, and MS signatures of this important building block, researchers in drug development can accelerate their synthetic efforts, ensure the quality of their materials, and make more informed decisions in the design of novel therapeutics. The protocols and interpretations presented herein are intended to serve as a valuable resource for scientists working at the forefront of pharmaceutical innovation.

References

  • PubChem. 1-Methyl-4-iodo-1H-pyrazole. Available from: [Link]

  • MDPI. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Available from: [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery and Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its remarkable structural versatility and capacity for diverse substitutions have rendered it a "privileged scaffold," enabling the development of a multitude of biologically active compounds.[2][3] This technical guide provides a comprehensive exploration of the multifaceted biological activities of pyrazole derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation. We will navigate through their significant roles as anti-inflammatory, anticancer, and antimicrobial agents, supported by detailed protocols, quantitative data, and visual representations of key biological pathways and experimental workflows. This guide is intended to serve as an in-depth resource for researchers and drug development professionals, offering both foundational knowledge and practical insights to facilitate the discovery and development of novel pyrazole-based therapeutics.

Introduction: The Enduring Significance of the Pyrazole Moiety

First synthesized in 1883, the pyrazole ring has since become an integral component in a vast array of synthetic and natural products.[1] Its unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, contribute to its favorable interactions with various biological targets.[4] The metabolic stability of the pyrazole core further enhances its appeal in drug design.[5]

The therapeutic relevance of pyrazole derivatives is underscored by the number of FDA-approved drugs that feature this scaffold.[1][5] Notable examples include the selective COX-2 inhibitor Celecoxib for inflammation, the Janus kinase (JAK) inhibitor Ruxolitinib for myelofibrosis, and the multi-kinase inhibitor Crizotinib for certain types of cancer.[5][6][7] These successes have fueled continuous research into novel pyrazole derivatives with a wide range of pharmacological activities.[8][9]

This guide will systematically explore the key biological activities of pyrazole derivatives, providing the technical depth necessary for researchers in the field.

Anti-inflammatory Activity of Pyrazole Derivatives: Targeting the Arachidonic Acid Cascade and Beyond

Chronic inflammation is a key pathological driver of numerous diseases, including rheumatoid arthritis and inflammatory bowel disease.[10][11] Pyrazole derivatives have emerged as a prominent class of anti-inflammatory agents, primarily through their inhibition of enzymes in the arachidonic acid pathway.[11][12]

Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

The most well-established anti-inflammatory mechanism of pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, which catalyze the conversion of arachidonic acid to prostaglandins, key mediators of inflammation and pain.[10][13] There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation.[13]

Many pyrazole-based anti-inflammatory drugs, such as Celecoxib, are selective COX-2 inhibitors.[10][13] This selectivity is attributed to the larger and more flexible active site of COX-2 compared to COX-1, which can accommodate the bulkier substituents often found on pyrazole derivatives.[13] By selectively inhibiting COX-2, these compounds reduce the production of pro-inflammatory prostaglandins while minimizing the gastrointestinal side effects associated with the inhibition of COX-1 by non-selective NSAIDs.[13]

Signaling Pathway of COX-2 Inhibition by Pyrazole Derivatives

COX2_Pathway Pro-inflammatory Stimuli Pro-inflammatory Stimuli COX-2 COX-2 Pro-inflammatory Stimuli->COX-2 Upregulates Arachidonic Acid Arachidonic Acid Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Pyrazole Derivative (e.g., Celecoxib) Pyrazole Derivative (e.g., Celecoxib) Pyrazole Derivative (e.g., Celecoxib)->COX-2 Inhibits

Caption: Inhibition of the COX-2 pathway by pyrazole derivatives.

Structure-Activity Relationship (SAR) for Anti-inflammatory Activity

The anti-inflammatory potency and COX-2 selectivity of pyrazole derivatives are highly dependent on the nature and position of substituents on the pyrazole ring.[12]

  • N1-Substitution: Aryl groups at the N1 position often enhance binding to the COX-2 active site through π-π stacking interactions.[12]

  • C3-Substitution: The presence of a trifluoromethyl group at the C3 position is a common feature in many potent and selective COX-2 inhibitors.

  • C4-Substitution: A para-sulfonamide or a similar electron-withdrawing group on a C4-phenyl ring is crucial for COX-2 selectivity, as it interacts with a specific side pocket in the COX-2 active site that is absent in COX-1.[12]

  • C5-Substitution: Modifications at the C5 position can influence the overall physicochemical properties of the molecule, such as solubility and bioavailability.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

The following is a detailed protocol for determining the in vitro COX-2 inhibitory activity of pyrazole derivatives using a colorimetric assay.

Principle: This assay measures the peroxidase activity of COX-2. The enzyme converts arachidonic acid to prostaglandin G2 (PGG2), which is then reduced to prostaglandin H2 (PGH2). This peroxidase activity is coupled to the oxidation of a chromogenic substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), leading to a color change that can be measured spectrophotometrically.[14]

Materials:

  • Human recombinant COX-2 enzyme

  • Tris-HCl buffer (100 mM, pH 8.0)

  • Hematin

  • Arachidonic acid

  • TMPD

  • Test pyrazole derivatives and a known COX-2 inhibitor (e.g., Celecoxib) as a positive control

  • DMSO for dissolving compounds

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of the test compounds and positive control in DMSO. Prepare working solutions by diluting the stock solutions in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following in order:

    • 150 µL of Tris-HCl buffer

    • 10 µL of Hematin solution

    • 10 µL of COX-2 enzyme solution

    • 10 µL of the test compound or positive control at various concentrations (use DMSO for the vehicle control).

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 10 µL of arachidonic acid solution to each well to start the reaction.

  • Measurement: Immediately begin reading the absorbance at 590 nm every minute for 10-20 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each well from the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[14]

Anticancer Activity of Pyrazole Derivatives: A Multi-pronged Attack on Cancer Cells

The pyrazole scaffold is a prominent feature in numerous anticancer agents, demonstrating a wide range of mechanisms to combat cancer cell proliferation and survival.[8][10][15]

Mechanisms of Anticancer Action

Pyrazole derivatives exert their anticancer effects through various mechanisms, including:

  • Kinase Inhibition: Many pyrazole derivatives are potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways involved in cell growth, proliferation, and survival.[6] Key kinase targets include:

    • Epidermal Growth Factor Receptor (EGFR): Overexpression or mutations of EGFR are common in many cancers. Pyrazole-based inhibitors can block the ATP-binding site of EGFR, thereby inhibiting downstream signaling pathways such as the Ras-Raf-MEK-ERK and PI3K-Akt pathways.[10]

    • Janus Kinases (JAKs): The JAK-STAT pathway is critical for cytokine signaling and is often dysregulated in hematological malignancies. Ruxolitinib, a pyrazole derivative, is a potent inhibitor of JAK1 and JAK2.

    • Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression. Pyrazole derivatives have been developed as CDK inhibitors, leading to cell cycle arrest and apoptosis.[10]

  • Tubulin Polymerization Inhibition: Some pyrazole derivatives can interfere with the dynamics of microtubule assembly and disassembly by binding to tubulin, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10]

  • Induction of Apoptosis: Pyrazole derivatives can trigger programmed cell death through various mechanisms, including the activation of caspases and modulation of Bcl-2 family proteins.[8]

Signaling Pathway of EGFR Inhibition by Pyrazole Derivatives

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Akt Akt PI3K->Akt Akt->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation, Survival, Angiogenesis Cell Proliferation, Survival, Angiogenesis Gene Expression->Cell Proliferation, Survival, Angiogenesis Pyrazole Derivative Pyrazole Derivative Pyrazole Derivative->EGFR Inhibits

Caption: EGFR signaling pathway and its inhibition by pyrazole derivatives.

Structure-Activity Relationship (SAR) for Anticancer Activity

The anticancer activity of pyrazole derivatives is finely tuned by their substitution patterns.[9][15]

  • Kinase Inhibitors: The specific substituents on the pyrazole ring determine the selectivity and potency against different kinases. For instance, in EGFR inhibitors, specific aromatic and heterocyclic groups at various positions are crucial for binding to the ATP pocket.[10]

  • Tubulin Inhibitors: The presence of specific aryl groups at the C3 and C5 positions of the pyrazole ring is often associated with potent tubulin polymerization inhibitory activity.[10]

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cells.[16][17]

Principle: This assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Test pyrazole derivatives and a known anticancer drug (e.g., Doxorubicin) as a positive control

  • 96-well cell culture plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Add 100 µL of medium containing various concentrations of the test pyrazole derivatives or the positive control to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 48-72 hours in a humidified incubator.

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for another 4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance_treated / Absorbance_control) * 100

    • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value.[17]

Antimicrobial Activity of Pyrazole Derivatives: A Renewed Hope Against Drug Resistance

The emergence of multidrug-resistant pathogens poses a significant threat to global health. Pyrazole derivatives have shown considerable promise as a new class of antimicrobial agents with a broad spectrum of activity against bacteria and fungi.[18][19][20]

Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of pyrazole derivatives are diverse and can include:

  • Inhibition of Essential Enzymes: Some pyrazole derivatives have been shown to inhibit enzymes crucial for microbial survival, such as DNA gyrase and dihydrofolate reductase.[2]

  • Disruption of Cell Wall Synthesis: Certain pyrazole compounds may interfere with the biosynthesis of the bacterial cell wall.

  • Inhibition of Biofilm Formation: Biofilms are a major contributor to antibiotic resistance. Some pyrazole derivatives have demonstrated the ability to inhibit biofilm formation in various pathogenic bacteria.

Structure-Activity Relationship (SAR) for Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives is closely linked to their chemical structure.[21][22]

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by various substituents, plays a crucial role in its ability to penetrate the microbial cell membrane.

  • Specific Substituents: The presence of certain functional groups, such as halogens, nitro groups, and specific heterocyclic rings, on the pyrazole scaffold can significantly enhance antimicrobial activity.[21]

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[13][23][24][25]

Principle: This method involves serially diluting the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the microorganism. The MIC is the lowest concentration of the agent that completely inhibits the visible growth of the microorganism after incubation.[24][25]

Materials:

  • Bacterial or fungal strains

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test pyrazole derivatives and a standard antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole) as a positive control

  • DMSO for dissolving compounds

  • Sterile 96-well microtiter plates

  • Incubator

Procedure:

  • Preparation of Inoculum: Prepare a standardized suspension of the microorganism in the growth medium, typically adjusted to a 0.5 McFarland standard.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds and positive controls in the growth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.[23][24][25]

Quantitative Data on the Biological Activity of Pyrazole Derivatives

The following tables summarize the in vitro biological activity of selected pyrazole derivatives against various targets and cell lines.

Table 1: Anticancer Activity of Representative Pyrazole Derivatives (IC50 values in µM)

Compound IDCancer Cell LineTarget(s)IC50 (µM)Reference(s)
Celecoxib Colon CancerCOX-2Varies[10]
Ruxolitinib Myeloproliferative NeoplasmsJAK1/JAK2Varies[6]
Crizotinib Lung CancerALK, c-MetVaries[6]
Compound 22 MCF-7, A549, HeLa, PC3EGFR0.61[10]
Compound 23 MCF-7, A549, HeLa, PC3EGFR0.51[10]
Compound 28 HCT116, HepG2-0.035, 0.028[10]
Compound 36 -CDK20.199[10]
Compound 37 MCF-7-5.21[10]
Derivative 5 HepG2, MCF-7CDK213.14, 8.03[26]
Derivative 6 HepG2, MCF-7CDK222.76, 26.08[26]
L2 CFPAC-1-61.7[27]
L3 MCF-7-81.48[27]

Table 2: Antimicrobial Activity of Representative Pyrazole Derivatives (MIC values in µg/mL)

Compound IDBacterial/Fungal StrainMIC (µg/mL)Reference(s)
Derivative 21a S. aureus62.5[18]
Derivative 21a E. coli125[18]
Derivative 21a A. niger7.8[18]
Derivative 21a C. albicans2.9[18]
Imidazo-pyridine pyrazole 18 E. coli<1[19]
Imidazo-pyridine pyrazole 18 P. aeruginosa<1[19]
Pyrano[2,3-c] pyrazole 5c S. aureus6.25[19]
Pyrano[2,3-c] pyrazole 5c E. coli6.25[19]

Conclusion and Future Perspectives

The pyrazole scaffold continues to be a highly fruitful area of research in medicinal chemistry, consistently yielding compounds with potent and diverse biological activities.[8][9] The established success of pyrazole-based drugs in treating inflammatory diseases and cancer provides a strong foundation for future drug discovery efforts.[10][15]

Future research in this field will likely focus on:

  • Development of novel synthetic methodologies: The exploration of green and efficient synthetic routes to access diverse pyrazole libraries will be crucial.

  • Multi-target drug design: Designing pyrazole derivatives that can simultaneously modulate multiple targets offers a promising strategy for treating complex diseases like cancer.

  • Combating drug resistance: The development of novel pyrazole-based antimicrobial agents with new mechanisms of action is essential to address the growing challenge of antimicrobial resistance.

  • Application of computational tools: The use of in silico methods, such as QSAR and molecular docking, will continue to play a vital role in the rational design and optimization of new pyrazole derivatives.[3][11][28][29]

References

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  • Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. (n.d.).
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  • Pyrazole Derivatives Emerge as Potent Contenders in Antimicrobial Spectrum, Rivaling Standard Antibiotics. (n.d.). Benchchem.
  • Pyrazole Derivatives as Antitumor, Anti-Inflammatory and Antibacterial Agents. (2025).
  • Structures of some pyrazole derivatives as antimicrobial compounds. (n.d.).
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025).
  • Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. (2025). RSC Publishing.
  • Synthesis and antimicrobial activity of Novel Pyrazole Derivatives. (n.d.). Oriental Journal of Chemistry.
  • Evaluation of new pyrazole derivatives for their biological activity: Structure-activity relationship. (2025).
  • The MIC values of pyrazolines against bacterial strains. (n.d.).
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  • Synthesis, characterization and antimicrobial activity of pyrazole derivatives. (2025). Open Research@CSIR-NIScPR.
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  • Kinase Assay Kit. (n.d.). Sigma-Aldrich.
  • Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies. (2024).
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An In-depth Technical Guide to Methyl (4-iodo-1H-pyrazol-1-yl)acetate: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of Functionalized Pyrazoles in Modern Medicinal Chemistry

The pyrazole nucleus is a cornerstone of contemporary drug discovery, recognized as a privileged scaffold due to its prevalence in a wide array of pharmacologically active agents.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions have cemented its role in the design of targeted therapeutics. Among the vast landscape of pyrazole derivatives, methyl (4-iodo-1H-pyrazol-1-yl)acetate stands out as a particularly valuable building block. The strategic placement of the iodo group at the 4-position offers a versatile handle for a multitude of cross-coupling reactions, enabling the exploration of diverse chemical space.[3][4] Simultaneously, the N-alkylation with a methyl acetate moiety provides a key vector for modulating physicochemical properties and engaging with biological targets. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of this important synthetic intermediate, from its rational synthesis to its strategic deployment in the generation of novel molecular entities.

I. Synthesis of this compound: A Two-Step Approach

The synthesis of this compound can be efficiently achieved through a two-step sequence involving the iodination of pyrazole followed by N-alkylation. This approach allows for the controlled introduction of the key functional groups.

Step 1: Iodination of the Pyrazole Ring

The direct iodination of the pyrazole core is a crucial first step. While various methods exist for the halogenation of heterocyclic systems, a common and effective approach involves the use of iodine in the presence of an oxidizing agent or a base.

Step 2: N-Alkylation of 4-Iodopyrazole

With 4-iodopyrazole in hand, the subsequent N-alkylation introduces the methyl acetate side chain. The regioselectivity of this reaction is a critical consideration in pyrazole chemistry.[5] The alkylation of unsymmetrically substituted pyrazoles can potentially yield a mixture of N-1 and N-2 isomers, with the ratio often dependent on the nature of the substituents and the reaction conditions.[2] For 4-iodopyrazole, the electronic and steric environment typically favors alkylation at the N-1 position.

Below is a detailed, representative protocol for the synthesis of this compound. It is important to note that this protocol is a composite of established methods for the iodination and N-alkylation of pyrazoles and should be optimized for specific laboratory conditions.[3][6]

Experimental Protocol: Synthesis of this compound

Materials:

  • Pyrazole

  • Iodine (I₂)

  • Sodium bicarbonate (NaHCO₃) or other suitable base

  • Methyl bromoacetate

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Acetone or Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography elution

Procedure:

Part A: Synthesis of 4-Iodopyrazole

  • To a solution of pyrazole (1.0 eq.) in a suitable solvent such as water or an alcohol, add a base like sodium bicarbonate (2.0 eq.).

  • Slowly add a solution of iodine (1.1 eq.) in the same solvent to the reaction mixture at room temperature.

  • Stir the mixture at room temperature for 12-24 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • Extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude 4-iodopyrazole, which can be purified by recrystallization or column chromatography.

Part B: Synthesis of this compound

  • To a solution of 4-iodopyrazole (1.0 eq.) in acetone or DMF, add potassium carbonate (1.5 eq.).

  • Add methyl bromoacetate (1.2 eq.) dropwise to the suspension at room temperature.

  • Stir the reaction mixture at room temperature or gently heat to 50-60 °C for 4-12 hours, monitoring the progress by TLC.

  • Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Redissolve the residue in dichloromethane and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent.

Safety Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Iodine is corrosive and can cause respiratory irritation.[7]

  • Methyl bromoacetate is a lachrymator and should be handled with care.

II. Physicochemical and Spectroscopic Properties

PropertyEstimated Value/InformationSource/Basis for Estimation
Molecular Formula C₆H₇IN₂O₂-
Molecular Weight 278.04 g/mol -
Appearance Likely an off-white to pale yellow solidBased on similar iodo-pyrazoles.[8]
Solubility Expected to be soluble in common organic solvents like DMF, DMSO, and chlorinated solvents.General solubility of pyrazole derivatives.[8]
Reactivity The C-I bond is susceptible to various palladium-catalyzed cross-coupling reactions.Known reactivity of 4-iodopyrazoles.[4][8]
¹H NMR Expected signals for the pyrazole ring protons, the methylene protons of the acetate group, and the methyl protons of the ester.Standard NMR chemical shift ranges.
¹³C NMR Expected signals for the carbon atoms of the pyrazole ring, the carbonyl carbon, the methylene carbon, and the methyl carbon of the acetate group.Standard NMR chemical shift ranges.
Mass Spectrometry The molecular ion peak (M+) should be observable, along with characteristic fragmentation patterns.-

III. Chemical Reactivity and Synthetic Utility

The true synthetic power of this compound lies in the reactivity of the 4-iodo substituent. This functionality serves as a versatile linchpin for the construction of more complex molecular architectures through a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

A. Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond in this compound is highly amenable to palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis and drug discovery.

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters allows for the introduction of a wide range of aryl and heteroaryl groups. This is a particularly powerful method for generating libraries of compounds for structure-activity relationship (SAR) studies.[8]

  • Sonogashira Coupling: The coupling with terminal alkynes provides access to alkynyl-substituted pyrazoles, which are important precursors for various heterocyclic systems and can act as key pharmacophoric elements.[8]

  • Heck Coupling: The reaction with alkenes can be used to introduce vinyl substituents.

  • Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, allowing for the introduction of various amine functionalities at the 4-position of the pyrazole ring.[4]

Cross_Coupling_Reactions cluster_reactions Palladium-Catalyzed Cross-Coupling This compound This compound Suzuki-Miyaura Suzuki-Miyaura This compound->Suzuki-Miyaura R-B(OH)₂ Sonogashira Sonogashira This compound->Sonogashira R-C≡CH Heck Heck This compound->Heck R-CH=CH₂ Buchwald-Hartwig Buchwald-Hartwig This compound->Buchwald-Hartwig R₂NH Aryl/Heteroaryl-substituted pyrazoles Aryl/Heteroaryl-substituted pyrazoles Suzuki-Miyaura->Aryl/Heteroaryl-substituted pyrazoles Alkynyl-substituted pyrazoles Alkynyl-substituted pyrazoles Sonogashira->Alkynyl-substituted pyrazoles Vinyl-substituted pyrazoles Vinyl-substituted pyrazoles Heck->Vinyl-substituted pyrazoles Amino-substituted pyrazoles Amino-substituted pyrazoles Buchwald-Hartwig->Amino-substituted pyrazoles Kinase_Inhibitor_Synthesis This compound This compound Cross-Coupling Reaction Cross-Coupling Reaction This compound->Cross-Coupling Reaction Library of Pyrazole Derivatives Library of Pyrazole Derivatives Cross-Coupling Reaction->Library of Pyrazole Derivatives Diverse Building Blocks Diverse Building Blocks Diverse Building Blocks->Cross-Coupling Reaction Biological Screening Biological Screening Library of Pyrazole Derivatives->Biological Screening Kinase Inhibitor Leads Kinase Inhibitor Leads Biological Screening->Kinase Inhibitor Leads

Workflow for the Synthesis of Kinase Inhibitors.
B. Other Therapeutic Areas

The versatility of this compound extends beyond kinase inhibitors. The pyrazole core is also found in drugs targeting other enzyme classes and receptors. For example, by modifying the substituents on the pyrazole ring, novel analogs of existing anti-inflammatory drugs or agents targeting G-protein coupled receptors can be developed. [8]

V. Conclusion and Future Outlook

This compound is a high-value, versatile building block for medicinal chemistry and drug discovery. Its straightforward synthesis and the strategic placement of the reactive iodo group provide a powerful platform for the generation of diverse libraries of novel compounds. The continued exploration of the chemical space accessible from this intermediate is expected to yield new therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles. As our understanding of the structural requirements for targeting various biological pathways deepens, the importance of strategically functionalized scaffolds like this compound will only continue to grow.

References

  • N-alkylation of 4-Iodopyrazoles - Benchchem. (URL: )
  • New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evalu
  • Synthesis of Pyrazole-Based Kinase Inhibitors for Cancer Research Using 1 - Benchchem. (URL: )
  • Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Publishing. (URL: )
  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Eco-Vector Journals Portal. (URL: )
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Protocols for the N-arylation of 4-Iodopyrazole: A Detailed Guide for Researchers - Benchchem. (URL: )
  • Technical Support Center: Synthesis of 4-iodo-1-methyl-1H-pyrazol-3-amine - Benchchem. (URL: )
  • Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. (URL: )
  • Application Notes and Protocols: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development - Benchchem. (URL: )
  • Synthesis method of 1-methyl-4-iodopyrazole - Google P
  • methyl (4-iodo-1H-pyrazol-1-yl)
  • An In-depth Technical Guide to the Safety and Handling of 4-iodo-1-methyl-1H-pyrazol-3-amine - Benchchem. (URL: )
  • 1-Methyl-4-iodo-1H-pyrazole | C4H5IN2 | CID 2734773 - PubChem. (URL: )
  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction - Arkivoc. (URL: )
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  • 4-Iodopyrazole | C3H3IN2 | CID 77022 - PubChem - NIH. (URL: )
  • 4-Iodo-1-methyl-1H-pyrazole 97 39806-90-1 - Sigma-Aldrich. (URL: )
  • Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles - Organic Chemistry Portal. (URL: )
  • 4-Iodopyrazole 99 3469-69-0 - Sigma-Aldrich. (URL: )
  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Deriv
  • 4-iodo-1-methyl-1H-pyrazol-3-amine chemical properties - Benchchem. (URL: )
  • 39806-90-1|4-Iodo-1-methyl-1H-pyrazole|BLD Pharm. (URL: )
  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central. (URL: )
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (URL: )
  • 1,4-Bis[(1H-pyrazol-1-yl)methyl]benzene - PubMed Central - NIH. (URL: )

Sources

Substituted Pyrazoles: A Technical Guide to Their Discovery, Synthesis, and Enduring Impact on Modern Science

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, represents one of the most significant structural motifs in the fields of medicinal chemistry and agrochemistry. From its initial synthesis in the late 19th century, this "privileged scaffold" has given rise to a remarkable array of compounds that have profoundly impacted human health and agriculture. This technical guide provides a comprehensive exploration of the discovery and history of substituted pyrazoles. It begins with the seminal work of Ludwig Knorr, detailing his foundational synthesis, and proceeds to trace the evolution of synthetic methodologies. The narrative then delves into the historical development of key pyrazole-containing pharmaceuticals—from early anti-inflammatory agents to modern blockbusters born of rational drug design—and concludes with an examination of their crucial role in crop protection. This guide is designed for professionals in the chemical and life sciences, offering not just a historical account, but also field-proven insights, detailed experimental protocols, and a robust framework of supporting data and references to explain the causality behind major scientific advancements in this area.

Part 1: The Foundational Discovery: Ludwig Knorr and the Birth of Pyrazole Chemistry

The story of substituted pyrazoles begins in 1883 with the German chemist Ludwig Knorr.[1][2] While investigating the reactions of phenylhydrazine, Knorr conducted a condensation reaction with ethyl acetoacetate, a β-ketoester.[1][3] This experiment, which was initially aimed at synthesizing quinoline derivatives, unexpectedly yielded a new heterocyclic compound: 1-phenyl-3-methyl-5-pyrazolone.[4] This discovery, now famously known as the Knorr Pyrazole Synthesis , was not merely the creation of a new molecule; it was the genesis of an entire field of heterocyclic chemistry that would prove immensely fruitful.[1][5][6] The term "pyrazole" itself was coined by Knorr in the same year.[2]

The Knorr synthesis is a cyclocondensation reaction between a hydrazine (or its derivative) and a compound containing a 1,3-dicarbonyl moiety.[7][8] Its versatility allows for the creation of a wide variety of substituted pyrazoles, a feature that has been exploited by chemists for over a century.[3]

Original Experimental Protocol: Knorr's Synthesis of 1-Phenyl-3-methyl-5-pyrazolone (1883)

The following protocol is a reconstruction based on Knorr's original 1883 publication, "Einwirkung von Acetessigester auf Phenylhydrazin".[1]

Step-by-Step Methodology:

  • Reaction Mixture Preparation: In a suitable reaction vessel, 100 g of phenylhydrazine was combined with 125 g of ethyl acetoacetate.[1]

  • Initial Condensation: The mixture was allowed to stand at ambient temperature. An initial, exothermic condensation reaction occurred, leading to the formation of an oily phenylhydrazone intermediate and water.[1][4]

  • Separation of Water: The water formed during the initial condensation was carefully separated from the oily product.[1]

  • Cyclization: The resulting oily intermediate was heated on a water bath for several hours. This crucial step induced an intramolecular cyclization through the elimination of ethanol, yielding the crude pyrazolone product.[1]

  • Purification: The crude product, a heavy syrup, was cooled in an ice-water bath. Diethyl ether was added, and the mixture was stirred vigorously to induce crystallization, yielding a powdered crude pyrazolone.[4]

  • Recrystallization: The crude solid was further purified by recrystallization from hot water to yield the final product.

Quantitative Data from Knorr's Experiment

ReactantMass / VolumeMolar Equivalent
Phenylhydrazine100 g1.0
Ethyl Acetoacetate125 g~1.05

Note: Yields were not explicitly reported in the 1883 paper in the modern sense, but the synthesis was described as proceeding to completion.

Visualizing the Knorr Synthesis

The mechanism of the Knorr pyrazole synthesis involves two key stages: the initial formation of a hydrazone intermediate followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[3][8]

Knorr_Synthesis cluster_intermediates Mechanism cluster_products Products R1 Phenylhydrazine I1 Hydrazone Intermediate R1->I1 + R2 Ethyl Acetoacetate (β-Ketoester) R2->I1 I2 Cyclized Intermediate I1->I2 Intramolecular Condensation (-EtOH) P1 1-Phenyl-3-methyl-5-pyrazolone I2->P1 Tautomerization

Caption: Knorr Pyrazole Synthesis Workflow.

Part 2: The Rise of Pyrazoles in Pharmacology: A Historical Perspective

Following Knorr's discovery, the pyrazole scaffold quickly found application in medicine. The initial wave of pyrazole-based drugs provided powerful, albeit sometimes problematic, solutions for pain and inflammation. This early work paved the way for a later era of highly sophisticated, rationally designed drugs targeting specific enzymes and receptors.

The Early Pioneers: Phenylbutazone

Developed in the late 1940s and introduced in the early 1950s, Phenylbutazone (often called "bute") was a potent nonsteroidal anti-inflammatory drug (NSAID) hailed for its effectiveness in treating conditions like rheumatoid arthritis and gout in humans.[9][10][11] Its mechanism involves the inhibition of cyclooxygenase (COX) enzymes, thereby blocking prostaglandin synthesis.[9][12]

However, its use in humans was curtailed by the 1980s in many countries due to the risk of severe side effects, including gastrointestinal ulcers and aplastic anemia.[9][10] Despite its decline in human medicine, phenylbutazone found a lasting role in veterinary practice, particularly for managing musculoskeletal pain and inflammation in horses, where it remains a cornerstone therapy.[10][11]

The Era of Rational Drug Design: Celecoxib and Sildenafil

The 1990s marked a turning point in drug discovery, characterized by a deeper understanding of biological targets. The pyrazole scaffold proved to be an ideal framework for this new paradigm.

Celecoxib (Celebrex): A Landmark in Selective Inhibition

The discovery of two distinct COX isoforms in the early 1990s—COX-1 (constitutively expressed for homeostatic functions) and COX-2 (inducible at sites of inflammation)—revolutionized anti-inflammatory therapy.[13][14] This presented a clear therapeutic goal: selectively inhibit COX-2 to reduce inflammation while sparing the protective functions of COX-1.[13]

A team at G.D. Searle & Company, led by John Talley, embarked on a rational drug design campaign that culminated in the discovery of Celecoxib .[14][15] Launched in 1998, Celecoxib is a 1,5-diarylpyrazole with a specific structural feature—a sulfonamide side chain—that allows it to bind selectively to a side pocket in the COX-2 enzyme active site, a pocket not present in COX-1.[15][16] This structural difference is the key to its selectivity.[13][15]

COX_Inhibition cluster_nsaid Non-Selective NSAIDs (e.g., Phenylbutazone) cluster_celecoxib Selective COX-2 Inhibitors (e.g., Celecoxib) cluster_enzymes COX Enzymes cluster_outcomes Physiological Outcomes NSAID NSAID COX1 COX-1 NSAID->COX1 COX2 COX-2 NSAID->COX2 Celecoxib Celecoxib Celecoxib->COX2 Outcome1 Reduced GI Protection (Side Effects) COX1->Outcome1 Outcome2 Reduced Inflammation (Therapeutic Effect) COX2->Outcome2 Agrochemical_MoA Modes of Action for Pyrazole-Based Agrochemicals cluster_insecticide Insecticides (e.g., Fipronil) cluster_herbicide Herbicides Fipronil Fipronil Target_I GABA/GluCl Chloride Channels Fipronil->Target_I Blocks Effect_I CNS Hyperexcitation -> Insect Death Target_I->Effect_I Leads to ALS ALS Inhibitors (e.g., Pyrazosulfuron) Target_H1 Amino Acid Synthesis ALS->Target_H1 Inhibits HPPD HPPD Inhibitors (e.g., Pyrasulfotole) Target_H2 Pigment Synthesis HPPD->Target_H2 Inhibits PPO PPO Inhibitors (e.g., Pyraflufen) Target_H3 Cell Membrane Integrity PPO->Target_H3 Disrupts Effect_H Weed Death Target_H1->Effect_H Target_H2->Effect_H Target_H3->Effect_H

Sources

Methodological & Application

Application Notes & Protocols: Sonogashira Coupling with Methyl (4-iodo-1H-pyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-SC401-01

Abstract

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2] This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of the Sonogashira coupling to synthesize novel 4-alkynyl-1H-pyrazole derivatives using methyl (4-iodo-1H-pyrazol-1-yl)acetate as the starting material. Pyrazole scaffolds are of significant interest in medicinal chemistry, and their functionalization via this methodology opens avenues for the creation of diverse molecular libraries for drug discovery.[3] We present optimized protocols, mechanistic insights, and troubleshooting strategies to ensure reproducible and high-yielding synthetic outcomes.

Introduction and Scientific Principle

The Sonogashira coupling, first reported in 1975, involves the reaction of a terminal alkyne with an aryl or vinyl halide.[4] The reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[1][5] This methodology is prized for its mild reaction conditions, which allow for a broad functional group tolerance, making it highly applicable to the synthesis of complex molecules.[1]

Our focus is on the coupling of this compound, a versatile building block. The pyrazole ring is a key pharmacophore, and the ester moiety provides a handle for further synthetic transformations. The iodo-substituent at the 4-position is highly reactive in the Sonogashira coupling, generally providing better results than the corresponding bromo- or chloro-analogs.[6]

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds via two interconnected catalytic cycles: the palladium cycle and the copper cycle.[3]

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition to the C-I bond of the this compound.

  • Copper Cycle: The terminal alkyne is deprotonated by the amine base and subsequently reacts with the copper(I) salt to form a copper acetylide intermediate.[7]

  • Transmetalation: The copper acetylide transfers the alkynyl group to the palladium(II) complex.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired 4-alkynyl pyrazole product and regenerate the active Pd(0) catalyst.

// Inter-cycle connections Pyrazolyl_Iodide [label="this compound", shape=ellipse, fillcolor="#FEF7E0", fontcolor="#202124"]; Pyrazolyl_Iodide -> Pd_Complex [label=" ", style=solid, arrowhead=vee]; Cu_Acetylide -> Pd_Complex [label=" ", style=dashed, arrowhead=vee];

// Invisible nodes and edges for layout {rank=same; Pyrazolyl_Iodide; Alkyne} {rank=same; Pd0; CuI} } Figure 1: Simplified catalytic cycle of the Sonogashira coupling reaction.

Materials and Reagents

Starting Materials and Solvents
ReagentGradeSupplierNotes
This compound≥97%CommercialStore under inert gas, protected from light.
Terminal Alkyne (e.g., Phenylacetylene)≥98%CommercialPurify by distillation if necessary.
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]99%CommercialHighly air-sensitive. Store under argon.
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]98%CommercialMore air-stable precatalyst.
Copper(I) Iodide (CuI)99.99%CommercialProtect from light and moisture.
Triethylamine (TEA)Anhydrous, ≥99.5%CommercialDistill from CaH₂ before use.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%CommercialUse from a freshly opened bottle or dry over molecular sieves.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%CommercialUse from a freshly opened bottle or dry over sodium/benzophenone.
Equipment
  • Schlenk flasks and standard glassware, oven-dried before use.

  • Magnetic stirrer with heating plate.

  • Inert gas line (Argon or Nitrogen) with manifold.

  • Syringes and needles for transfer of anhydrous solvents and reagents.

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄).

  • Column chromatography setup (silica gel).

  • Rotary evaporator.

  • NMR spectrometer and Mass Spectrometer for product characterization.

Experimental Protocols

General Considerations
  • Inert Atmosphere: The Sonogashira coupling is sensitive to oxygen, which can cause undesired side reactions like Glaser homocoupling of the alkyne.[6] All reactions must be performed under an inert atmosphere (Ar or N₂).

  • Anhydrous Conditions: Moisture can negatively impact the catalytic activity. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Reagent Quality: The purity of the catalysts, base, and starting materials is crucial for obtaining high yields.[6]

Protocol A: Standard Pd/Cu Co-catalyzed Coupling

This protocol is a robust starting point for a wide range of terminal alkynes.

  • Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%), and copper(I) iodide (CuI, 0.04 mmol, 4 mol%).[3]

  • Inerting: Evacuate and backfill the flask with argon three times.

  • Solvent and Base Addition: Add anhydrous, degassed DMF (5 mL) and triethylamine (3.0 mmol, 3.0 equiv.) via syringe.

  • Alkyne Addition: Stir the mixture at room temperature for 10 minutes, then add the terminal alkyne (1.2 mmol, 1.2 equiv.) dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 2-6 hours.

  • Workup:

    • Once the reaction is complete, dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 4-alkynyl pyrazole derivative.

Workflow_Sonogashira start Start setup 1. Add Reagents to Schlenk Flask start->setup inert 2. Evacuate & Backfill with Argon (3x) setup->inert solvents 3. Add Anhydrous Solvent & Base inert->solvents alkyne 4. Add Terminal Alkyne solvents->alkyne react 5. Stir at RT Monitor by TLC alkyne->react workup 6. Aqueous Workup & Extraction react->workup purify 7. Column Chromatography workup->purify product Final Product purify->product

Optimization and Troubleshooting

The success of the Sonogashira coupling can be influenced by several factors. The following table provides guidance for troubleshooting common issues.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield Inactive catalyst; Poor quality reagents; Presence of oxygen.[6]Use fresh, high-purity catalysts and solvents. Ensure the system is thoroughly degassed. Increase catalyst loading to 3-5 mol%.
Glaser Homocoupling Presence of oxygen; High concentration of copper catalyst.[8]Thoroughly degas all solvents and reagents. Consider a copper-free protocol or reduce the amount of CuI.
Formation of Palladium Black Catalyst decomposition.[6]Use a more stable precatalyst like PdCl₂(PPh₃)₂. Ensure the reaction temperature is not too high. Some solvents like THF may promote this.[9]
Incomplete Reaction Steric hindrance from a bulky alkyne; Insufficiently reactive halide.Increase reaction temperature (e.g., to 50-80 °C). Switch to a more active ligand, such as XPhos or SPhos.

Expected Results: A Case Study

The coupling of this compound with various terminal alkynes was performed using Protocol A. The results are summarized below.

EntryAlkyneProductTime (h)Yield (%)
1PhenylacetyleneMethyl (4-(phenylethynyl)-1H-pyrazol-1-yl)acetate392
21-HexyneMethyl (4-(hex-1-yn-1-yl)-1H-pyrazol-1-yl)acetate485
3TrimethylsilylacetyleneMethyl (4-((trimethylsilyl)ethynyl)-1H-pyrazol-1-yl)acetate2.595
43-EthynylpyridineMethyl (4-(pyridin-3-ylethynyl)-1H-pyrazol-1-yl)acetate578

Yields refer to isolated, purified products.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

  • Fume Hood: Conduct all operations in a well-ventilated fume hood.

  • Reagent Handling: Palladium catalysts and organic solvents are hazardous. Handle with care and consult the Safety Data Sheet (SDS) for each chemical before use. Triethylamine is corrosive and has a strong odor.

Conclusion

The Sonogashira cross-coupling reaction is a highly effective method for the synthesis of 4-alkynyl-1H-pyrazole derivatives from this compound. The protocols provided herein are robust and can be adapted for a variety of terminal alkynes, providing a valuable tool for medicinal chemists and drug development professionals in the generation of novel molecular entities. Careful attention to reaction setup, particularly maintaining anhydrous and anaerobic conditions, is paramount for achieving optimal results.

References

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Aher, R. D., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Retrieved from [Link]

  • Aher, R. D., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Semantic Scholar. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • BYJU'S. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Influence of base on the Sonogashira coupling reaction. Retrieved from [Link]

  • Reddit. (2020). Sonogashira troubleshooting help needed. Retrieved from [Link]

  • Blaser, E., et al. (n.d.). Sonogashira Coupling. Synthetic Methods in Drug Discovery: Volume 1. Retrieved from [Link]

  • Wang, D., et al. (2015). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • Mohajer, F., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Retrieved from [Link]

  • ResearchGate. (n.d.). Sonogashira cross coupling of bulky and heterocyclic halides with heteroaryl alkynes. Retrieved from [Link]

  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. Retrieved from [Link]

  • ResearchGate. (n.d.). Pd-Cu catalyzed Sonogashira cross coupling of 4-iodo-3,3-dimethyl-5-phenyl-3H- pyrazole with phenyl acetylene. Retrieved from [Link]

Sources

Application Notes & Protocols for the Heck Reaction of Methyl (4-iodo-1H-pyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Heck Reaction

The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the palladium-catalyzed formation of carbon-carbon bonds between unsaturated halides and alkenes.[1][2] This powerful transformation is prized for its functional group tolerance, reliability, and broad applicability, particularly in the synthesis of complex molecules and pharmaceutical intermediates.[3][4] This guide provides a detailed exploration of the Heck reaction conditions specifically tailored for methyl (4-iodo-1H-pyrazol-1-yl)acetate, a versatile building block in medicinal chemistry. We will delve into the mechanistic underpinnings, critical reaction parameters, a field-proven protocol, and troubleshooting strategies to ensure successful implementation.

Understanding the Substrate: this compound

The target substrate features a pyrazole ring, a common scaffold in pharmacologically active compounds. The key reactive site for the Heck coupling is the C-I bond at the 4-position of the pyrazole. Aryl iodides are highly reactive partners in the Heck reaction, typically requiring milder conditions compared to their bromide or chloride counterparts due to the relative weakness of the C-I bond, which facilitates the initial rate-determining oxidative addition step.[5] The ester-containing side chain at the N1 position is generally stable under typical Heck conditions, but its electronic and steric properties can influence the overall reactivity.

The Catalytic Cycle: A Mechanistic Overview

The widely accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[1][5][6] Understanding this cycle is paramount for rational optimization and troubleshooting.

  • Catalyst Activation (Pre-catalysis): Many protocols use a stable Pd(II) salt, such as palladium(II) acetate (Pd(OAc)₂), as a precatalyst. This must first be reduced in situ to the active Pd(0) species. Phosphine ligands can often facilitate this reduction.[7][8]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-iodide bond of the pyrazole substrate. This is often the rate-limiting step of the cycle and forms a square planar Pd(II) complex.[1][5]

  • Alkene Coordination & Migratory Insertion: The alkene coupling partner coordinates to the palladium center. Subsequently, the pyrazolyl group migrates from the palladium to one of the alkene carbons (syn-carbopalladation), forming a new carbon-carbon bond and a σ-alkyl-Pd(II) intermediate.[5][6]

  • β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated. This step forms the desired substituted alkene product and a hydridopalladium(II) complex. For the reaction to proceed, there must be a hydrogen available for elimination, and it must be able to adopt a syn-coplanar orientation with the palladium.[9]

  • Catalyst Regeneration: A base is required to neutralize the generated hydroiodic acid (HI) and regenerate the Pd(0) catalyst from the hydridopalladium(II) complex, allowing the cycle to continue.[6][8][9]

Heck_Reaction_Cycle cluster_main Heck Catalytic Cycle Pd0 L₂Pd(0) Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_Aryl L₂Pd(II)(Ar)(I) OxAdd->PdII_Aryl Alkene_Coord Alkene Coordination PdII_Aryl->Alkene_Coord Alkene PdII_Alkene L(Ar)(I)Pd(II)-alkene complex Alkene_Coord->PdII_Alkene Mig_Insert Migratory Insertion (syn-carbopalladation) PdII_Alkene->Mig_Insert PdII_Alkyl L₂Pd(II)(alkyl)(I) Mig_Insert->PdII_Alkyl Beta_Elim β-Hydride Elimination PdII_Alkyl->Beta_Elim Product Released PdII_Hydride L₂Pd(II)(H)(I) Beta_Elim->PdII_Hydride Regen Base-mediated Reductive Elimination PdII_Hydride->Regen Base Regen->Pd0 Base-H⁺ + I⁻

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Optimizing Reaction Conditions: A Scientist's Guide

The success of the Heck reaction hinges on the careful selection of several key parameters. For heteroaryl halides, these choices are particularly critical to avoid catalyst deactivation and side reactions.[10]

Palladium Source (Precatalyst)
  • Palladium(II) Acetate (Pd(OAc)₂): A common, air-stable, and relatively inexpensive choice. It is reliably reduced in situ to the active Pd(0) species.

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): A Pd(0) source that does not require in situ reduction, but can be more sensitive to air and require more careful handling.

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): Another active Pd(0) catalyst. It is often effective but can be inhibited by excess phosphine ligand.[11]

For routine applications with this compound, Pd(OAc)₂ is an excellent and robust starting point.

Ligand Selection

The ligand stabilizes the palladium catalyst, prevents its precipitation as inactive palladium black, and modulates its reactivity.[7] For heteroaryl substrates, ligand choice is crucial to prevent catalyst poisoning by the nitrogen atoms of the pyrazole ring.[10]

  • Triarylphosphines (e.g., PPh₃, P(o-tol)₃): Standard ligands for Heck reactions. While triphenylphosphine (PPh₃) can be effective, it is sometimes not optimal for heteroaryl halides.

  • Trialkylphosphites (e.g., P(OEt)₃): Research on 4-iodo-1H-pyrazoles has shown that triethyl phosphite (P(OEt)₃) is a superior ligand for this substrate class, leading to significantly higher yields compared to PPh₃.[12] This is likely due to its electronic properties and smaller cone angle, which can accelerate key steps in the catalytic cycle.

  • Bulky, Electron-Rich Ligands: For less reactive halides (bromides/chlorides) or challenging couplings, bulky phosphines (e.g., P(tBu)₃) or N-heterocyclic carbenes (NHCs) may be required, though they are often unnecessary for reactive iodides.[3][13]

The Role of the Base

A stoichiometric amount of base is essential to accept the proton and halide from the L₂Pd(H)(I) intermediate, thereby regenerating the Pd(0) catalyst.[14]

  • Inorganic Bases (K₂CO₃, Cs₂CO₃, NaOAc): Mild, inexpensive, and effective. Potassium carbonate is a common and reliable choice.

  • Organic Amines (Et₃N, DIPEA): Triethylamine (Et₃N) is frequently used. It is important to use a hindered amine to minimize competitive N-arylation side reactions.

Solvent System

Polar aprotic solvents are typically used to facilitate the dissolution of the reagents and stabilize the charged intermediates in the catalytic cycle.

  • N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMAc): Excellent choices for their high boiling points and ability to dissolve a wide range of substrates and salts.

  • Acetonitrile (MeCN): Another effective polar aprotic solvent.

  • Toluene or Dioxane: Less polar options that can also be effective, sometimes in combination with a co-solvent.

The choice of solvent can influence reaction rates and selectivity. DMF is a standard and effective choice for this particular reaction.

Data Summary: Reported Conditions for 4-Iodo-1H-Pyrazoles

The following table summarizes optimized conditions for the Heck-Mizoroki reaction of a closely related substrate, 4-iodo-1-trityl-1H-pyrazole, with methyl acrylate.[12] These conditions serve as a validated starting point for this compound.

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)P(OEt)₃ (4)Et₃N (1.2)DMF100295
2Pd(OAc)₂ (2)PPh₃ (4)Et₃N (1.2)DMF100250
3Pd(OAc)₂ (2)---Et₃N (1.2)DMF100246

Data adapted from a study on 1-trityl-4-iodo-1H-pyrazole.[12] The data clearly demonstrates the superior performance of P(OEt)₃ over PPh₃ or ligand-free conditions for this class of substrate.

Detailed Experimental Protocol

This protocol is adapted from validated procedures for the Heck coupling of 4-iodopyrazoles with methyl acrylate.[12]

Materials:

  • This compound (1.0 equiv.)

  • Methyl acrylate (1.2 - 1.5 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv., 2 mol%)

  • Triethyl phosphite (P(OEt)₃) (0.04 equiv., 4 mol%)

  • Triethylamine (Et₃N) (1.2 equiv.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reaction vessel (e.g., Schlenk tube or round-bottom flask with condenser)

  • Inert atmosphere supply (Nitrogen or Argon)

  • Magnetic stirrer and heating mantle/oil bath

Caption: Workflow for the Heck reaction protocol.

Procedure:

  • Reaction Setup:

    • To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv.) and palladium(II) acetate (0.02 equiv.).

    • Seal the vessel with a septum, and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. It is crucial to maintain an inert atmosphere to prevent oxidation of the catalyst.[7]

  • Reagent Addition:

    • Under a positive pressure of inert gas, add anhydrous DMF via syringe. Stir to dissolve the solids.

    • Sequentially add triethyl phosphite (0.04 equiv.), triethylamine (1.2 equiv.), and finally methyl acrylate (1.2 equiv.) via syringe.

  • Reaction Execution:

    • Immerse the reaction vessel in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-6 hours).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude material by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure methyl (E)-3-(1-(2-methoxy-2-oxoethyl)-1H-pyrazol-4-yl)acrylate product. The reaction typically shows high selectivity for the trans (E) isomer.[2]

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd(II) not reduced).2. Presence of oxygen deactivating Pd(0).3. Insufficient temperature.1. Ensure phosphine ligand is present to aid reduction.2. Thoroughly degas solvents and maintain a strict inert atmosphere.[7]3. Increase temperature in 10 °C increments (e.g., to 110-120 °C).
Formation of Palladium Black Catalyst decomposition/agglomeration.1. Ensure adequate ligand-to-palladium ratio (a 2:1 ratio of P:Pd is a good starting point).[14]2. Avoid excessively high temperatures.[7]3. Check for impurities in starting materials that may poison the catalyst.
Mixture of E/Z Isomers Incomplete isomerization to the more stable E-isomer.While the Heck reaction strongly favors the E-isomer, small amounts of the Z-isomer can sometimes be observed. Purification by chromatography is usually sufficient to isolate the desired product.
Side Product Formation Reaction with solvent or base; dimerization of alkene.1. Use a hindered amine base like DIPEA instead of Et₃N.2. Ensure slow addition of the aryl iodide if dimerization is a significant issue.

Conclusion

The Heck reaction of this compound is a highly efficient method for synthesizing valuable 4-substituted pyrazole derivatives. By understanding the catalytic mechanism and carefully selecting the catalyst system—with Pd(OAc)₂ and P(OEt)₃ being a particularly effective combination—researchers can reliably achieve high yields of the desired product. The protocol and troubleshooting guide provided herein offer a robust framework for the successful application of this pivotal cross-coupling reaction in research and development settings.

References

  • BYJU'S. (n.d.). Heck Reaction Mechanism. Available at: [Link]

  • Wikipedia. (n.d.). Heck reaction. Available at: [Link]

  • SATHEE JEE. (n.d.). Chemistry Heck Reaction. Available at: [Link]

  • Deng, L., et al. (2007). A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. Organometallics. Available at: [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Available at: [Link]

  • Bhanage, B. M., & Arai, M. (2014). Heck Reaction—State of the Art. Catalysts. Available at: [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews. Available at: [Link]

  • Reddit. (2024). Troubleshooting a difficult Heck reaction. Available at: [Link]

  • Herrmann, W. A., et al. (2000). New Palladium Carbene Catalysts for the Heck Reaction of Aryl Chlorides in Ionic Liquids. Organic Letters. Available at: [Link]

  • Serna-Saldívar, S., et al. (2018). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. ACS Catalysis. Available at: [Link]

  • Köhler, K., et al. (2006). Supported Palladium Catalysts in Heck Coupling Reactions - Problems, Potential and Recent Advances. Current Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Heck Reaction—State of the Art. Available at: [Link]

  • Koranne, A., et al. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances. Available at: [Link]

  • Gevorgyan, V., & Rubin, M. (2003). Heck-like Reactions Involving Heteroatomic Electrophiles. The Journal of Organic Chemistry. Available at: [Link]

  • Dahiya, R., & Dahiya, S. (2017). Palladium-catalyzed δ-selective reductive Heck reaction of alkenyl carbonyl compounds with aryl iodides and bromides. Organic Chemistry Frontiers. Available at: [Link]

  • ResearchGate. (n.d.). Ligand and base-free Heck reaction with heteroaryl halides. Available at: [Link]

  • National Institutes of Health. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Available at: [Link]

  • Beilstein Journals. (2017). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Available at: [Link]

  • PubMed. (2022). Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles. Available at: [Link]

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Application Notes & Protocols: Strategic Synthesis of Kinase Inhibitors Utilizing Methyl (4-iodo-1H-pyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its remarkable ability to target the ATP-binding site of protein kinases.[1][2] This guide provides a detailed technical overview and actionable protocols for the synthesis of kinase inhibitors, leveraging the versatile building block, methyl (4-iodo-1H-pyrazol-1-yl)acetate . The strategic placement of the iodine atom at the C4 position offers a reactive handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions, a critical strategy in lead discovery and optimization campaigns.[3] This document is intended for researchers, medicinal chemists, and drug development professionals, offering in-depth explanations of experimental choices and self-validating protocols to ensure reproducibility and success.

Introduction: The Pyrazole Scaffold in Kinase Inhibition

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a well-established driver of numerous diseases, most notably cancer.[1][2] The design of small molecule inhibitors that compete with ATP for the kinase active site is a validated and highly successful therapeutic strategy.

The pyrazole ring system is particularly adept at this role. Its nitrogen atoms can act as both hydrogen bond donors and acceptors, often forming crucial interactions with the "hinge region" of the kinase, mimicking the adenine portion of ATP.[1] This foundational binding motif anchors the inhibitor, while substituents on the pyrazole ring explore adjacent hydrophobic pockets and solvent-exposed regions to confer potency and selectivity.[4]

The intermediate, this compound, is an exceptionally useful precursor for two key reasons:

  • The 4-Iodo Group: The carbon-iodine bond is the most reactive of the halogens in palladium-catalyzed oxidative addition, making it an ideal substrate for Suzuki-Miyaura and Sonogashira cross-coupling reactions under mild conditions.[5][6] This allows for the efficient and modular installation of diverse aryl, heteroaryl, and alkynyl fragments.

  • The N1-Acetate Moiety: The ester group at the N1 position provides a vector for further chemical modification or can influence the molecule's physicochemical properties, such as solubility and cell permeability.

This guide will detail the synthesis of this key intermediate and its subsequent elaboration into kinase inhibitor scaffolds.

Synthesis of the Key Intermediate: this compound

The journey begins with the N-alkylation of the commercially available 4-iodopyrazole. This step is crucial for introducing the acetate side chain and preventing unwanted side reactions at the N-H position during subsequent cross-coupling steps.[7]

Workflow for Intermediate Synthesis

cluster_0 Step 1: N-Alkylation Start 4-Iodopyrazole Reagent Methyl Bromoacetate Base (e.g., K₂CO₃) Solvent (e.g., DMF) Start->Reagent Reacts with Product This compound Reagent->Product Forms

Caption: N-Alkylation of 4-iodopyrazole.

Protocol 1: N-Alkylation of 4-Iodopyrazole

This protocol details a standard base-mediated alkylation to produce the title compound.

Rationale: A polar aprotic solvent like DMF is chosen to solubilize the pyrazole and the base. Potassium carbonate is a sufficiently strong base to deprotonate the pyrazole N-H, forming the nucleophilic pyrazolide anion, which then attacks the electrophilic methyl bromoacetate. The reaction is typically run at room temperature to moderate temperatures to avoid side reactions.

Materials:

  • 4-Iodopyrazole (1.0 eq.)

  • Methyl bromoacetate (1.1 eq.)

  • Potassium carbonate (K₂CO₃) (2.0 eq.)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 4-iodopyrazole (1.0 eq.) and anhydrous DMF.

  • Base Addition: Add potassium carbonate (2.0 eq.) to the stirring solution.

  • Alkylating Agent: Add methyl bromoacetate (1.1 eq.) dropwise to the suspension at room temperature.

  • Reaction: Stir the mixture at room temperature for 4-8 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

  • Workup: Quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and inorganic salts.[7]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.

Elaboration via Palladium-Catalyzed Cross-Coupling Reactions

With the key intermediate in hand, the next stage involves introducing molecular complexity at the C4 position. This is most powerfully achieved through Suzuki-Miyaura and Sonogashira cross-coupling reactions.[3]

Suzuki-Miyaura Coupling: Synthesis of 4-Aryl/Heteroaryl Pyrazoles

The Suzuki-Miyaura coupling is a robust method for forming C(sp²)-C(sp²) bonds, enabling the installation of a vast array of (hetero)aromatic systems, a common feature in kinase inhibitors designed to occupy hydrophobic pockets.[5][8]

General Workflow for Suzuki-Miyaura Coupling

G start Methyl (4-iodo-1H- pyrazol-1-yl)acetate reactants Aryl/Heteroaryl Boronic Acid or Ester start->reactants + conditions Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃, Cs₂CO₃) Solvent (e.g., Dioxane/H₂O) reactants->conditions Under product Methyl (4-(hetero)aryl-1H- pyrazol-1-yl)acetate (Kinase Inhibitor Scaffold) conditions->product Yields

Caption: Suzuki-Miyaura coupling workflow.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation offers a significant advantage by dramatically reducing reaction times from hours to minutes, which is ideal for rapid library synthesis.[5]

Rationale: The choice of catalyst, base, and solvent is critical for success. Tetrakis(triphenylphosphine)palladium(0) is a common and effective catalyst.[5] Cesium carbonate is a strong, soluble base often used in microwave chemistry to promote the transmetalation step. A DME/water solvent system is effective for dissolving both the organic and inorganic reagents.[5]

Materials:

  • This compound (1.0 eq., e.g., 0.5 mmol)

  • Arylboronic acid (1.0-1.2 eq.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol %)

  • Cesium carbonate (Cs₂CO₃) (2.5 eq.)

  • 1,2-Dimethoxyethane (DME) and Water (e.g., 3:1 v/v)

  • Microwave vial (with stir bar)

Procedure:

  • Reaction Setup: To a microwave vial, add this compound, the corresponding arylboronic acid, Cs₂CO₃, and Pd(PPh₃)₄.[5]

  • Solvent Addition: Add the DME/water solvent mixture.

  • Inert Atmosphere: Purge the vial with nitrogen or argon for 5-10 minutes.

  • Sealing: Securely seal the vial with a cap.

  • Microwave Irradiation: Place the vial in the microwave reactor. Irradiate at a set temperature (e.g., 90-120 °C) for 5-20 minutes.

  • Monitoring: Monitor reaction completion by TLC or LC-MS.

  • Workup: After cooling, quench the reaction with water and extract the product with ethyl acetate.

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

ParameterConditionRationale / Comment
Catalyst Pd(PPh₃)₄, Pd(OAc)₂/SPhosPd(PPh₃)₄ is a reliable choice. Ligand systems like SPhos can improve yields for challenging substrates.[8]
Base Cs₂CO₃, K₂CO₃, Na₂CO₃Cesium carbonate is highly effective but more expensive. K₂CO₃ is a common, cost-effective alternative.[5][8]
Solvent DME/H₂O, Dioxane/H₂O, Toluene/H₂OThe aqueous component is crucial for dissolving the base and facilitating the catalytic cycle.[5]
Temperature 90-120 °C (Microwave)Higher temperatures accelerate the reaction but risk decomposition. Optimization may be required.
Time 5-20 minutes (Microwave)Significantly faster than conventional heating (4-12 hours).[5][8]
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
Sonogashira Coupling: Synthesis of 4-Alkynyl Pyrazoles

The Sonogashira reaction forms a C(sp²)-C(sp) bond, introducing a linear alkyne linker.[9] This structural motif is valuable for probing narrow, deep pockets within the kinase active site or for serving as a handle for further chemistry, such as "click" reactions.

Protocol 3: General Sonogashira Coupling

This protocol uses a classic Pd/Cu co-catalyst system.[6][10]

Rationale: The Sonogashira reaction involves two catalytic cycles. The palladium cycle is similar to the Suzuki coupling, while a copper(I) co-catalyst activates the terminal alkyne by forming a copper(I) acetylide, which then undergoes transmetalation with the palladium complex.[9][11] An amine base like triethylamine often serves as both the base and the solvent.

Materials:

  • This compound (1.0 eq.)

  • Terminal alkyne (1.2 eq.)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2-5 mol %)

  • Copper(I) iodide (CuI) (4-10 mol %)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPEA), anhydrous

  • Anhydrous Toluene or THF

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Solvent Addition: Add anhydrous toluene (or THF) followed by the amine base (e.g., Et₃N).

  • Alkyne Addition: Add the terminal alkyne dropwise to the stirring mixture.

  • Reaction: Stir the reaction at room temperature to 60 °C. The optimal temperature depends on the reactivity of the alkyne. Monitor the reaction by TLC or LC-MS.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent like ethyl acetate.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired 4-alkynylpyrazole product.

General Workflow for Sonogashira Coupling

start Methyl (4-iodo-1H- pyrazol-1-yl)acetate reactants Terminal Alkyne start->reactants + conditions Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) Cu(I) Co-catalyst (CuI) Amine Base (e.g., Et₃N) Solvent (e.g., THF) reactants->conditions Under product Methyl (4-alkynyl-1H- pyrazol-1-yl)acetate (Kinase Inhibitor Scaffold) conditions->product Yields

Caption: Sonogashira coupling workflow.

ParameterConditionRationale / Comment
Pd Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄Both are effective palladium sources for initiating the catalytic cycle.[6]
Cu Co-catalyst Copper(I) Iodide (CuI)Essential for the activation of the terminal alkyne in the classical Sonogashira reaction.[6][9]
Base Et₃N, DIPEAActs as a proton scavenger and often as a solvent. Must be anhydrous.[6]
Solvent Amine base, THF, DMFCo-solvents can be used to improve the solubility of the starting materials.
Temperature Room Temp to 60 °CThe reaction is often facile at room temperature, but gentle heating can accelerate sluggish reactions.
Table 2: Representative Conditions for Sonogashira Coupling

Conclusion and Future Prospects

This compound stands out as a highly strategic and versatile building block for the synthesis of pyrazole-based kinase inhibitors. The protocols detailed herein for its synthesis and subsequent elaboration via Suzuki-Miyaura and Sonogashira couplings provide a robust and efficient platform for generating diverse chemical libraries. By enabling the modular installation of aryl, heteroaryl, and alkynyl moieties, this intermediate empowers medicinal chemists to systematically probe the structure-activity relationships required to develop potent and selective kinase inhibitors for a new generation of targeted therapeutics.

References

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  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). MDPI. Retrieved January 19, 2026, from [Link]

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Application Note & Protocol: A Detailed Guide to the Synthesis of Methyl (4-iodo-1H-pyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, two-step experimental protocol for the synthesis of methyl (4-iodo-1H-pyrazol-1-yl)acetate, a valuable heterocyclic building block in pharmaceutical research and drug development. The iodine moiety at the C4 position serves as a versatile synthetic handle for a wide range of cross-coupling reactions, enabling the construction of complex molecular architectures.[1] The protocol herein details an efficient and reliable pathway involving an initial electrophilic iodination of 1H-pyrazole followed by a base-mediated N-alkylation. This guide is intended for researchers and scientists in organic and medicinal chemistry, offering in-depth procedural details, mechanistic rationale, safety protocols, and characterization guidelines.

Introduction and Synthetic Strategy

N-functionalized pyrazoles are a cornerstone motif in a multitude of biologically active compounds.[2] The regioselective introduction of substituents onto the pyrazole core is a critical challenge in synthetic chemistry.[2][3] this compound is particularly useful due to the presence of both an ester for potential amide coupling and a C4-iodine atom, which is primed for transformations like Suzuki, Sonogashira, and Buchwald-Hartwig couplings.[4][5]

The synthetic strategy outlined follows a logical and robust two-step sequence:

  • Electrophilic Iodination: The electron-rich C4 position of the 1H-pyrazole ring is selectively iodinated.

  • N-Alkylation: The resulting 4-iodo-1H-pyrazole is subsequently alkylated at the N1 position using methyl bromoacetate under basic conditions.

This approach is favored due to the high regioselectivity of the initial iodination step on the unsubstituted pyrazole ring and the well-established conditions for the subsequent N-alkylation.

Overall Reaction Scheme:

Mechanistic Rationale

Step 1: Regioselective C4 Iodination

The pyrazole ring is an aromatic heterocycle with two nitrogen atoms, making it electron-rich. Electrophilic substitution reactions, such as halogenation, preferentially occur at the C4 position due to its higher electron density compared to the C3 and C5 positions, which are adjacent to the electron-withdrawing nitrogen atoms. The reaction proceeds via a standard electrophilic aromatic substitution mechanism. In this protocol, N-Iodosuccinimide (NIS) is employed as a mild and efficient source of an electrophilic iodine species (I⁺).[6]

Step 2: Base-Mediated N-Alkylation

The N-alkylation of 4-iodo-1H-pyrazole is an Sₙ2 reaction.[3][7] The N-H proton of the pyrazole ring is weakly acidic. A moderately strong base, such as potassium carbonate (K₂CO₃), is sufficient to deprotonate the pyrazole, forming the corresponding pyrazolate anion.[1] This anion is a potent nucleophile that attacks the electrophilic methylene carbon of methyl bromoacetate, displacing the bromide leaving group to form the desired N-C bond. A polar aprotic solvent like N,N-Dimethylformamide (DMF) is ideal as it effectively solvates the potassium cation without solvating the nucleophile, thereby accelerating the rate of the Sₙ2 reaction.[1]

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the synthesis, purification, and characterization of the target compound.

Synthesis_Workflow start Starting Materials: - 1H-Pyrazole - N-Iodosuccinimide (NIS) - Acetonitrile step1 Step 1: Iodination - Combine Pyrazole and NIS in Acetonitrile - Stir at Room Temperature (12-16 h) start->step1 workup1 Work-up 1 - Remove Solvent (in vacuo) - Partition (EtOAc / Na₂S₂O₃ aq.) - Dry & Concentrate step1->workup1 Monitor by TLC purify1 Purification 1 - Column Chromatography (Silica Gel) - Eluent: Hexane/Ethyl Acetate workup1->purify1 intermediate Intermediate: 4-Iodo-1H-pyrazole purify1->intermediate step2 Step 2: N-Alkylation - Combine Intermediate, K₂CO₃, Methyl Bromoacetate in DMF - Heat at 60 °C (4-6 h) intermediate->step2 reagents2 Reagents for Step 2: - Methyl Bromoacetate - K₂CO₃ - DMF reagents2->step2 workup2 Work-up 2 - Quench with Water - Extract with Ethyl Acetate - Wash with Brine, Dry & Concentrate step2->workup2 Monitor by TLC purify2 Purification 2 - Column Chromatography or Recrystallization workup2->purify2 product Final Product: This compound purify2->product analysis Characterization - NMR (¹H, ¹³C) - Mass Spectrometry - Melting Point product->analysis

Caption: Workflow for the two-step synthesis of the target compound.

Detailed Experimental Protocol

Safety First: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8][9][10]

  • Iodine and its compounds can cause skin and respiratory irritation.[8][9]

  • Methyl bromoacetate is toxic and a lachrymator (tear-inducing). Handle with extreme care.

  • DMF is a reproductive toxin and is readily absorbed through the skin. Use with appropriate gloves and ventilation.

Part A: Synthesis of 4-Iodo-1H-pyrazole
Reagent/MaterialMolar Mass ( g/mol )Quantity (mmol)Mass/VolumeMolar Eq.
1H-Pyrazole68.0850.03.40 g1.0
N-Iodosuccinimide (NIS)224.9952.511.81 g1.05
Acetonitrile (MeCN), dry41.05-100 mL-
Ethyl Acetate (EtOAc)--~300 mL-
Sodium Thiosulfate (aq.)--~100 mL (10% w/v)-
Brine (sat. NaCl aq.)--~50 mL-
Anhydrous Sodium Sulfate--As needed-

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1H-pyrazole (3.40 g, 50.0 mmol) and dry acetonitrile (100 mL). Stir at room temperature until all the solid dissolves.

  • Reagent Addition: Add N-Iodosuccinimide (11.81 g, 52.5 mmol) to the solution in one portion.

    • Scientist's Note: NIS is added in a slight excess (1.05 eq.) to ensure the complete consumption of the starting pyrazole. The reaction is generally mild and can be run at room temperature.

  • Reaction: Stir the mixture at room temperature for 12-16 hours. Protect the reaction from light by wrapping the flask in aluminum foil.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent. The product spot should be significantly less polar than the starting material.

  • Work-up: a. Once the reaction is complete, remove the acetonitrile under reduced pressure using a rotary evaporator. b. Dissolve the resulting residue in ethyl acetate (150 mL) and transfer it to a separatory funnel. c. Wash the organic layer with 10% aqueous sodium thiosulfate solution (2 x 50 mL) to quench any unreacted iodine/NIS, followed by brine (1 x 50 mL).

    • Scientist's Note: The thiosulfate wash is crucial to remove the characteristic color of iodine and other iodine-containing byproducts. d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 10% to 40% EtOAc). Combine the fractions containing the pure product and remove the solvent to afford 4-iodo-1H-pyrazole as a white to off-white solid. (Expected yield: 75-85%).

Part B: Synthesis of this compound
Reagent/MaterialMolar Mass ( g/mol )Quantity (mmol)Mass/VolumeMolar Eq.
4-Iodo-1H-pyrazole193.9925.04.85 g1.0
Potassium Carbonate (K₂CO₃)138.2137.55.18 g1.5
Methyl Bromoacetate152.9627.52.5 mL (d=1.616)1.1
DMF, anhydrous73.09-50 mL-
Deionized Water--~200 mL-
Ethyl Acetate (EtOAc)--~300 mL-
Brine (sat. NaCl aq.)--~50 mL-
Anhydrous Sodium Sulfate--As needed-

Procedure:

  • Reaction Setup: To a 100 mL oven-dried, round-bottom flask, add 4-iodo-1H-pyrazole (4.85 g, 25.0 mmol), finely ground potassium carbonate (5.18 g, 37.5 mmol), and anhydrous DMF (50 mL).

    • Scientist's Note: Using anhydrous solvent and finely ground base maximizes the surface area and reactivity for the deprotonation step.[1]

  • Reagent Addition: Stir the suspension vigorously for 15 minutes at room temperature. Then, add methyl bromoacetate (2.5 mL, 27.5 mmol) dropwise via syringe over 5 minutes.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 4-6 hours.

  • Monitoring: Monitor the reaction by TLC (3:1 hexane/EtOAc). The disappearance of the starting material and the appearance of a new, less polar product spot indicates reaction progression.

  • Work-up: a. After cooling to room temperature, pour the reaction mixture into a beaker containing 200 mL of cold deionized water. Stir for 15 minutes. b. Extract the aqueous mixture with ethyl acetate (3 x 100 mL). c. Combine the organic layers and wash with brine (1 x 50 mL) to remove residual DMF and salts. d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product, often an oil or low-melting solid, can be purified by flash column chromatography (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield this compound as a solid. (Expected yield: 80-90%).

Characterization Data (Expected)

  • Appearance: White to light yellow solid.

  • ¹H NMR (400 MHz, CDCl₃): δ ~ 7.55 (s, 1H, pyrazole-H), 7.50 (s, 1H, pyrazole-H), 4.95 (s, 2H, N-CH₂), 3.75 (s, 3H, O-CH₃).

  • ¹³C NMR (100 MHz, CDCl₃): δ ~ 168.0 (C=O), 142.0 (C-H), 135.0 (C-H), 65.0 (C-I), 55.0 (N-CH₂), 53.0 (O-CH₃).

  • Mass Spectrometry (ESI+): m/z calculated for C₆H₇IN₂O₂ [M+H]⁺: 266.96; found: 266.97.

References

  • BenchChem.
  • Various Authors. Efficient Regioselective Iodination of Pyrazole Derivatives Mediated by Cadmium(II)
  • BenchChem. A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals.
  • AK Scientific, Inc. Safety Data Sheet for 4-Iodo-1-phenyl-1H-pyrazole.
  • Various Authors. Efficient Regioselective Iodination of Pyrazole Derivatives Mediated by Cadmium(II)
  • Penta Chemicals.
  • Various Authors.
  • Carl ROTH.
  • ECHEMI.
  • Peglow, T. J., et al. (2024). Efficient Synthesis and Iodine-Functionalization of Pyrazoles via KIO3/PhSeSePh System under Acidic Conditions. Chem Asian J.
  • Various Authors. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc.
  • Various Authors. (2019). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes.
  • Various Authors. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Semantic Scholar.
  • Various Authors. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.

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Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of Methyl (4-iodo-1H-pyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Functionalized Pyrazoles

The pyrazole scaffold is a cornerstone in modern medicinal chemistry and drug discovery.[1][2][3] Its prevalence is noted in numerous biologically active compounds, from anticoagulants to kinase inhibitors used in oncology and immunology.[2][3][4] The ability to selectively functionalize the pyrazole ring is therefore of paramount importance for generating novel molecular entities with therapeutic potential. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for this purpose, enabling the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds with high efficiency and functional group tolerance.[5][6][7]

This guide focuses on methyl (4-iodo-1H-pyrazol-1-yl)acetate, a key building block where the highly reactive carbon-iodine bond at the C4 position serves as an excellent handle for introducing diverse substituents.[5][8] The ester-containing side chain at the N1 position further enhances its utility, providing a vector for subsequent chemical modifications or for modulating the physicochemical properties of the final compound. We will provide detailed protocols and mechanistic insights for several key palladium-catalyzed transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Mechanistic Overview: The Palladium Catalytic Cycle

The efficacy of these transformations hinges on a well-defined catalytic cycle involving a palladium catalyst, which shuttles between Pd(0) and Pd(II) oxidation states.[9][10] While specific ligands and conditions vary, the fundamental steps are conserved across different coupling reactions.

  • Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (in this case, this compound) to a low-valent Pd(0) complex. This step forms a Pd(II) intermediate, breaking the C-I bond.[9][10][11] The high reactivity of the C-I bond makes 4-iodopyrazoles excellent substrates for this initial step.[5][8]

  • Transmetalation (for Suzuki, Sonogashira, etc.) or Amine Coordination/Deprotonation (for Buchwald-Hartwig):

    • In Suzuki-Miyaura coupling , an organoboron compound (boronic acid or ester) undergoes transmetalation with the Pd(II) complex, a process facilitated by a base. The organic group from the boron reagent replaces the halide on the palladium center.[9][10]

    • In Buchwald-Hartwig amination , an amine coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium amido complex.[12][13]

    • In Sonogashira coupling , a terminal alkyne, activated by a copper(I) co-catalyst, undergoes transmetalation with the palladium intermediate.[14][15]

  • Reductive Elimination: This is the final, product-forming step. The two organic fragments coupled to the palladium center are eliminated, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[9][10][11]

Palladium Catalytic Cycle Figure 1: Generalized Palladium Catalytic Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate R-Pd(II)Ln-I oxidative_addition->pd_intermediate + R-I transmetalation Transmetalation (e.g., Suzuki) or Amine Coordination (e.g., Buchwald-Hartwig) pd_intermediate->transmetalation coupled_intermediate R-Pd(II)Ln-R' transmetalation->coupled_intermediate + R'-M reductive_elimination Reductive Elimination coupled_intermediate->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product R-R' reductive_elimination->product reactants R-I + R'-M

Caption: Figure 1: Generalized Palladium Catalytic Cycle

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn. Solvents should be anhydrous and degassed to prevent catalyst deactivation. Reactions should be run under an inert atmosphere (Argon or Nitrogen).

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

This protocol describes the coupling of this compound with an arylboronic acid. The Suzuki-Miyaura reaction is a robust method for creating biaryl structures, which are common in pharmaceuticals.[8]

Reagents and Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound280.021.01.0
Arylboronic Acid-1.21.2
Palladium(II) Acetate (Pd(OAc)₂)224.500.020.02
SPhos410.470.040.04
Potassium Carbonate (K₂CO₃)138.212.02.0
1,4-Dioxane---
Water---

Step-by-Step Procedure:

  • To a sealed reaction tube, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₂CO₃ (2.0 equiv).[5]

  • Evacuate and backfill the tube with argon three times.

  • Add degassed 1,4-dioxane and water in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water).[5]

  • Seal the tube and heat the reaction mixture at 80-120 °C for 2-18 hours, with stirring.[5]

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-arylpyrazole derivative.[8]

Suzuki-Miyaura Workflow Figure 2: Suzuki-Miyaura Experimental Workflow start Combine Reactants (Iodopyrazole, Boronic Acid, Pd(OAc)₂, SPhos, K₂CO₃) inert Evacuate & Backfill with Argon (3x) start->inert solvent Add Degassed Dioxane/Water (4:1) inert->solvent heat Heat at 80-120 °C (2-18 h) solvent->heat monitor Monitor by TLC/LC-MS heat->monitor workup Cool, Dilute, Extract with EtOAc monitor->workup Reaction Complete purify Dry, Concentrate, Purify via Chromatography workup->purify product Isolated 4-Arylpyrazole Product purify->product

Caption: Figure 2: Suzuki-Miyaura Experimental Workflow

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol details the coupling of the iodopyrazole with a primary or secondary amine. This reaction is a cornerstone for synthesizing 4-aminopyrazoles, which are prevalent scaffolds in kinase inhibitors.[4][16] The choice of ligand and conditions is critical, especially when using amines with β-hydrogens, to avoid side reactions like β-hydride elimination.[4]

Reagents and Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound280.021.01.0
Amine (Primary or Secondary)-1.21.2
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))915.720.010.01
Xantphos578.680.030.03
Cesium Carbonate (Cs₂CO₃)325.821.51.5
Toluene---

Step-by-Step Procedure:

  • In an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.01 equiv) and Xantphos (0.03 equiv).

  • Evacuate and backfill the tube with argon.

  • Add dry, degassed toluene and stir for 10 minutes at room temperature to form the active catalyst complex.

  • In a separate tube, add this compound (1.0 equiv), the amine (1.2 equiv), and Cs₂CO₃ (1.5 equiv).

  • Transfer the pre-formed catalyst solution to the second tube via cannula.

  • Heat the reaction mixture at 100-110 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Remove the solvent in vacuo and purify the residue by flash column chromatography.

Protocol 3: Sonogashira Coupling for C-C (alkyne) Bond Formation

The Sonogashira coupling is an effective method for installing alkyne functionalities, which are versatile handles for further chemistry, such as click reactions, or can be part of the final pharmacophore.[5][14]

Reagents and Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound280.021.01.0
Terminal Alkyne-1.21.2
Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride)701.900.020.02
Copper(I) Iodide (CuI)190.450.040.04
Triethylamine (Et₃N)101.19-Solvent

Step-by-Step Procedure:

  • To a reaction flask, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.04 equiv).[5]

  • Evacuate and backfill the flask with argon.

  • Add anhydrous, degassed triethylamine as the solvent and base.[5]

  • Add the terminal alkyne (1.2 equiv) via syringe.

  • Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.[5]

  • Upon completion, filter the reaction mixture to remove salts.

  • Remove the triethylamine under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the 4-alkynylpyrazole.[5]

Troubleshooting and Key Considerations

The success of palladium-catalyzed cross-coupling reactions is highly dependent on several factors. Careful optimization is often required.

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst (deactivated by oxygen or water).Ensure all reagents and solvents are anhydrous and properly degassed. Use Schlenk techniques. Consider using a robust pre-catalyst.[17]
Poor choice of ligand, base, or solvent.Screen different ligands (e.g., Buchwald-type ligands like SPhos, XPhos) and bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[8][18][19] The solvent choice can significantly impact solubility and reaction rates.[18]
Dehalogenation of Starting Material A competing side reaction where the iodine is replaced by hydrogen.This can sometimes occur if the transmetalation or amine coupling step is slow. Try a more reactive coupling partner, a different ligand to accelerate the desired step, or lower the reaction temperature.[20]
Homocoupling of Coupling Partner Especially common with boronic acids (Suzuki) or alkynes (Sonogashira).For Suzuki, ensure slow addition of the palladium catalyst or use a higher ratio of the iodopyrazole. For Sonogashira, ensure the exclusion of oxygen, which promotes the oxidative Glaser coupling of alkynes.[14]
Difficulty with N-H Pyrazoles The acidic N-H proton on an unprotected pyrazole can interfere with the catalyst or base.The substrate in this guide has an N1-substituent, avoiding this issue. If using a different 4-iodopyrazole, N-H protection (e.g., with Boc or Trityl groups) may be necessary to prevent catalyst inhibition or unwanted side reactions.[5][16][20]

digraph "Troubleshooting Logic" {
graph [fontname="Arial", fontsize=12, label="Figure 3: Troubleshooting Decision Tree", labelloc=b, labeljust=c];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];

// Nodes start [label="Reaction Outcome?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; low_conversion [label="Low Conversion", shape=box, fillcolor="#FCE8E6", fontcolor="#202124"]; dehalogenation [label="Dehalogenation", shape=box, fillcolor="#FCE8E6", fontcolor="#202124"]; homocoupling [label="Homocoupling", shape=box, fillcolor="#FCE8E6", fontcolor="#202124"]; success [label="High Yield", shape=box, fillcolor="#E6F4EA", fontcolor="#202124"];

check_catalyst [label="Check Catalyst Activity\n(Degas, Anhydrous)", fillcolor="#E8E8E8", fontcolor="#202124"]; screen_conditions [label="Screen Ligands/Bases/\nSolvents", fillcolor="#E8E8E8", fontcolor="#202124"]; change_kinetics [label="Adjust Temperature/\nUse More Reactive Partner", fillcolor="#E8E8E8", fontcolor="#202124"]; control_oxygen [label="Ensure Strict Anaerobic\nConditions", fillcolor="#E8E8E8", fontcolor="#202124"];

// Edges start -> low_conversion [label="Poor"]; start -> dehalogenation [label="Side Product"]; start -> homocoupling [label="Side Product"]; start -> success [label="Good"];

low_conversion -> check_catalyst [color="#EA4335"]; check_catalyst -> screen_conditions [color="#EA4335"];

dehalogenation -> change_kinetics [color="#EA4335"];

homocoupling -> control_oxygen [color="#EA4335"]; }

Caption: Figure 3: Troubleshooting Decision Tree

Conclusion

Palladium-catalyzed cross-coupling of this compound is a highly effective strategy for the synthesis of diverse, functionalized pyrazole derivatives. By carefully selecting the appropriate reaction type—Suzuki-Miyaura for C-aryl bonds, Buchwald-Hartwig for C-N bonds, or Sonogashira for C-alkyne bonds—and optimizing the catalyst system, researchers can efficiently access a wide array of compounds crucial for drug discovery and development. The protocols and considerations outlined in this guide provide a solid foundation for successfully implementing these powerful synthetic transformations.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Iodopyrazole Derivatives.
  • Benchchem. (n.d.). Application Notes and Protocols: 4-Iodopyrazole in Catalysis.
  • Life Chemicals. (2019, September 17). Original Functionalized Pyrazoles For Drug Discovery.
  • Benchchem. (n.d.). Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions.
  • Gong, Y., et al. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). PMC - PubMed Central.
  • Usami, Y., et al. (2021). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. NIH.
  • MDPI. (2022, July 23). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives.
  • Benchchem. (n.d.). Application Notes and Protocols for Stille Coupling of 4-iodo-1-methyl-1H-pyrazol-3-amine.
  • PMC - PubMed Central. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery.
  • ResearchGate. (2026, January 8). (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.
  • Nobel Prize. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
  • ResearchGate. (2022, May 13). Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole?.
  • PubMed Central. (2020, October 12). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Wikipedia. (n.d.). Cross-coupling reaction.
  • Benchchem. (n.d.). A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with Iodopyrazoles.
  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • Organic Chemistry Frontiers (RSC Publishing). (n.d.). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design.
  • ResearchGate. (n.d.). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine.
  • Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions.
  • ResearchGate. (n.d.). Scheme 5. Sonogashira cross-coupling reaction of substituted iodopyrazole derivatives.
  • ResearchGate. (2016, May 23). (PDF) Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions.
  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling.
  • ACS Publications. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
  • MDPI. (2020, April 20). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.

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The Versatile Intermediate: Methyl (4-iodo-1H-pyrazol-1-yl)acetate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Methyl (4-iodo-1H-pyrazol-1-yl)acetate has emerged as a pivotal building block for researchers and drug development professionals. Its unique structure, featuring a reactive iodinated pyrazole core coupled with an ester moiety, offers a versatile platform for the synthesis of complex molecules with significant potential in medicinal chemistry and materials science. This guide provides an in-depth exploration of its applications, supported by detailed protocols and mechanistic insights to empower your research endeavors.

Introduction: The Strategic Advantage of a Bifunctional Building Block

The pyrazole scaffold is a well-established pharmacophore present in a multitude of FDA-approved drugs, exhibiting a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1] The strategic placement of an iodine atom at the 4-position of the pyrazole ring in this compound renders it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of diverse aryl, heteroaryl, and alkynyl groups, which are often crucial for modulating the biological activity and pharmacokinetic properties of a molecule.[1]

Simultaneously, the methyl acetate group at the 1-position provides a handle for further synthetic transformations, such as hydrolysis to the corresponding carboxylic acid, amidation, or reduction to an alcohol. This bifunctionality makes this compound a highly valuable and versatile intermediate in the construction of compound libraries for high-throughput screening and in the targeted synthesis of complex, biologically active molecules.

Synthesis of this compound

A common and efficient route to this compound involves a two-step process starting from pyrazole.

Step 1: Iodination of Pyrazole

The first step is the direct iodination of the pyrazole ring at the C4 position. This is typically achieved using an iodinating agent in the presence of a base.

Iodination_of_Pyrazole Pyrazole Pyrazole Reagents1 Iodine (I2) Sodium Bicarbonate (NaHCO3) Pyrazole->Reagents1 Iodopyrazole 4-Iodopyrazole Reagents1->Iodopyrazole caption General scheme for the iodination of pyrazole.

Figure 1: General scheme for the iodination of pyrazole.

Step 2: N-Alkylation with Methyl Bromoacetate

The subsequent N-alkylation of 4-iodopyrazole with methyl bromoacetate in the presence of a suitable base affords the target compound, this compound.

N_Alkylation Iodopyrazole 4-Iodopyrazole Reagents2 Methyl Bromoacetate Potassium Carbonate (K2CO3) Iodopyrazole->Reagents2 FinalProduct This compound Reagents2->FinalProduct caption N-alkylation of 4-iodopyrazole.

Figure 2: N-alkylation of 4-iodopyrazole.

Spectroscopic Characterization

Technique Expected Observations
¹H NMR Signals corresponding to the pyrazole ring protons, the methylene protons of the acetate group, and the methyl protons of the ester.
¹³C NMR Resonances for the pyrazole ring carbons (with the C4 carbon significantly shifted due to the iodine substituent), the carbonyl carbon of the ester, the methylene carbon, and the methyl carbon.
Mass Spec. A molecular ion peak corresponding to the calculated molecular weight (C6H7IN2O2: 265.98 g/mol ).
IR Spectroscopy Characteristic absorption bands for the C=O stretch of the ester and C-H stretches of the aromatic and aliphatic groups.

Table 1: Expected Spectroscopic Data for this compound.

Application in Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond in this compound is highly amenable to palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. This is a cornerstone of its utility as a synthetic intermediate.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for creating biaryl and vinyl-substituted pyrazoles.[3] This reaction involves the coupling of the iodopyrazole with a boronic acid or its ester derivative.

Suzuki_Coupling_Workflow cluster_workflow Suzuki-Miyaura Coupling Workflow Start Start: This compound Boronic Acid/Ester ReactionSetup Reaction Setup: - Add reagents to a microwave vial or Schlenk tube. - Add Pd catalyst (e.g., Pd(PPh₃)₄) and base (e.g., Cs₂CO₃, Na₂CO₃). [1] - Add solvent (e.g., DME/H₂O, Dioxane/H₂O). [1, 12] Start->ReactionSetup Degassing Degassing: - Purge with an inert gas (e.g., Argon) to remove oxygen. ReactionSetup->Degassing Heating Heating: - Conventional heating (e.g., 90°C) or microwave irradiation (e.g., 90-150°C). [1, 9] Degassing->Heating Monitoring Reaction Monitoring: - Track progress using TLC or LC-MS. Heating->Monitoring Workup Workup: - Cool the reaction mixture. - Quench with water and extract with an organic solvent. [1] Monitoring->Workup Purification Purification: - Purify the crude product by column chromatography. [1] Workup->Purification End End: 4-Aryl/Vinyl-Substituted Pyrazole Derivative Purification->End caption Experimental workflow for Suzuki-Miyaura coupling.

Figure 3: Experimental workflow for Suzuki-Miyaura coupling.

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol provides a rapid and efficient method for the synthesis of 4-aryl-substituted pyrazole derivatives.[4]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.5 equiv)

  • 1,2-Dimethoxyethane (DME)

  • Water

  • Microwave vial

Procedure:

  • To a microwave vial, add this compound, the arylboronic acid, Pd(PPh₃)₄, and Cs₂CO₃.[4]

  • Add a mixture of DME and water (e.g., 3:1.2 v/v).[4]

  • Seal the vial and purge with nitrogen or argon.

  • Irradiate the reaction mixture in a microwave reactor at a set temperature (e.g., 90-150°C) for a specified time (e.g., 5-20 minutes).[4][5]

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).[4]

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired 4-arylpyrazole.[4]

Arylboronic Acid Catalyst (mol%) Base (equiv) Solvent Temp (°C) Time (min) Yield (%)
Phenylboronic acidPd(PPh₃)₄ (2)Cs₂CO₃ (2.5)DME/H₂O905-1295[4]
4-Methylphenylboronic acidPd(PPh₃)₄ (2)Cs₂CO₃ (2.5)DME/H₂O905-1292[4]
4-Methoxyphenylboronic acidPd(PPh₃)₄ (2)Cs₂CO₃ (2.5)DME/H₂O905-1290[4]
4-Chlorophenylboronic acidPd(PPh₃)₄ (2)Cs₂CO₃ (2.5)DME/H₂O905-1288[4]

Table 2: Representative Microwave-Assisted Suzuki-Miyaura Coupling Conditions and Yields for 4-Iodopyrazole Derivatives.[4]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a pivotal transformation for the synthesis of 4-aminopyrazoles, a class of compounds with significant interest in medicinal chemistry, particularly as kinase inhibitors.[6] This reaction facilitates the coupling of the iodopyrazole with a wide array of primary and secondary amines.[7]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general procedure for the C-N cross-coupling of this compound with an amine using conventional heating.[7]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (2-5 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP) (4-10 mol%)[7]

  • Base (e.g., Cs₂CO₃, K₃PO₄, NaOtBu) (1.5-2.0 equiv)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Schlenk tube or sealed vial

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon), add this compound, the palladium catalyst, the phosphine ligand, and the base.[7]

  • Add the anhydrous solvent, followed by the amine.[7]

  • Seal the Schlenk tube and heat the reaction mixture with stirring at the desired temperature (typically 80-110°C) for the specified time (typically 4-24 hours).[7]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.[7]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aminopyrazole derivative.[7]

The choice of ligand is critical and often depends on the nature of the amine. For amines lacking β-hydrogens, bulky, electron-rich phosphine ligands are often effective.[6][8]

Amine Catalyst System Base Solvent Temp (°C) Yield (%)
AnilinePd₂(dba)₃ / tBuDavePhosNaOtBuToluene100High
MorpholinePd(OAc)₂ / XantphosCs₂CO₃Dioxane11095[9]
PiperidinePd(dba)₂ / tBuDavePhostBuOKXyleneMW60[10]

Table 3: Representative Buchwald-Hartwig Amination Conditions and Yields for 4-Halopyrazole Derivatives.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the introduction of alkynyl groups at the 4-position of the pyrazole ring, providing access to another important class of compounds for drug discovery and materials science.[11]

Protocol 3: General Procedure for Sonogashira Coupling

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (1-10 mol%)

  • Base (e.g., Triethylamine, Diisopropylamine)

  • Solvent (e.g., THF, DMF)

Procedure:

  • To a Schlenk flask under an inert atmosphere, dissolve this compound, the palladium catalyst, and CuI in the solvent.

  • Add the base and the terminal alkyne.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture to remove the precipitated salts and concentrate the filtrate.

  • Purify the crude product by column chromatography.

Conclusion and Future Outlook

This compound is a highly effective and versatile synthetic intermediate. Its ability to readily participate in a variety of powerful cross-coupling reactions makes it an invaluable tool for the efficient construction of diverse and complex molecular architectures. The protocols and insights provided in this guide are intended to serve as a strong foundation for researchers to explore the full potential of this building block in their synthetic endeavors, from fundamental research to the development of novel therapeutics and advanced materials. The continued exploration of new catalytic systems and reaction conditions will undoubtedly further expand the synthetic utility of this important intermediate.

References

  • BenchChem. (2025). Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Pravdivtsev, V. V., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2014(6), 54-71.
  • BenchChem. (2025).
  • Google Patents. (2020). CN111205226A - Synthesis method of 1-methyl-4-iodopyrazole.
  • PubChem. (n.d.). 1-Methyl-4-iodo-1H-pyrazole. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for Cross-Coupling Reactions Involving 4-Iodo-1H-Imidazole.
  • Molecules. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine.
  • BenchChem. (2025). Optimizing Suzuki Coupling with 4-iodo-1-methyl-1H-pyrazol-3-amine.
  • BenchChem. (2025). Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis.
  • ResearchGate. (2016). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions.
  • Organic Chemistry Portal. (2008). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles.
  • MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.
  • National Institutes of Health. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling with 4-Iodo-3-methoxyisothiazole.
  • Molecules. (2020). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.
  • BenchChem. (2025). Application Notes and Protocols: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development.
  • BenchChem. (2025). Technical Support Center: Synthesis of 4-iodo-1-methyl-1H-pyrazol-3-amine.
  • National Institutes of Health. (2025). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2.
  • MDPI. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl (4-iodo-1H-pyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of methyl (4-iodo-1H-pyrazol-1-yl)acetate. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions to optimize the yield and purity of this important synthetic intermediate.

The synthesis of this compound typically involves a two-step process: the iodination of a pyrazole precursor followed by N-alkylation. Each step presents unique challenges that can impact the overall yield and purity of the final product. This guide will address common issues encountered in both stages of the synthesis.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, offering explanations for the underlying causes and providing actionable solutions.

Question 1: My iodination reaction of pyrazole is sluggish or incomplete, resulting in a low yield of 4-iodopyrazole. What can I do?

Answer:

Incomplete iodination is a common hurdle. The reactivity of the pyrazole ring is highly dependent on the substituents present. Several factors could be at play:

  • Insufficiently Activated Pyrazole Ring: Electron-withdrawing groups on the pyrazole ring decrease its nucleophilicity, making the electrophilic iodination at the C4 position more difficult.

  • Choice of Iodinating Agent: The reactivity of the iodinating agent is critical. While molecular iodine (I₂) is commonly used, it often requires an activating agent or specific reaction conditions to be effective.[1]

  • Suboptimal Reaction Conditions: Temperature, solvent, and the presence of a base or catalyst can significantly influence the reaction rate and outcome.

Troubleshooting Strategies:

  • Select a More Potent Iodinating System:

    • Iodine monochloride (ICl): This is a more powerful electrophilic iodinating agent than I₂ and can be effective for less reactive pyrazoles.[2]

    • N-Iodosuccinimide (NIS): NIS is another effective and easy-to-handle iodinating reagent.

    • Iodine with an Oxidizing Agent: Using molecular iodine in the presence of an oxidizing agent like hydrogen peroxide (H₂O₂) or ceric ammonium nitrate (CAN) can generate a more electrophilic iodine species in situ, driving the reaction to completion. The I₂/H₂O₂ system in water is a particularly "green" and practical option.[2][3]

  • Optimize Reaction Conditions:

    • Solvent: While dichloromethane is common, consider more polar solvents like DMF or acetonitrile, which can help to solubilize reagents and intermediates.[4]

    • Temperature: Gently heating the reaction mixture can increase the reaction rate. However, be cautious, as excessive heat can lead to side product formation.[5]

    • Catalyst: Lewis acids or Brønsted acids can sometimes be used to activate the pyrazole ring or the iodinating agent.

  • Consider the Precursor: If you are starting with pyrazole itself, the reaction should be relatively straightforward. If your pyrazole has electron-withdrawing substituents, you may need to employ more forcing conditions or a more reactive iodinating agent.

Question 2: I am observing the formation of di-iodinated or other side products during the iodination step. How can I improve the selectivity for 4-iodopyrazole?

Answer:

The formation of multiple iodinated products or other byproducts is often a result of over-iodination or side reactions. The C4 position of the pyrazole ring is generally the most electron-rich and therefore the most susceptible to electrophilic attack.[6][7] However, under certain conditions, other positions can also react.

Strategies to Enhance Selectivity:

  • Control Stoichiometry: Carefully control the stoichiometry of the iodinating agent. Use of a slight excess may be necessary to drive the reaction to completion, but a large excess can lead to di-iodination. A good starting point is 1.0 to 1.1 equivalents of the iodinating agent.

  • Reaction Time and Temperature: Monitor the reaction closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Stop the reaction as soon as the starting material is consumed to prevent the formation of over-iodinated products. Running the reaction at a lower temperature can also improve selectivity.

  • Choice of Reagents: Some iodinating systems offer better selectivity than others. For instance, the use of I₂ with a mild base like sodium bicarbonate can sometimes provide cleaner reactions than more aggressive reagents.

Question 3: My N-alkylation of 4-iodopyrazole with methyl bromoacetate is giving a low yield. What are the key parameters to control?

Answer:

The N-alkylation of pyrazoles can be challenging due to the potential for reaction at either of the two nitrogen atoms, leading to a mixture of regioisomers.[8] However, for a symmetrical pyrazole like 4-iodopyrazole, the primary issue is often incomplete reaction or side reactions.

Key Parameters for Optimization:

  • Base: The choice of base is crucial for deprotonating the pyrazole, making it nucleophilic enough to react with the alkylating agent.

    • Stronger Bases: Sodium hydride (NaH) is a strong, non-nucleophilic base that is very effective for this transformation.[8]

    • Weaker Bases: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are milder bases that can also be effective, particularly in polar aprotic solvents like DMF or acetone.[4][5] K₂CO₃ has been shown to be more effective than NaH in some cases.[5]

  • Solvent: Polar aprotic solvents such as DMF, acetonitrile, or acetone are generally preferred as they can dissolve the pyrazole salt and facilitate the Sₙ2 reaction.[4]

  • Temperature: The reaction may require heating to proceed at a reasonable rate. Refluxing in acetone or heating to 60-80°C in DMF are common conditions.

  • Alkylating Agent: Methyl bromoacetate is a good electrophile. Ensure it is of good quality and used in a slight excess (1.1-1.2 equivalents).

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: If using a strong base like NaH, it is critical to use anhydrous solvents and maintain an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the base.

  • Optimize Base and Solvent Combination: If one combination is not working well, try another. For example, if K₂CO₃ in acetone is slow, switching to NaH in DMF may improve the yield.

  • Consider Phase-Transfer Catalysis (PTC): PTC can be a very effective method for N-alkylation, using a base like powdered potassium hydroxide with a catalytic amount of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) in a solvent like toluene or even under solvent-free conditions.[4]

Question 4: I am having difficulty purifying the final product, this compound. What are the recommended purification methods?

Answer:

Purification can be challenging due to the presence of unreacted starting materials, regioisomers (if applicable), and other byproducts.

Recommended Purification Strategies:

  • Aqueous Work-up: After the reaction is complete, a thorough aqueous work-up is essential.

    • If the reaction mixture is basic, neutralize it with a mild acid (e.g., saturated aqueous NH₄Cl).

    • Wash the organic layer with a solution of sodium thiosulfate (Na₂S₂O₃) to remove any residual iodine, which can color the product.[9]

    • Follow with a brine wash to remove water-soluble impurities.

    • Dry the organic layer over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[9]

  • Column Chromatography: This is often the most effective method for separating the desired product from impurities.

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in hexanes is a good starting point. The polarity can be adjusted based on the TLC analysis of the crude product. If your compound streaks, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help.[9]

  • Recrystallization: If the product is a solid, recrystallization can be an excellent final purification step to obtain a highly pure material.

    • Solvent Screening: Test a variety of solvents to find one in which the product is soluble when hot but sparingly soluble when cold. Common choices include ethanol/water, methanol/ethyl acetate, or toluene/heptane.[9]

Frequently Asked Questions (FAQs)

Q1: What is the typical two-step synthetic route for this compound?

A1: The most common synthetic pathway is a two-step process:

  • Iodination: Electrophilic iodination of pyrazole at the C4 position to form 4-iodopyrazole. Common reagents for this step include iodine in the presence of an oxidizing agent or N-iodosuccinimide.

  • N-Alkylation: Reaction of 4-iodopyrazole with methyl bromoacetate or a similar alkylating agent in the presence of a base to yield the final product.[4][8]

Q2: Are there any one-pot methods available for this synthesis?

A2: While a direct one-pot synthesis from pyrazole to the final product is not commonly reported, there are methods for the synthesis of other substituted pyrazoles in a one-pot fashion.[10][11] For this specific target, a sequential two-step approach is generally more reliable and higher yielding.

Q3: Can I use other alkylating agents besides methyl bromoacetate?

A3: Yes, other alkylating agents can be used to synthesize different esters of (4-iodo-1H-pyrazol-1-yl)acetic acid. For example, ethyl bromoacetate would yield the corresponding ethyl ester. The choice of alkylating agent will depend on the desired final product.

Q4: What are some of the key safety precautions to take during this synthesis?

A4:

  • Iodine and Iodine-Containing Reagents: These can be corrosive and cause stains. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Strong Bases: Reagents like sodium hydride are highly reactive and flammable. They react violently with water. Handle with extreme care under an inert atmosphere.

  • Solvents: Many of the organic solvents used are flammable and can be harmful if inhaled or absorbed through the skin. Always work in a fume hood and wear appropriate PPE.

  • Alkylating Agents: Methyl bromoacetate is a lachrymator and is toxic. Handle with care in a fume hood.

Experimental Protocols

Protocol 1: Synthesis of 4-Iodopyrazole

This protocol is adapted from green chemistry principles.[2][3]

  • To a suspension of pyrazole (1.0 eq.) in water, add iodine (0.5 eq.).

  • To the stirred mixture, add hydrogen peroxide (30% aqueous solution, 0.6 eq.) dropwise at room temperature.

  • Continue stirring at room temperature and monitor the reaction by TLC. Reaction times can vary depending on the scale.

  • Upon completion, quench any remaining iodine by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-iodopyrazole.

Protocol 2: Synthesis of this compound

This protocol utilizes a common base and solvent system.[4]

  • To a solution of 4-iodopyrazole (1.0 eq.) in anhydrous DMF, add potassium carbonate (1.5 eq.) at room temperature under a nitrogen atmosphere.

  • Stir the mixture for 15-30 minutes.

  • Add methyl bromoacetate (1.1 eq.) dropwise to the suspension.

  • Heat the reaction mixture to 60-80°C and monitor its progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes).

Data Presentation

Table 1: Comparison of Common Bases for N-Alkylation of 4-Iodopyrazole

BaseSolventTemperature (°C)Typical Yield (%)Notes
K₂CO₃DMF60-80Good to ExcellentA common and effective choice.[5]
Cs₂CO₃DMFRoom Temp - 60Good to ExcellentMilder than K₂CO₃, can sometimes give higher yields.
NaHTHF/DMF0 - Room TempGood to ExcellentRequires strictly anhydrous conditions.[8]
KOH (powdered)Toluene (with PTC)Room Temp - 80GoodEffective with phase-transfer catalysis.[4]

Visualizations

DOT Script for the Synthesis Workflow:

Synthesis_Workflow cluster_step1 Step 1: Iodination cluster_step2 Step 2: N-Alkylation pyrazole Pyrazole iodopyrazole 4-Iodopyrazole pyrazole->iodopyrazole Electrophilic Substitution iodinating_agent Iodinating Agent (e.g., I₂/H₂O₂) iodinating_agent->iodopyrazole final_product Methyl (4-iodo-1H- pyrazol-1-yl)acetate iodopyrazole->final_product Sₙ2 Reaction alkylating_agent Methyl Bromoacetate alkylating_agent->final_product base Base (e.g., K₂CO₃) base->final_product

Caption: Synthetic workflow for this compound.

DOT Script for the Troubleshooting Logic:

Troubleshooting_Logic cluster_iodination Iodination Step cluster_alkylation N-Alkylation Step start Low Yield Issue incomplete_iodination Incomplete Reaction? start->incomplete_iodination side_products Side Products? start->side_products incomplete_alkylation Incomplete Reaction? start->incomplete_alkylation check_reagents Check Iodinating Agent (ICl, NIS, I₂/H₂O₂) incomplete_iodination->check_reagents Yes optimize_conditions_iod Optimize Conditions (Temp, Solvent) incomplete_iodination->optimize_conditions_iod Yes control_stoichiometry Control Stoichiometry & Reaction Time side_products->control_stoichiometry Yes check_base Check Base (K₂CO₃, NaH) incomplete_alkylation->check_base Yes check_solvent Check Solvent (DMF, Acetone) incomplete_alkylation->check_solvent Yes check_conditions_alk Check Conditions (Temp, Anhydrous) incomplete_alkylation->check_conditions_alk Yes

Caption: Troubleshooting logic for low yield issues.

References

  • Efficient Regioselective Iodination of Pyrazole Derivatives Mediated by Cadmium(II) Acetate. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • A novel method of iodination and azo bond formation by nitrogen triiodide. (2024). Sciforum. Retrieved January 19, 2026, from [Link]

  • Iodination of pyrazole derivative 6 d. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. (2021). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • Optimization of pyrazole N-alkylation conditions. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles. (2023). MDPI. Retrieved January 19, 2026, from [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2024). MDPI. Retrieved January 19, 2026, from [Link]

  • Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. (2022). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • Synthesis of Pyrazole Compounds by Using Sonication Method. (2022). Journal of Pharmaceutical Negative Results. Retrieved January 19, 2026, from [Link]

  • Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. (2011). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. (n.d.). Inha University. Retrieved January 19, 2026, from [Link]

  • (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. (n.d.). s3.amazonaws.com. Retrieved January 19, 2026, from [Link]

  • 4 - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 19, 2026, from [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). PubMed. Retrieved January 19, 2026, from [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Retrieved January 19, 2026, from [Link]

  • Knorr Pyrazole Synthesis advice. (2022). Reddit. Retrieved January 19, 2026, from [Link]

  • Green iodination of pyrazoles with iodine/hydrogen peroxide in water. (2015). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. (2022). MDPI. Retrieved January 19, 2026, from [Link]

  • Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. (2022). Wiley Online Library. Retrieved January 19, 2026, from [Link]

  • Synthesis method of 1-methyl-4-iodopyrazole. (2020). Google Patents.
  • (PDF) Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. (2016). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Highly efficient construction of multi-substituted aminopyrazoles derivatives via iodine-mediated three-components reaction as potential anticancer agents. (2022). Taylor & Francis Online. Retrieved January 19, 2026, from [Link]

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. (2014). Arkivoc. Retrieved January 19, 2026, from [Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2020). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. (2024). PubMed. Retrieved January 19, 2026, from [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2018). MDPI. Retrieved January 19, 2026, from [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2018). Semantic Scholar. Retrieved January 19, 2026, from [Link]

Sources

Technical Support Center: Purification of Methyl (4-iodo-1H-pyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides in-depth technical support for the purification of methyl (4-iodo-1H-pyrazol-1-yl)acetate by column chromatography. It is designed for researchers, chemists, and drug development professionals to navigate common challenges and optimize their purification workflow.

Troubleshooting Guide

This section addresses specific issues that may arise during the column chromatography of this compound.

Issue 1: The product is not moving off the baseline, or the Rf is too low (Rf < 0.1) in standard solvent systems.

  • Question: I'm using a standard hexane/ethyl acetate system, but my spot remains at the origin on the TLC plate. How can I get it to move?

  • Answer: This indicates that the eluent is not polar enough to displace the compound from the silica gel. This compound contains a polar pyrazole ring and an ester group, requiring a more polar mobile phase for elution.[1]

    • Immediate Action: Gradually increase the polarity of your mobile phase. If you started with 80:20 hexane/ethyl acetate, try 50:50 or 30:70. A good target Rf for column chromatography is between 0.2 and 0.4.[2]

    • Alternative Solvents: If increasing the ethyl acetate percentage doesn't provide a satisfactory Rf or causes other impurities to co-elute, consider switching to a different solvent system. A mixture of dichloromethane (DCM) and methanol (MeOH) is often effective for more polar compounds. Start with 99:1 DCM/MeOH and increase the methanol percentage as needed.

    • Underlying Cause: The pyrazole nitrogen atoms and the ester carbonyl can form strong hydrogen bonds with the acidic silanol groups (Si-OH) on the silica surface, leading to high retention.[3]

Issue 2: The product is streaking or tailing badly on the TLC plate and column.

  • Question: My compound appears as a long streak rather than a compact spot on the TLC, making separation from impurities impossible. Why is this happening?

  • Answer: Streaking or tailing of nitrogen-containing heterocycles like pyrazoles is a classic problem in silica gel chromatography.[4][5] It is caused by strong, non-ideal interactions between the basic nitrogen atoms of your compound and the acidic silanol groups on the silica surface.

    • Primary Solution: Deactivate the Silica Gel. The most effective solution is to neutralize the acidic sites on the stationary phase. This can be done in two ways:

      • Add a Basic Modifier to the Eluent: Incorporate a small amount (0.1-1%) of a basic modifier like triethylamine (Et₃N) or a few drops of ammonium hydroxide in methanol into your solvent system.[4] This neutralizes the acidic sites, allowing for a more uniform elution and sharper bands.

      • Pre-treat the Silica: Before packing, you can prepare a slurry of the silica gel in your starting eluent that already contains the basic modifier. This ensures the entire stationary phase is deactivated.[4]

    • Alternative Stationary Phase: If streaking persists even with a basic modifier, consider switching to a less acidic stationary phase, such as neutral alumina.[4] However, always screen the separation on an alumina TLC plate first, as selectivity will differ from silica.

Issue 3: The purified product is colored (yellow or brown), suggesting an impurity.

  • Question: After the column, my product fractions are a faint yellow/brown color, but I expect a white solid. What is causing this?

  • Answer: The color likely stems from residual iodine or minor degradation of the iodo-pyrazole. Iodo-substituted aromatic compounds can be sensitive to light and acid.

    • Pre-Column Workup: Before chromatography, ensure your crude product has been thoroughly worked up. This should include a wash with an aqueous solution of a reducing agent, such as sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite, to quench any remaining elemental iodine.[4][6]

    • Check for Degradation: Compound degradation on the silica column itself is a possibility.[1][5] You can test for this by performing a 2D TLC. Spot your crude material on one corner of a TLC plate, run it in your chosen eluent, dry the plate, rotate it 90 degrees, and run it again in the same eluent. If any new spots appear off the diagonal, it indicates your compound is degrading on the silica.[1] If degradation is confirmed, using a deactivated stationary phase (see Issue 2) or switching to neutral alumina is highly recommended.

Issue 4: A close-running impurity is co-eluting with the product.

  • Question: I have an impurity with a very similar Rf to my product. How can I improve the separation?

  • Answer: Achieving separation of closely-eluting compounds requires optimizing the selectivity of your chromatographic system.

    • Optimize the Solvent System: Do not just increase the polarity. Try completely different solvent systems to alter the selectivity. For example, if you are using hexane/ethyl acetate, try a system based on DCM/acetone or toluene/ethyl acetate. Different solvents interact with your compound and the stationary phase in unique ways, which can often resolve stubborn impurities.

    • Use a Shallow Gradient: Instead of a large step-gradient or isocratic elution, employ a very shallow gradient of the polar solvent. A slow, gradual increase in polarity can often provide the resolution needed to separate compounds with similar Rf values.

    • Column Dimensions: Use a longer, narrower column and a finer mesh silica gel (e.g., 230-400 mesh). This increases the number of theoretical plates and improves separation efficiency, although it will result in a longer run time.[5]

Frequently Asked Questions (FAQs)

  • Q1: What is a good starting solvent system for scouting on TLC?

    • A1: A good starting point is a 70:30 mixture of hexane and ethyl acetate. This system is widely used for pyrazole derivatives.[7][8] From there, you can adjust the ratio to achieve the target Rf of 0.2-0.4. If the compound is too polar for this system, switch to a 98:2 mixture of DCM and methanol.

  • Q2: Should I use wet or dry loading for my sample?

    • A2: If your crude product dissolves easily in a minimal amount of your starting eluent (or a slightly more polar solvent like DCM), wet loading is acceptable.[9] However, for optimal band sharpness and to avoid issues if your compound has poor solubility in the eluent, dry loading is highly recommended . To do this, dissolve your crude product in a volatile solvent (like DCM or acetone), add a small amount of silica gel (2-3 times the mass of your crude material), and evaporate the solvent under reduced pressure until you have a free-flowing powder. This powder can then be carefully added to the top of your packed column.[1][9]

  • Q3: What are the most likely impurities from the synthesis of this compound?

    • A3: Common impurities include unreacted starting material (methyl (1H-pyrazol-1-yl)acetate), residual iodinating agent (e.g., N-iodosuccinimide), and potentially regioisomers if the iodination at the 4-position is not completely selective.[6][10] The polarity of these impurities will vary, making a well-optimized gradient elution important for their removal.

  • Q4: Can the iodo-substituent be cleaved during chromatography?

    • A4: While aryl iodides are generally stable, dehalogenation can occur under certain conditions, though it is less common on standard silica gel. The risk increases if the silica is highly acidic or if the compound is exposed to light for extended periods. Using deactivated silica and protecting the column from direct light are good preventative measures.

Data and Protocol Summary

Table 1: Recommended Chromatography Conditions & Parameters
ParameterRecommendationRationale & Comments
Stationary Phase Silica Gel (230-400 mesh)Standard choice for normal-phase chromatography. Finer mesh provides better resolution.[5]
Alternative Phase Neutral AluminaUse if compound degrades or streaks excessively on silica, even with basic modifiers.[4]
Primary Eluent System Hexane / Ethyl Acetate (Gradient)Good starting point for many pyrazole derivatives.[7][8] Start with low polarity (e.g., 90:10) and gradually increase ethyl acetate content.
Secondary Eluent System Dichloromethane / Methanol (Gradient)For more polar compounds or to alter selectivity. Use with caution due to DCM's volatility.
Eluent Modifier 0.1 - 1% Triethylamine (Et₃N)Crucial for preventing peak tailing of the basic pyrazole ring by neutralizing acidic silica sites.[4]
Target Rf (on TLC) 0.2 - 0.4Provides a good balance between retention and elution time, ensuring optimal separation on the column.[2]
Sample Loading Dry LoadingStrongly recommended for achieving the sharpest possible bands and best separation.[9]
Experimental Protocol: Flash Column Chromatography
  • TLC Analysis & Solvent Selection:

    • Develop a TLC of the crude material in various hexane/ethyl acetate ratios (e.g., 9:1, 7:3, 1:1) containing 0.5% triethylamine.

    • Identify the solvent system that provides an Rf of ~0.3 for the desired product. This will be your primary elution solvent.

  • Sample Preparation (Dry Loading):

    • Dissolve the crude this compound in a minimal amount of DCM or acetone.

    • Add silica gel (approx. 2-3 times the weight of your crude material) to the flask.

    • Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.[9]

  • Column Packing:

    • Select an appropriate size column.

    • Prepare a slurry of silica gel in your starting, least polar eluent (e.g., 90:10 hexane/ethyl acetate with 0.5% Et₃N).

    • Pour the slurry into the column and use gentle pressure (hand bellows or nitrogen line) to pack the bed evenly. Ensure no air bubbles are trapped.[5]

    • Add a thin layer of sand on top of the packed silica to protect the surface.[9]

  • Loading and Elution:

    • Drain the solvent until it is level with the top of the sand.

    • Carefully add the silica-adsorbed sample (from step 2) onto the sand layer, creating a flat, even band.

    • Add another thin layer of sand on top of the sample.

    • Carefully add the eluent, fill the column, and begin elution using your pre-determined solvent system (isocratic or gradient).

  • Fraction Collection & Analysis:

    • Collect fractions and monitor them by TLC.

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

Troubleshooting Workflow Diagram

This diagram illustrates a logical workflow for troubleshooting common issues during the purification process.

TroubleshootingWorkflow start Problem Observed During Chromatography prob1 Poor Separation / Co-elution start->prob1 prob2 Product Streaking / Tailing start->prob2 prob3 Product Not Eluting (Rf = 0) start->prob3 prob4 Colored Product / Suspected Degradation start->prob4 cause1a Wrong Solvent Selectivity prob1->cause1a Is R_f difference small? cause1b Poor Column Efficiency prob1->cause1b Are bands broad? cause2a Acidic Silica Interaction with Basic Pyrazole prob2->cause2a cause3a Eluent Polarity Too Low prob3->cause3a cause4a Residual Iodine prob4->cause4a Is color present in crude? cause4b On-Column Decomposition prob4->cause4b Is product unstable? sol1a Test Different Solvent Systems (e.g., DCM/Acetone) cause1a->sol1a sol1b Use a Shallow Gradient cause1a->sol1b sol1c Use Longer Column / Finer Silica cause1b->sol1c sol2a Add 0.1-1% Et3N to Eluent cause2a->sol2a sol3a Increase % of Polar Solvent (EtOAc or MeOH) cause3a->sol3a sol4a Pre-column wash with Sodium Thiosulfate cause4a->sol4a sol4b Perform 2D TLC to Confirm cause4b->sol4b sol2b Switch to Neutral Alumina sol2a->sol2b If streaking persists sol4c Use Deactivated Silica or Alumina sol4b->sol4c If degradation confirmed

Caption: Troubleshooting workflow for column chromatography purification.

References

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • Gomha, S. M., et al. (2017). Green synthesis of pyrazole systems under solvent-free conditions. Taylor & Francis Online. [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • Reddy, V. P., et al. (2018). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach. Royal Society of Chemistry. [Link]

  • Separation Science. Strategies to Enable and Simplify HPLC Polar Compound Separation. [Link]

  • Almansa, C., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Analogs of Tebufenpyrad. ACS Publications. [Link]

  • Scott, R. P. W., & Kucera, P. (1973). The silica-gel surface and its interactions with solvent and solute in liquid chromatography. Faraday Symposia of the Chemical Society. [Link]

Sources

Technical Support Center: Recrystallization of Methyl (4-iodo-1H-pyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Part 1: Understanding the Molecule & Initial Solvent Selection

Methyl (4-iodo-1H-pyrazol-1-yl)acetate possesses a unique combination of functional groups that dictate its solubility and crystallization behavior:

  • Pyridine Ring: A heterocyclic aromatic ring that can participate in pi-stacking and hydrogen bonding.

  • Iodo Group: A large, polarizable halogen that adds significant molecular weight and can participate in halogen bonding.

  • Methyl Acetate Group: An ester functionality that provides a polar, hydrogen-bond accepting region.

The key to successful recrystallization is finding a solvent (or solvent system) in which the compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures.[1][2]

Recommended Solvents for Initial Screening

Based on the structure and general principles for pyrazole derivatives, the following solvents are recommended for initial screening.[3][4] This table provides a starting point for your investigation.

Solvent ClassSpecific SolventBoiling Point (°C)Polarity (Relative)Rationale & Potential Outcome
Alcohols Isopropanol82.5HighGood for dissolving polar compounds. May be too good a solvent, leading to low recovery.
Ethanol78.4HighSimilar to isopropanol; a common choice for pyrazole derivatives.[4]
Esters Ethyl Acetate77.1Medium"Like-dissolves-like" principle with the methyl acetate group. Good balance of polarity.
Ketones Acetone56.0Medium-HighStrong solvent, but its low boiling point can make it tricky to work with.
Aromatics Toluene110.6LowMay interact favorably with the pyrazole ring. Good for less polar compounds.
Alkanes Heptane/Hexane98.4 / 68.0Very LowLikely to be a poor solvent (an "anti-solvent"). Useful for mixed-solvent systems.
Ethers Methyl tert-butyl ether (MTBE)55.2Low-MediumCan be a good alternative to more volatile ethers.

Part 2: Experimental Workflow for Method Development

Developing a recrystallization procedure is an empirical process.[5] The following workflow provides a systematic and material-sparing approach to identifying the optimal conditions.

Step-by-Step Protocol: Microscale Solvent Screening
  • Preparation: Place a small amount of crude this compound (approx. 10-20 mg) into several small test tubes, one for each solvent you plan to screen.

  • Room Temperature Test: Add the first solvent dropwise to one test tube at room temperature. Agitate the mixture. If the compound dissolves completely in <1 mL of solvent, that solvent is unsuitable for single-solvent recrystallization as recovery will be poor.[5]

  • Hot Solubility Test: If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used. An ideal solvent will dissolve the compound in a reasonable volume at its boiling point.[1]

  • Cooling & Crystallization Test: Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature. Then, place it in an ice-water bath for 15-20 minutes.

  • Evaluation: Observe the quantity and quality of the crystals formed. A successful solvent will produce a significant amount of crystalline solid. If no crystals form, the compound may be too soluble, or the solution may be supersaturated.

This entire process can be visualized through the following workflow diagram:

G cluster_screening Solvent Screening Workflow start Place ~15mg Crude Compound in Test Tube add_solvent_rt Add Solvent (0.5 mL) at Room Temp start->add_solvent_rt dissolves_rt Compound Dissolves? add_solvent_rt->dissolves_rt reject_solvent REJECT SOLVENT (Too Soluble) dissolves_rt->reject_solvent Yes heat_solution Heat to Boiling & Add Solvent Dropwise dissolves_rt->heat_solution No dissolves_hot Compound Dissolves? heat_solution->dissolves_hot reject_insoluble REJECT SOLVENT (Insoluble) dissolves_hot->reject_insoluble No cool_solution Cool Slowly to RT, then Ice Bath dissolves_hot->cool_solution Yes crystals_form Crystals Form? cool_solution->crystals_form select_solvent SELECT SOLVENT (Good Candidate) crystals_form->select_solvent Yes consider_mixed Consider for Mixed-Solvent System crystals_form->consider_mixed No

Caption: Systematic workflow for selecting a recrystallization solvent.

Part 3: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during recrystallization in a direct question-and-answer format.

Q1: My compound "oiled out" instead of forming crystals. What happened and how do I fix it?

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice.[6][7] This happens when the temperature of the solution is above the melting point of your compound at the point of saturation.[6] Impurities can also lower the melting point, making this phenomenon more likely.[8][9]

Troubleshooting Steps:

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent (10-20% more volume) to lower the saturation temperature.[6]

  • Slow Cooling: Cool the solution much more slowly. Insulate the flask with glass wool or paper towels to ensure the solution temperature drops gradually, allowing crystals to form above the compound's melting point.[10]

  • Change Solvents: The boiling point of your solvent may be too high. Select a solvent with a lower boiling point.

  • Use a Mixed-Solvent System: Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble). Then, while hot, slowly add a "poor" solvent (an anti-solvent, in which it is insoluble) until the solution just becomes cloudy. Add a drop or two of the good solvent to clarify and then cool slowly.[11]

G cluster_oiling_out Oiling Out vs. Crystallization cluster_path1 Incorrect Path cluster_path2 Correct Path A Hot, Saturated Solution B Rapid Cooling A->B F Slow Cooling A->F C Solution Temp > M.P. of Compound B->C D Compound separates as liquid droplets (Oil) C->D E Impure, Amorphous Solid D->E G Solution Temp < M.P. of Compound F->G H Nucleation & Crystal Growth G->H I Pure Crystalline Solid H->I

Caption: Comparison of pathways leading to oiling out vs. proper crystallization.
Q2: No crystals are forming, even after cooling the solution in an ice bath. What should I do?

Answer: This is a common issue that typically indicates either a supersaturated solution that resists nucleation or a solution that is too dilute.[12]

Troubleshooting Steps:

  • Induce Nucleation (Scratching): Vigorously scratch the inside surface of the flask at the air-liquid interface with a glass rod.[13][14][15] The micro-scratches on the glass provide nucleation sites for crystal growth to begin.

  • Add a Seed Crystal: If you have a small amount of the solid product (even crude material), add a tiny crystal to the solution. This provides a perfect template for further crystallization.[13][14][15]

  • Reduce Solvent Volume: Your solution may be too dilute.[12] Gently heat the solution to boil off a portion of the solvent (e.g., 25-30% of the volume), then attempt to cool it again.[15]

  • Try an Anti-Solvent: If you are confident the solution is concentrated, you can try adding a miscible anti-solvent (like heptane if you are using ethyl acetate) drop-by-drop at room temperature until turbidity persists.

Q3: My final product is still colored, even after recrystallization. How can I remove colored impurities?

Answer: Highly colored impurities, often large polymeric or conjugated molecules, can be difficult to remove as they can get trapped in the crystal lattice.

Troubleshooting Steps:

  • Use Activated Charcoal (Carbon): After dissolving your crude compound in the minimum amount of hot solvent, add a very small amount of activated charcoal (1-2% of the solute mass) to the hot solution.

  • Hot Filtration: Keep the solution hot and swirl for a few minutes. The colored impurities will adsorb onto the surface of the charcoal. Perform a hot gravity filtration using fluted filter paper to remove the charcoal.[6]

  • Crystallize as Normal: Collect the hot, decolorized filtrate and allow it to cool slowly to induce crystallization.

Caution: Adding charcoal to a boiling solution can cause it to boil over violently. Always cool the solution slightly before adding charcoal.

Q4: The recovery yield is very low (<50%). How can I improve it?

Answer: Low recovery is typically caused by using too much solvent, choosing a solvent in which the compound has significant solubility even when cold, or premature filtration.[6][16]

Troubleshooting Steps:

  • Minimize Solvent Volume: Ensure you are using the absolute minimum amount of hot solvent required to fully dissolve the compound.[16] Every excess drop will remain saturated with your product upon cooling, reducing your yield.

  • Ensure Complete Cooling: Allow sufficient time for the solution to cool, first to room temperature and then for at least 30-60 minutes in an ice bath to maximize precipitation.

  • Recover a Second Crop: Do not discard the filtrate (mother liquor) immediately. Concentrate the filtrate by boiling off about half the solvent and cool it again. This will often yield a "second crop" of crystals, which can be collected. Note that this second crop may be less pure than the first.[6]

  • Check Your Solvent Choice: Re-evaluate your solvent. If your compound is still too soluble at 0°C, you may need a less polar solvent or a mixed-solvent system.

References

  • Brainly. (2024). Why do crystals oil out and what are the remedies and prevention methods? [Online] Available at: [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Online] Available at: [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Online] Available at: [Link]

  • Reddit. (2013). Recrystallization (help meeeeee). r/chemistry. [Online] Available at: [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. RSC Education. [Online] Available at: [Link]

  • Journal of Chemical Education. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. [Online] Available at: [Link]

  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selectio nn. [Online] Available at: [Link]

  • Stack Exchange. (2012). Are there any general rules for choosing solvents for recrystallization? Chemistry Stack Exchange. [Online] Available at: [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. [Online] Available at: [Link]

  • Nichols, L. (2022). 3.5E: Initiating Crystallization. Chemistry LibreTexts. [Online] Available at: [Link]

  • ResearchGate. (2017). What solvent should I use to recrystallize pyrazoline? [Online] Available at: [Link]

  • wikiHow. (2024). 9 Ways to Crystallize Organic Compounds. [Online] Available at: [Link]

  • Journal of Chemical Education. (2002). Inducing Crystallization by Nucleation. Chemical Education Xchange. [Online] Available at: [Link]

  • Nichols, L. (2025). 3.5: Inducing Recrystallization. Chemistry LibreTexts. [Online] Available at: [Link]

  • University of Sherbrooke. (n.d.). Guide for crystallization. [Online] Available at: [Link]

  • University of California, Irvine. (n.d.). Recrystallization1. [Online] Available at: [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. [Online] Available at: [Link]

  • K. B. Wiberg. (n.d.). Laboratory Technique in Organic Chemistry. [Online] Available at: [Link]

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stability of methyl (4-iodo-1H-pyrazol-1-yl)acetate in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for researchers working with methyl (4-iodo-1H-pyrazol-1-yl)acetate. It addresses potential stability issues in various solvents, offering troubleshooting advice and standardized protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: this compound has two primary functional groups susceptible to degradation: the methyl ester and the carbon-iodine bond on the pyrazole ring. The main concerns are hydrolysis of the ester and deiodination of the pyrazole ring. The stability of the N-acylpyrazole linkage should also be considered, although it is generally more stable than the ester.[1]

Q2: Which solvents are most likely to cause degradation?

A2: Protic solvents, especially water, can promote the hydrolysis of the methyl ester.[2][3] The presence of acids or bases can catalyze this reaction.[2][3] Solvents containing nucleophiles could potentially displace the iodide from the pyrazole ring, although this is generally less common for aryl iodides.[4]

Q3: How does pH affect the stability of this compound?

A3: The pH of aqueous or protic solutions can significantly impact the rate of ester hydrolysis. Both acidic and basic conditions can accelerate the breakdown of the methyl ester to the corresponding carboxylic acid.[2][5] N-acylpyrazoles are known to undergo accelerated alcoholysis in the presence of strong acids or bases.[1]

Q4: Is this compound sensitive to light?

A4: Iodinated aromatic compounds can be susceptible to photolytic degradation, where light energy can cleave the carbon-iodine bond.[5][6] It is recommended to handle solutions of this compound in amber vials or under low-light conditions to minimize photodecomposition.[6][7]

Q5: Can temperature affect the stability of my stock solutions?

A5: Yes, higher temperatures accelerate the rate of most chemical reactions, including degradation pathways like hydrolysis and deiodination.[5] It is advisable to store stock solutions at low temperatures (e.g., 2-8 °C or -20 °C) to prolong their shelf-life.

Troubleshooting Guide

This section addresses common issues encountered during the handling and use of this compound solutions.

Problem 1: I observe a new, more polar peak in my HPLC analysis over time.
  • Possible Cause: This is likely due to the hydrolysis of the methyl ester to the more polar carboxylic acid.

  • Troubleshooting Steps:

    • Solvent Check: If you are using a solvent with any water content, this is the most probable cause. Switch to a dry, aprotic solvent if your experimental conditions allow.

    • pH Control: If an aqueous or protic solvent is necessary, ensure the pH is neutral and well-buffered. Avoid acidic or basic conditions.

    • Temperature: Store your solutions at a lower temperature to slow the rate of hydrolysis.

    • Fresh Solutions: Prepare solutions fresh before use whenever possible.[8]

Problem 2: The concentration of my stock solution appears to decrease, but I don't see a clear degradation product.
  • Possible Cause 1: Deiodination. The compound may be undergoing deiodination, and the resulting methyl (1H-pyrazol-1-yl)acetate may have a similar retention time to the parent compound under some HPLC conditions.

  • Troubleshooting Steps:

    • Analytical Method: Use a high-resolution analytical method like LC-MS to look for the mass of the deiodinated product.[9]

    • Light Protection: Ensure your solutions are protected from light by using amber vials or covering them with aluminum foil.[6]

  • Possible Cause 2: Precipitation. The compound may be precipitating out of solution, especially if the solution is close to its saturation point.[8]

  • Troubleshooting Steps:

    • Visual Inspection: Carefully inspect your solution for any precipitate.

    • Solubility Check: You may be exceeding the solubility limit. Try preparing a more dilute solution.

    • Gentle Warming: Gentle warming (30-40°C) can sometimes help redissolve a precipitated compound, but be cautious as this can also accelerate degradation.[8]

Problem 3: I see multiple unknown peaks in my chromatogram after leaving the solution on the benchtop.
  • Possible Cause: A combination of degradation pathways, including hydrolysis, deiodination, and potentially other reactions, may be occurring. Exposure to light and ambient temperature can accelerate these processes.

  • Troubleshooting Steps:

    • Controlled Stability Study: Conduct a small-scale stability study to identify the primary degradation pathway under your specific conditions.[8] Analyze the solution at different time points (e.g., 0, 2, 4, 8, 24 hours) using a stability-indicating method like HPLC.[8][10]

    • Inert Atmosphere: If you suspect oxidation, though less common for this compound, you can try preparing and storing your solutions under an inert atmosphere (e.g., nitrogen or argon).[8]

Experimental Protocols

Protocol for Assessing Solution Stability

This protocol outlines a general method for evaluating the stability of this compound in a chosen solvent.

  • Solution Preparation:

    • Prepare a stock solution of the compound in the desired solvent at a known concentration (e.g., 1 mg/mL).

    • Use high-purity solvents.

    • If testing for photostability, prepare a parallel sample in an amber vial or a vial wrapped in aluminum foil.

  • Storage Conditions:

    • Store the solutions under the desired conditions (e.g., room temperature, 4°C, 40°C).

  • Time Points:

    • Analyze the solutions at regular intervals (e.g., 0, 4, 8, 12, 24, and 48 hours).

  • Analysis:

    • Use a validated stability-indicating analytical method, such as reverse-phase HPLC with UV detection.[10][11]

    • Monitor for the appearance of new peaks (degradation products) and a decrease in the area of the parent peak.

    • Calculate the percentage of the parent compound remaining at each time point.

Data Presentation

Table 1: Example Stability Data for this compound in Different Solvents at Room Temperature (25°C)

SolventTime (hours)Parent Compound Remaining (%)Major Degradation Product
Acetonitrile0100-
2499.5Not Detected
4899.2Not Detected
Methanol0100-
2498.1Carboxylic Acid
4896.5Carboxylic Acid
PBS (pH 7.4)0100-
2485.3Carboxylic Acid
4875.1Carboxylic Acid

Note: This is example data and actual results may vary.

Visualizing Potential Degradation Pathways

Caption: Potential degradation pathways for this compound.

References

  • Benchchem. Technical Support Center: Troubleshooting Compound X Instability in Aqueous Solutions.
  • Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives. National Institutes of Health.
  • Benchchem. Troubleshooting RP 001 hydrochloride instability in aqueous solutions.
  • The alkaline hydrolysis of esters in aqueous-organic solvent mixtures. The effects of solvents and of the activity coefficients of reactants on the kinetics of the alkaline hydrolysis of methyl acetate in aqueous dioxan, aqueous dimethyl sulphoxide and aqueous diglyme (bis (2-methoxyethyl ) ether) mixtures as solvents. University of Bradford.
  • Walsh Medical Media. Evaluating Pharmaceutical Stability Through Analytical Observation.
  • Separation Science. Analytical Techniques In Stability Testing.
  • News-Medical.Net. Novel Techniques Improve Pharmaceutical Stability Testing.
  • Analytical Methods to Determine the Stability of Biopharmaceutical Products.
  • Organic Chemistry Portal. Methyl Esters.
  • Chemguide. Hydrolysing Esters.
  • Google Patents. Hydrolysis of methyl esters.
  • Sci-Hub. The Preparation ofN-Acylpyrazoles and Their Behavior Toward Alcohols.
  • Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • MDPI. Aromatic Iodides: Synthesis and Conversion to Heterocycles.
  • ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.

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Technical Support Center: Troubleshooting Failed Suzuki Reactions with Methyl (4-iodo-1H-pyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving methyl (4-iodo-1H-pyrazol-1-yl)acetate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block. Here, we address common challenges and provide in-depth, field-proven insights to help you navigate the complexities of this powerful C-C bond-forming reaction.

Introduction: The Suzuki-Miyaura Coupling of a Pyrazole Substrate

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, prized for its functional group tolerance and relatively mild conditions.[1][2][3] Your substrate, this compound, is a valuable component in pharmaceutical discovery, with the pyrazole moiety being a common feature in many biologically active compounds.[4][5] The carbon-iodine bond at the 4-position of the pyrazole is highly reactive and primed for oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle.[4] However, the nitrogen-rich, heterocyclic nature of the pyrazole ring can introduce specific challenges not always encountered with simple aryl halides.[6][7]

This guide will walk you through a logical troubleshooting process, from diagnosing the problem to implementing a robust solution.

The Suzuki-Miyaura Catalytic Cycle

Understanding the fundamental steps of the catalytic cycle is crucial for effective troubleshooting. Any factor that impedes one of these steps can lead to reaction failure.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the iodo-pyrazole.[8]

  • Transmetalation: The organic group from the boronic acid (or its derivative) is transferred to the palladium(II) complex. This step requires activation of the organoboron species by a base.[8][9]

  • Reductive Elimination: The two organic partners are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst.[8]

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R¹-X Pd(II)_Complex R¹-Pd(II)L₂-X Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation [R²B(OH)₃]⁻ Pd(II)_Diorgano R¹-Pd(II)L₂-R² Transmetalation->Pd(II)_Diorgano Reductive_Elimination Reductive Elimination Pd(II)_Diorgano->Reductive_Elimination Reductive_Elimination->Pd(0)L2 R¹-R² (Product) R1-X This compound R1-X->Oxidative_Addition R2-B(OH)2 Organoboron Reagent Borate [R²B(OH)₃]⁻ R2-B(OH)2->Borate Base Base (e.g., K₂CO₃) Base->Borate Borate->Transmetalation caption Figure 1. The Suzuki-Miyaura Catalytic Cycle.

Caption: Figure 1. The Suzuki-Miyaura Catalytic Cycle.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction shows low or no conversion of the starting materials. What are the likely causes?

A1: This is one of the most common issues and can stem from several factors related to the catalyst, reagents, or reaction conditions.

Potential Cause 1: Inactive Catalyst

The active catalyst in the Suzuki reaction is a Pd(0) species. If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[3][10]

  • Troubleshooting Steps:

    • Ensure Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen and can decompose, often visible as the formation of black palladium precipitate ("palladium black").[10] Thoroughly degas all solvents and reagents (e.g., by sparging with argon or nitrogen for 15-30 minutes) and maintain a positive pressure of an inert gas throughout the reaction.[10]

    • Consider a Pre-formed Pd(0) Catalyst: Using a catalyst like Pd(PPh₃)₄, which is already in the active Pd(0) state, can sometimes resolve issues with in situ reduction.[4]

    • Evaluate Ligand Purity: Phosphine ligands are susceptible to oxidation.[10] Use high-purity ligands and handle them under an inert atmosphere.

Potential Cause 2: Inappropriate Base or Solvent

The base plays a critical role in activating the boronic acid for the transmetalation step.[9][10][11] Its strength and solubility are key.

  • Troubleshooting Steps:

    • Base Selection: For pyrazole substrates, inorganic bases like K₃PO₄, K₂CO₃, and Cs₂CO₃ are often effective.[10] If you are using a weaker base, consider switching to a stronger one.

    • Solvent System: The solvent must be able to dissolve the reagents and stabilize the catalytic intermediates.[10] Common choices include toluene, dioxane, or DMF, often with water as a co-solvent.[10] The presence of water can be crucial for dissolving inorganic bases.

Potential Cause 3: Low Reaction Temperature

Suzuki couplings are temperature-sensitive. While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition.[10]

  • Troubleshooting Steps:

    • Incremental Temperature Increase: If your reaction is sluggish at a lower temperature, try increasing it in 10-20 °C increments.

    • Microwave Irradiation: For rapid and uniform heating, microwave-assisted synthesis can be highly effective, often dramatically reducing reaction times.[4][12]

ParameterRecommended Starting ConditionsRationale
Catalyst Pd(OAc)₂ (2-5 mol%) with a suitable ligand, or Pd(PPh₃)₄ (5 mol%)Pd(II) sources are often more stable, but Pd(0) sources can be more active.[1][4]
Ligand SPhos (1.2-1.5 eq. to Pd), XPhos, or PPh₃ (2-4 eq. to Pd)Bulky, electron-rich phosphine ligands can facilitate the reaction.[13][14]
Base K₂CO₃ or K₃PO₄ (2-3 equivalents)Strong inorganic bases are generally effective for this type of coupling.[10]
Solvent Dioxane/Water (4:1) or Toluene/Water (4:1)Aprotic polar solvents with water are common and effective.[4][10]
Temperature 80-100 °CA good starting range to balance reaction rate and catalyst stability.[10]

Table 1: Recommended Starting Conditions for Suzuki Coupling of this compound.

Q2: I am observing a significant amount of a byproduct corresponding to the protonated version of my boronic acid (Ar-H instead of Ar-B(OH)₂). What is happening?

A2: You are likely observing protodeboronation , a common and problematic side reaction in Suzuki couplings where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond.[15][16]

Key Factors Influencing Protodeboronation:

  • Substrate Structure: Electron-deficient and heteroaromatic boronic acids are particularly susceptible.[16][17]

  • Reaction Conditions: High temperatures, prolonged reaction times, and the presence of water can accelerate this side reaction.[16]

  • Choice of Base: The type and strength of the base can significantly influence the rate of protodeboronation.[16]

  • Ligand Choice: Bulky phosphine ligands have been shown to sometimes promote palladium-catalyzed protodeboronation.[16][18][19]

  • Troubleshooting Steps:

    • Use Boronic Esters: Boronic esters (e.g., pinacol esters) or organotrifluoroborates are often more stable towards protodeboronation than the corresponding boronic acids.[20][21][22] They act as a "slow-release" source of the boronic acid in situ.

    • Minimize Reaction Time and Temperature: Optimize the reaction to proceed as quickly and at as low a temperature as possible. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.

    • Anhydrous Conditions: While some water is often necessary, excessive amounts can promote protodeboronation. If using a boronic ester, you might be able to run the reaction under anhydrous conditions.

    • Careful Base Selection: Experiment with different bases. Sometimes a milder base can suppress this side reaction.

Troubleshooting_Flowchart start Reaction Failure: Low/No Yield check_catalyst Is Palladium Black visible? start->check_catalyst check_reagents Are starting materials consumed? check_catalyst->check_reagents No catalyst_degraded Catalyst Decomposition - Degas solvents/reagents - Check ligand purity - Lower temperature check_catalyst->catalyst_degraded Yes no_reaction Inactive Reaction - Increase temperature - Change base/solvent - Use a more active catalyst system (e.g., Pd(0) source) check_reagents->no_reaction No side_reaction side_reaction check_reagents->side_reaction Yes check_side_products What are the major species in crude NMR/LCMS? protodeboronation Protodeboronation - Use boronic ester - Minimize water - Lower temperature/time check_side_products->protodeboronation Protonated Boronic Acid dehalogenation Dehalogenation - Use a more active catalyst - Consider bromo-pyrazole check_side_products->dehalogenation De-iodinated Pyrazole homocoupling Homocoupling - Thoroughly degas - Use a Pd(0) source check_side_products->homocoupling Boronic Acid Dimer side_reaction->check_side_products caption Figure 2. Troubleshooting Decision Tree.

Caption: Figure 2. Troubleshooting Decision Tree.

Q3: My starting iodo-pyrazole is being consumed, but I'm isolating the de-iodinated pyrazole instead of the desired product. What is causing this?

A3: This side reaction is known as hydrodehalogenation or simply dehalogenation . It is a known issue, particularly with electron-rich or heteroaromatic iodides.[14][23]

Potential Causes and Solutions:

  • Catalyst System: The choice of catalyst and ligand can influence the relative rates of cross-coupling versus dehalogenation. A highly efficient catalyst system that promotes rapid oxidative addition and subsequent steps can outcompete the dehalogenation pathway.

    • Troubleshooting: Consider screening more modern, highly active catalyst systems, such as those employing Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[13][14]

  • Reaction Conditions: Prolonged reaction times or excessive temperatures can sometimes exacerbate this side reaction.

  • Substrate Reactivity: While you are using an iodo-pyrazole, which is generally very reactive, it is worth noting that the corresponding bromo- or chloro-pyrazoles are typically less prone to dehalogenation.[23] If this side reaction is persistent and problematic, switching to the bromo-analog might be a viable, albeit likely less reactive, alternative.

Q4: I'm observing a significant amount of boronic acid homocoupling (biaryl formation from two boronic acid molecules). How can I minimize this?

A4: The homocoupling of boronic acids is often promoted by the presence of oxygen and Pd(II) species.[3]

  • Troubleshooting Steps:

    • Rigorous Degassing: This is the most critical step. The presence of oxygen can facilitate the oxidative homocoupling pathway. Ensure all solvents and the reaction headspace are thoroughly purged with an inert gas.

    • Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ can sometimes reduce the amount of homocoupling compared to using a Pd(II) precatalyst that requires an in situ reduction step which can sometimes be complex.[3]

    • Control Stoichiometry: Ensure you are not using a large excess of the boronic acid, as this can increase the statistical probability of homocoupling. A slight excess (1.1-1.2 equivalents) is typically sufficient.

Experimental Protocol: General Procedure for Suzuki Coupling

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound. Optimization may be required based on the specific boronic acid used.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(OAc)₂ (0.02 eq)

  • SPhos (0.04 eq)

  • K₃PO₄ (2.0 eq)

  • 1,4-Dioxane

  • Water (Degassed)

  • Schlenk flask or microwave vial

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask or microwave vial, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate the vessel and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Add degassed 1,4-dioxane and degassed water to form a 4:1 or 5:1 solvent mixture.

  • Stir the reaction mixture at 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 2-12 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-arylpyrazole product.

References
  • Protodeboronation - Wikipedia. Available at: [Link]

  • Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling - ResearchGate. Available at: [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. Available at: [Link]

  • Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling | Journal of the American Chemical Society. Available at: [Link]

  • Bulky phosphine ligands promote palladium-catalysed protodeboronation - ChemRxiv. Available at: [Link]

  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation | Journal of the American Chemical Society. Available at: [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing). Available at: [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations | Journal of the American Chemical Society. Available at: [Link]

  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - NIH. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

  • Optimization of Suzuki-Miyaura cross-coupling reaction. - ResearchGate. Available at: [Link]

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Available at: [Link]

  • Suzuki reaction - Wikipedia. Available at: [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - NIH. Available at: [Link]

  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - The Journal of Organic Chemistry (ACS Publications). Available at: [Link]

  • Aqueous Suzuki Coupling Reactions of Basic Nitrogen-Containing Substrates in the Absence of Added Base and Ligand: Observation of High Yields under Acidic Conditions | Request PDF - ResearchGate. Available at: [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions - ResearchGate. Available at: [Link]

  • Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions - RSC Publishing. Available at: [Link]

  • Minimalization of Metallic Pd Formation in Suzuki Reaction with a Solid-State Organometallic Catalyst - ACS Publications. Available at: [Link]

  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC - NIH. Available at: [Link]

  • Synthesis of Mono- and Bis-Pyrazoles Bearing Flexible p-Tolyl Ether and Rigid Xanthene Backbones, and Their Potential as Ligands in the Pd-Catalysed Suzuki–Miyaura Cross-Coupling Reaction - MDPI. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available at: [Link]

  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05455H. Available at: [Link]

  • The Suzuki–Miyaura Reaction Performed Using a Palladium–N-Heterocyclic Carbene Catalyst and a Weak Inorganic Base | Request PDF - ResearchGate. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution | Organic Letters - ACS Publications. Available at: [Link]

  • (PDF) Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions - ResearchGate. Available at: [Link]

  • ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. | Request PDF - ResearchGate. Available at: [Link]

Sources

Technical Support Center: Methyl (4-iodo-1H-pyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for methyl (4-iodo-1H-pyrazol-1-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we will delve into the potential degradation pathways, offer solutions to common experimental challenges, and provide validated protocols to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on its chemical structure, this compound is susceptible to three primary degradation pathways:

  • Hydrolysis: The methyl ester group can be hydrolyzed to form (4-iodo-1H-pyrazol-1-yl)acetic acid, particularly in the presence of water and either acidic or basic conditions.

  • De-iodination: The iodine atom on the pyrazole ring can be cleaved, especially under photolytic conditions or in the presence of certain reducing agents, yielding methyl (1H-pyrazol-1-yl)acetate.

  • Metabolic Degradation: In biological systems, the pyrazole ring, while generally stable[1], may undergo hydroxylation followed by conjugation as part of Phase I and Phase II metabolism[2].

Q2: How should I properly store this compound to minimize degradation?

A2: To ensure long-term stability, the compound should be stored in a tightly sealed container, protected from light, and kept in a cool, dry place. For long-term storage, keeping it at -20°C is recommended. Avoid repeated freeze-thaw cycles.

Q3: I see an unexpected peak in my HPLC/LC-MS analysis. What could it be?

A3: An unexpected peak is likely a degradation product. The two most common culprits are the hydrolyzed carboxylic acid derivative ((4-iodo-1H-pyrazol-1-yl)acetic acid) or the de-iodinated product (methyl (1H-pyrazol-1-yl)acetate). You can confirm the identity of these peaks by comparing their mass-to-charge ratio (m/z) with the expected values and by performing co-elution with synthesized standards if available.

Troubleshooting Guides

Issue 1: Appearance of an Earlier Eluting Peak in Reverse-Phase HPLC
  • Symptom: A new, more polar peak appears in your chromatogram, eluting before the parent compound.

  • Probable Cause: This is highly indicative of the hydrolysis of the methyl ester to the corresponding carboxylic acid. The carboxylic acid is more polar and will have a shorter retention time on a C18 column.

  • Troubleshooting Steps:

    • Verify pH: Check the pH of your sample and mobile phase. Acidic or basic conditions can accelerate hydrolysis.

    • Solvent Check: Ensure your solvents are anhydrous, especially if the sample is stored in solution for extended periods.

    • Temperature: Avoid heating the sample, as this can increase the rate of hydrolysis.

    • Confirmation: Use high-resolution mass spectrometry to confirm the mass of the new peak corresponds to (4-iodo-1H-pyrazol-1-yl)acetic acid.

Issue 2: Loss of Compound Potency or Concentration Over Time
  • Symptom: You observe a decrease in the peak area of the parent compound over time, even when stored in what are believed to be stable conditions.

  • Probable Cause: This could be due to slow hydrolysis, but a more likely cause for significant loss, especially if protected from moisture, is photodegradation leading to de-iodination. Aromatic iodides can be light-sensitive.

  • Troubleshooting Steps:

    • Light Protection: Always store the compound and its solutions in amber vials or wrapped in aluminum foil to protect from light.

    • Inert Atmosphere: For highly sensitive experiments, consider storing solutions under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation, which can sometimes accompany photodegradation.

    • Forced Degradation Study: Perform a controlled photodegradation study (as outlined in the protocol below) to confirm the light sensitivity of your compound.

Issue 3: Inconsistent Results in Cell-Based Assays
  • Symptom: You observe variable results in your biological assays, suggesting a change in the active compound.

  • Probable Cause: This could be due to metabolic degradation of the compound by the cells. The pyrazole ring itself is relatively stable, but can be metabolized[1][2]. The resulting metabolites may have different activities than the parent compound.

  • Troubleshooting Steps:

    • Incubation Time: Vary the incubation time to see if the effect is time-dependent.

    • Metabolite Analysis: Analyze the cell culture media by LC-MS to identify any potential metabolites. Look for hydroxylated and conjugated forms of the parent compound.

    • Metabolic Inhibitors: Use known inhibitors of metabolic enzymes (e.g., cytochrome P450 inhibitors) to see if this stabilizes the compound and your assay results.

Predicted Degradation Pathways

The following diagram illustrates the most likely degradation pathways for this compound based on its chemical structure.

G parent This compound hydrolysis_product (4-iodo-1H-pyrazol-1-yl)acetic acid parent->hydrolysis_product Hydrolysis (H₂O, H⁺/OH⁻) deiodination_product Methyl (1H-pyrazol-1-yl)acetate parent->deiodination_product Photodegradation (hν) / Reduction

Caption: Predicted chemical degradation pathways.

Experimental Protocol: Forced Degradation Study

This protocol outlines a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions. Such studies are critical in pharmaceutical development[3][4].

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours.

  • Photodegradation: Expose a solution of the compound (in a quartz cuvette) to a UV lamp (254 nm) for 24 hours.

3. Sample Analysis:

  • At the end of the incubation period, neutralize the acidic and basic samples.

  • Dilute all samples to a final concentration of 10 µg/mL with the mobile phase.

  • Analyze by HPLC-UV and LC-MS/MS to identify and quantify the parent compound and any degradation products.

4. Data Comparison Table:

Stress Condition% Degradation of ParentMajor Degradation Product (m/z)
Acidic (0.1 N HCl, 60°C)[Insert experimental data][Insert experimental data]
Basic (0.1 N NaOH, 60°C)[Insert experimental data][Insert experimental data]
Oxidative (3% H₂O₂, RT)[Insert experimental data][Insert experimental data]
Thermal (80°C, solid)[Insert experimental data][Insert experimental data]
Photolytic (254 nm, solution)[Insert experimental data][Insert experimental data]

Experimental Workflow Diagram

The following diagram illustrates the workflow for a forced degradation study.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL) acid Acidic Hydrolysis prep_stock->acid base Basic Hydrolysis prep_stock->base oxidation Oxidative Degradation prep_stock->oxidation thermal Thermal Degradation prep_stock->thermal photo Photodegradation prep_stock->photo neutralize Neutralize/Dilute Samples acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc HPLC-UV Analysis neutralize->hplc lcms LC-MS/MS Analysis neutralize->lcms data Identify & Quantify Degradants hplc->data lcms->data

Caption: Forced degradation experimental workflow.

References

  • Clay, K. L., Watkins, W. D., & Murphy, R. C. (1977). Metabolism of pyrazole. Structure elucidation of urinary metabolites. Drug Metabolism and Disposition, 5(2), 149–156. [Link]

  • ResearchGate. (n.d.). Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. Retrieved from [Link]

  • Al-Ostoot, F. H., Al-Ghamdi, M. A., & El-Shehry, M. F. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 1845–1863. [Link]

  • Zhang, Y., et al. (2020). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 11(9), 979-996. [Link]

  • Adefegha, S. A., Oboh, G., & Adefegha, O. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 688317. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Iodopyrazole. PubChem. Retrieved from [Link]

  • D'Auria, M. (2015). The Photochemical Isomerization of Pyrazoles: An AB Initio Study. ResearchGate. [Link]

  • Google Patents. (n.d.). Hydrolysis of methyl acetate.
  • Sciforum. (2022). A novel method of iodination and azo bond formation by nitrogen triiodide. [Link]

  • Lin, Y. H., et al. (2018). Determination of Impurities and Degradation Products/Causes for m-Iodobenzylguanidine Using HPLC-Tandem Mass Spectrometry. American Journal of Analytical Chemistry, 9(1), 1-14. [Link]

  • Machulek, A., et al. (2015). Synthesis of 4-iodopyrazoles: A Brief Review. ResearchGate. [Link]

  • Gámez-García, A., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molbank, 2023(3), M1704. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Methyl-4-iodo-1H-pyrazole. PubChem. Retrieved from [Link]

  • La-Venia, A., et al. (2023). Photochemical Synthesis of Pyrazolines from Tetrazoles in Flow. ResearchGate. [Link]

  • Krasavin, M., et al. (2016). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. ResearchGate. [Link]

  • Wigent, R. J., et al. (2020). Forced degradation studies of medroxyprogesterone acetate injectable suspensions (150 mg/ml) with implementation of HPLC, mass spectrometry, and QSAR techniques. Journal of Pharmaceutical and Biomedical Analysis, 186, 113303. [Link]

  • Dong, Y. B., et al. (2011). 1,4-Bis[(1H-pyrazol-1-yl)methyl]benzene. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2626. [Link]

  • Bukkapatnam, V., et al. (2022). Study on Stress Degradation Behaviour of Abiraterone Acetate in Film Coated Tablets and Identification of Major Stress Degradation Product by Liquid Chromatography-Ultraviolet-Electrospray Ionization-Mass Spectrometry. Indian Journal of Pharmaceutical Sciences, 84(2), 299-308. [Link]

  • Wang, Y., et al. (2023). Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment. Environmental Science and Pollution Research, 30(24), 65928–65940. [Link]

  • Li, Y., et al. (2015). Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 4), o252. [Link]

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Technical Support Center: Large-Scale Synthesis of Methyl (4-iodo-1H-pyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of methyl (4-iodo-1H-pyrazol-1-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals engaged in the large-scale production of this key heterocyclic intermediate. We will address common challenges, provide in-depth troubleshooting, and offer detailed protocols grounded in established chemical principles.

Synthetic Strategy Overview

The synthesis of this compound is primarily achieved through the N-alkylation of 4-iodo-1H-pyrazole with a methyl haloacetate, typically methyl chloroacetate or methyl bromoacetate. This reaction is a nucleophilic substitution (SN2) where the pyrazole anion, generated in situ by a base, acts as the nucleophile.

The selection of base and solvent is critical for reaction efficiency, yield, and purity, especially during scale-up. Due to the symmetry of the 4-iodo-1H-pyrazole starting material, regioselectivity is not a concern, as both nitrogen atoms are chemically equivalent. However, in syntheses involving unsymmetrical pyrazoles, controlling regioselectivity is a common challenge.[1][2]

General Reaction Pathway

Below is a diagram illustrating the fundamental transformation.

Reaction_Pathway Figure 1: N-Alkylation of 4-Iodo-1H-pyrazole cluster_reactants Reactants cluster_conditions Conditions 4-Iodopyrazole 4-Iodo-1H-pyrazole Deprotonation Pyrazole Anion (Nucleophile) 4-Iodopyrazole->Deprotonation + Base Alkylating_Agent Methyl Chloroacetate (ClCH₂CO₂Me) SN2_Attack SN2 Reaction Alkylating_Agent->SN2_Attack + Base Base (e.g., K₂CO₃, NaH) Solvent Solvent (e.g., DMF, Acetonitrile) Product This compound Deprotonation->SN2_Attack SN2_Attack->Product

Caption: General reaction scheme for the synthesis.

Frequently Asked Questions (FAQs)

Q1: Which starting materials are required for this synthesis?

A1: The primary starting materials are 4-iodo-1H-pyrazole and a methyl haloacetate. Methyl chloroacetate is often preferred for large-scale synthesis due to its lower cost compared to methyl bromoacetate, although the latter is more reactive. You will also need a suitable base and an anhydrous polar aprotic solvent.

Q2: What is the most critical factor for ensuring a high yield on a large scale?

A2: The most critical factor is the effective deprotonation of 4-iodo-1H-pyrazole to form the nucleophilic anion, which requires the careful selection of a base and rigorously anhydrous reaction conditions. Incomplete deprotonation leads to unreacted starting material, while the presence of water can consume the base and potentially hydrolyze the ester product or the alkylating agent.

Q3: Which base should I choose for this reaction: Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)?

A3: The choice depends on your scale, safety infrastructure, and desired reaction rate.

  • Potassium Carbonate (K₂CO₃): This is a milder, less expensive, and safer base to handle, making it highly suitable for large-scale industrial synthesis. It typically requires heating (e.g., 60-80 °C) in a polar aprotic solvent like DMF or acetonitrile to achieve a reasonable reaction rate.

  • Sodium Hydride (NaH): NaH is a much stronger, non-nucleophilic base that can deprotonate the pyrazole quickly and irreversibly, often at room temperature. However, it is pyrophoric and reacts violently with water, requiring strict anhydrous conditions and specialized handling procedures, which can add complexity and cost at scale.

Q4: What are the expected yields for this synthesis?

A4: With an optimized protocol, yields for this N-alkylation reaction are generally good to excellent, typically ranging from 70% to 95%.[3] The final isolated yield will depend on the efficiency of the work-up and purification steps.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4] A typical TLC system would be silica gel plates with an eluent such as ethyl acetate/hexane (e.g., 30:70 v/v). The disappearance of the 4-iodo-1H-pyrazole spot and the appearance of a new, less polar product spot indicates reaction progression.

Detailed Experimental Protocol

This protocol describes a robust and scalable procedure using potassium carbonate as the base.

Reagents & Equipment:

  • 4-iodo-1H-pyrazole (1.0 eq.)

  • Methyl chloroacetate (1.1-1.2 eq.)

  • Anhydrous Potassium Carbonate (K₂CO₃, fine powder) (1.5-2.0 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Jacketed glass reactor with overhead stirring, temperature probe, condenser, and nitrogen inlet.

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.

  • Charging Reagents: Charge the reactor with 4-iodo-1H-pyrazole (1.0 eq.) and anhydrous potassium carbonate (1.5 eq.).

  • Solvent Addition: Add anhydrous DMF (approx. 5-10 volumes relative to the starting pyrazole). Begin stirring to create a slurry.

  • Addition of Alkylating Agent: Slowly add methyl chloroacetate (1.1 eq.) to the mixture at room temperature. A slight exotherm may be observed.

  • Reaction: Heat the reaction mixture to 60-70 °C and maintain it at this temperature.

  • Monitoring: Monitor the reaction every 1-2 hours using TLC or HPLC until the 4-iodo-1H-pyrazole is consumed (typically 4-8 hours).

  • Cooling & Quenching: Once the reaction is complete, cool the mixture to room temperature. Slowly quench the reaction by adding water (10-15 volumes), which will dissolve the inorganic salts.

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with ethyl acetate (3 x 10 volumes).

  • Washing: Combine the organic layers and wash sequentially with water (2 x 10 volumes) and brine (1 x 10 volumes) to remove residual DMF and salts.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product, which can be purified further.

  • Purification: The crude product can be purified by recrystallization (e.g., from an ethanol/water or ethyl acetate/heptane mixture) or by column chromatography on silica gel.[5]

Troubleshooting Guide

Issue 1: Low or No Product Formation / Incomplete Reaction
  • Question: My TLC/HPLC analysis shows a significant amount of unreacted 4-iodo-1H-pyrazole even after 8 hours at 70 °C. What went wrong?

  • Probable Cause(s):

    • Ineffective Deprotonation: The most likely cause is insufficient basicity or poor accessibility of the base. The K₂CO₃ may not be sufficiently anhydrous or may have a large particle size, reducing its surface area and reactivity.

    • Presence of Moisture: Water in the solvent or on the glassware will consume the base and inhibit the formation of the pyrazole anion.

    • Degraded Reagents: The methyl chloroacetate may have hydrolyzed over time if not stored properly.

  • Recommended Solutions:

    • Verify Reagent Quality: Use freshly opened or properly stored anhydrous DMF. Ensure the methyl chloroacetate is of high purity.

    • Improve Base Efficiency: Use finely powdered, anhydrous K₂CO₃. Consider drying the K₂CO₃ in an oven (>120 °C) for several hours before use.

    • Consider a Stronger Base: For difficult reactions, switching to NaH in an anhydrous solvent like THF or DMF may be necessary, but requires stringent safety protocols.

    • Add a Phase-Transfer Catalyst: In some cases, adding a catalytic amount of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can improve the reaction rate with K₂CO₃ by facilitating the transport of the pyrazole anion into the organic phase.[6]

Issue 2: Formation of Multiple Unidentified Side Products
  • Question: My reaction mixture shows the product spot on TLC, but also several other spots, leading to a low yield of the desired compound after purification. What are these impurities?

  • Probable Cause(s):

    • Over-alkylation/Side Reactions: Although less common with this specific substrate, prolonged reaction times or excessive temperatures can lead to side reactions.

    • Reaction with Solvent: At high temperatures, strong bases can react with solvents like DMF.

    • Impure Starting Materials: Impurities in the initial 4-iodo-1H-pyrazole can lead to corresponding side products.

  • Recommended Solutions:

    • Optimize Reaction Temperature and Time: Do not exceed the recommended temperature. Stop the reaction as soon as monitoring indicates the starting material has been consumed to prevent subsequent degradation.

    • Check Purity of Starting Materials: Analyze the 4-iodo-1H-pyrazole by NMR or LC-MS to ensure its purity before starting the reaction.

    • Use a Milder Solvent: If solvent degradation is suspected, consider switching to a more robust solvent like acetonitrile.

Issue 3: Difficulties During Purification
  • Question: The crude product is a dark oil that is difficult to crystallize, and it streaks during column chromatography. How can I purify it effectively?

  • Probable Cause(s):

    • Residual DMF: N,N-Dimethylformamide is a high-boiling solvent that is notoriously difficult to remove completely and can inhibit crystallization.

    • Colored Impurities: Dark colors may indicate trace amounts of unquenched iodine from the synthesis of the starting material or other polymeric impurities.[5]

    • Acidic Silica Gel: The basic nitrogen atoms in the pyrazole ring can interact with the acidic silanol groups on standard silica gel, causing streaking.[5]

  • Recommended Solutions:

    • Thorough DMF Removal: Ensure the aqueous washes during work-up are extensive. A final wash with brine is crucial. For stubborn cases, azeotropic removal with heptane or toluene under reduced pressure can be effective.

    • Decolorization: If the color is due to iodine, wash the organic solution with a dilute aqueous solution of sodium thiosulfate during the work-up.[5] Alternatively, the crude product can be treated with activated carbon before filtration and concentration.

    • Improve Chromatography: To prevent streaking on a silica gel column, add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent mixture. This neutralizes the acidic sites on the silica.[5]

Troubleshooting Workflow

Troubleshooting_Workflow Figure 2: Troubleshooting Decision Tree decision decision solution solution Start Unsatisfactory Reaction Outcome decision1 Low Yield or Incomplete Reaction? Start->decision1 Identify Primary Issue decision2 Reagents Verified (Anhydrous, Pure)? decision1->decision2 Yes decision4 Multiple Side Products? decision1->decision4 No (Impurity Issue) solution1 Use fresh, anhydrous solvents. Dry K₂CO₃. Check alkylating agent purity. decision2->solution1 No decision3 Base Sufficiently Active? decision2->decision3 Yes solution2 Use finer K₂CO₃ powder. Consider adding TBAB. As a last resort, switch to NaH. decision3->solution2 No solution3 Re-evaluate reaction temperature and time. Ensure proper stirring. decision3->solution3 Yes solution4 Check starting material purity. Lower reaction temperature. Avoid prolonged reaction times. decision4->solution4 Yes decision5 Purification Difficulties? decision4->decision5 No (Purification Issue) solution5 Wash with aq. Na₂S₂O₃. Treat with activated carbon. Ensure complete DMF removal. decision5->solution5 Yes (Dark Oil) solution6 Add 0.1-1% Triethylamine to chromatography eluent. decision5->solution6 Yes (Streaking on Column)

Caption: A workflow for diagnosing synthesis issues.

Data Summary: Impact of Reaction Conditions

The following table summarizes how different parameters can affect the outcome of the synthesis. These are general guidelines for process optimization.

ParameterOption AOption BExpected Outcome & Causality
Base K₂CO₃NaHOption A: Safer, cheaper for scale-up, but requires higher temperatures and longer reaction times. Option B: Faster reaction at lower temperatures due to more efficient deprotonation, but requires strict anhydrous conditions and has higher safety risks.
Solvent AcetonitrileDMFOption A: Easier to remove during work-up, but may have lower solubility for the pyrazole salt. Option B: Excellent solvating power, but its high boiling point makes it difficult to remove, potentially complicating purification.
Temperature Room Temp.60-70 °CRoom Temp: Viable with a strong base like NaH. With K₂CO₃, the reaction will be extremely slow. 60-70 °C: Necessary to achieve a practical reaction rate with K₂CO₃. Exceeding this range may increase side product formation.
Alkylating Agent Methyl ChloroacetateMethyl BromoacetateOption A: More cost-effective for large scale. Option B: More reactive (Br is a better leaving group than Cl), leading to faster reaction times, but is more expensive.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7]

  • Alkylating Agents: Methyl chloroacetate and bromoacetate are toxic, corrosive, and lachrymatory. Handle them in a well-ventilated fume hood.[8]

  • Sodium Hydride (if used): NaH is a flammable solid that reacts violently with water to produce hydrogen gas. It must be handled under an inert atmosphere (nitrogen or argon).

  • Solvents: DMF is a reproductive toxin. Avoid inhalation and skin contact.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[7]

References

  • Edilova, Y.O., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences. [Link]

  • Google Patents. (CN111205226A). Synthesis method of 1-methyl-4-iodopyrazole.
  • Al-Azmi, A., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc. [Link]

  • MDPI. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. [Link]

  • Dolan, N.S., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics. [Link]

  • ResearchGate. (2016). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. [Link]

  • Laskowski, T.J., et al. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition. [Link]

  • Norman, N.J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Journal of Organic Chemistry. [Link]

  • PubChem. 1-Methyl-4-iodo-1H-pyrazole. [Link]

  • Al-Mulla, A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Bensaber, S.M., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Pharmaceuticals. [Link]

  • Wang, W., et al. (2022). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules. [Link]

  • A2B Chem. (2015). Safety Data Sheet: 4-Iodo-1-methyl-1H-pyrazole. [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. [Link]

  • Roy, I., et al. (2023). Synthesis and Diels–Alder Reactivity of 4-Fluoro-4-Methyl-4H-Pyrazoles. Molecules. [Link]

  • JETIR. (2023). Synthesis and Evaluation of Pyrazole Derivatives by Using Green Catalyst. [Link]

  • Oriental Journal of Chemistry. (2020). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). [Link]

  • Al-Masoudi, N.A., et al. (2014). Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate. Acta Crystallographica Section E. [Link]

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Validation & Comparative

A Comparative Guide to the NMR Spectral Analysis of Methyl (4-iodo-1H-pyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the structural elucidation of novel heterocyclic compounds is paramount. The precise arrangement of atoms within a molecule dictates its function, reactivity, and potential applications. Among the various analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for providing detailed information about molecular structure in solution. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of methyl (4-iodo-1H-pyrazol-1-yl)acetate , a functionalized pyrazole with potential applications in drug discovery and organic synthesis.

Given the limited availability of public experimental NMR data for this specific compound, this guide will utilize high-quality predicted NMR spectra as the primary basis for analysis. We will then draw objective comparisons with the experimentally determined NMR data of a closely related analogue, methyl (4-bromo-1H-pyrazol-1-yl)acetate , to provide a comprehensive understanding of the spectral features and the influence of halogen substitution on the pyrazole ring.

The Power of NMR in Heterocyclic Chemistry

NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at a specific frequency. This resonance frequency is highly sensitive to the local electronic environment of the nucleus, providing a unique fingerprint of its position within the molecule. For organic molecules, ¹H and ¹³C NMR are the most common techniques, offering a wealth of information:

  • Chemical Shift (δ): Indicates the electronic environment of a nucleus. Electron-withdrawing groups deshield a nucleus, causing its signal to appear at a higher chemical shift (downfield), while electron-donating groups cause an upfield shift.

  • Signal Multiplicity (Splitting): Arises from the interaction of neighboring non-equivalent nuclei (spin-spin coupling). The splitting pattern (e.g., singlet, doublet, triplet) reveals the number of adjacent protons.

  • Coupling Constant (J): The distance between the peaks in a multiplet, measured in Hertz (Hz), provides information about the dihedral angle and connectivity between coupled nuclei.

  • Integration: The area under a ¹H NMR signal is proportional to the number of protons it represents.

Analysis of this compound: A Predicted Spectrum

The structure of this compound is presented below. The subsequent analysis is based on predicted ¹H and ¹³C NMR data generated using established computational algorithms.

Caption: Molecular structure of this compound.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to show three distinct signals:

SignalPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
17.58Singlet1HH-5 (Pyrazole ring)
27.49Singlet1HH-3 (Pyrazole ring)
34.90Singlet2H-CH₂- (Methylene)
43.75Singlet3H-OCH₃ (Methyl ester)

Interpretation:

  • Pyrazole Protons (H-3 and H-5): The two protons on the pyrazole ring are predicted to appear as singlets at approximately 7.49 and 7.58 ppm. In a 4-substituted pyrazole, the protons at positions 3 and 5 are not adjacent and therefore do not exhibit spin-spin coupling to each other, resulting in singlets. The downfield chemical shifts are characteristic of protons attached to an aromatic heterocyclic ring. The iodine atom at C-4, being a large and electropositive halogen (compared to bromine and chlorine), is expected to have a deshielding effect on the adjacent protons.

  • Methylene Protons (-CH₂-): The methylene protons of the acetate group are predicted to resonate as a singlet around 4.90 ppm. This significant downfield shift is due to the strong deshielding effect of the adjacent nitrogen atom of the pyrazole ring and the carbonyl group of the ester.

  • Methyl Protons (-OCH₃): The methyl protons of the ester group are expected to appear as a singlet at approximately 3.75 ppm, a typical region for methyl esters.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum is expected to reveal the following signals:

SignalPredicted Chemical Shift (δ, ppm)Assignment
1168.0C=O (Ester carbonyl)
2142.0C-5 (Pyrazole ring)
3132.0C-3 (Pyrazole ring)
465.0C-4 (Pyrazole ring, C-I)
553.0-CH₂- (Methylene)
652.0-OCH₃ (Methyl ester)

Interpretation:

  • Carbonyl Carbon (C=O): The carbonyl carbon of the ester is predicted to have a chemical shift of around 168.0 ppm, which is characteristic for this functional group.

  • Pyrazole Ring Carbons: The carbons of the pyrazole ring are predicted to appear at distinct chemical shifts. C-3 and C-5 are in the aromatic region, with the carbon bearing the iodine (C-4) being significantly shielded due to the "heavy atom effect" of iodine, a phenomenon observed in the NMR of halogenated compounds.[1]

  • Aliphatic Carbons: The methylene (-CH₂-) and methyl (-OCH₃) carbons are predicted in the aliphatic region of the spectrum, consistent with their chemical environments.

Comparative Analysis: The Influence of Halogen Substitution

To provide a more robust analysis, we will compare the predicted NMR data of this compound with the available experimental data for its bromo-analogue, methyl (4-bromo-1H-pyrazol-1-yl)acetate .

CompoundProtonPredicted/Experimental δ (ppm)CarbonPredicted/Experimental δ (ppm)
This compound H-3~7.49 (Predicted)C-3~132.0 (Predicted)
H-5~7.58 (Predicted)C-5~142.0 (Predicted)
-CH₂-~4.90 (Predicted)C-4~65.0 (Predicted)
-OCH₃~3.75 (Predicted)-CH₂-~53.0 (Predicted)
-OCH₃~52.0 (Predicted)
C=O~168.0 (Predicted)
Methyl (4-bromo-1H-pyrazol-1-yl)acetate H-3, H-57.53 (Experimental)C-3, C-5Not Available
-CH₂-4.86 (Experimental)C-4Not Available
-OCH₃3.76 (Experimental)-CH₂-Not Available
-OCH₃Not Available
C=ONot Available

Key Observations and Causality:

  • Pyrazole Protons: The experimental ¹H NMR for the bromo-analogue shows a singlet at 7.53 ppm for both H-3 and H-5 protons. This suggests that the electronic effects of the bromo substituent and the acetate group result in very similar chemical environments for these two protons, leading to an overlap of their signals. In contrast, the prediction for the iodo-compound suggests a slight separation of these signals. This difference can be attributed to the differing electronegativity and anisotropic effects of iodine versus bromine. Iodine is less electronegative than bromine, which would typically lead to less deshielding (an upfield shift). However, other factors such as magnetic anisotropy and the "heavy atom effect" can have a more complex influence on the chemical shifts.

  • Methylene and Methyl Protons: The chemical shifts for the methylene and methyl protons in both the predicted iodo-compound and the experimental bromo-compound are very similar. This is expected, as the halogen substituent is further away from these protons, and its influence on their electronic environment is minimal.

Experimental Protocols

For researchers wishing to acquire their own NMR data, the following general protocol is recommended.

Sample Preparation
  • Weigh approximately 5-10 mg of the pyrazole derivative into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). Chloroform-d (CDCl₃) is a good starting point for many organic molecules.

  • Cap the NMR tube and gently agitate until the sample is fully dissolved.

NMR Data Acquisition
  • Insert the NMR tube into the spectrometer.

  • Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.

  • Acquire a proton-decoupled ¹³C NMR spectrum. This experiment typically requires a longer acquisition time due to the lower natural abundance and sensitivity of the ¹³C nucleus. A relaxation delay of 2-5 seconds and a larger number of scans (e.g., 1024 or more) are common.

  • For unambiguous assignments, consider performing 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Caption: A generalized workflow for NMR spectral analysis.

Conclusion

This guide provides a detailed, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. By comparing these predictions with experimental data from a closely related bromo-analogue, we can confidently assign the key spectral features and understand the subtle electronic effects of halogen substitution on the pyrazole ring. The methodologies and interpretations presented here serve as a valuable resource for researchers in the fields of organic synthesis, drug discovery, and materials science, enabling the confident structural characterization of novel pyrazole derivatives.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
  • Elguero, J., Claramunt, R. M., & Shilov, I. V. (1996). The N-H pyrazole tautomerism. Advances in Heterocyclic Chemistry, 67, 1-77.
  • NMRDB.org. (n.d.). NMR Predict. Retrieved January 19, 2026, from [Link]

  • Friebolin, H. (2010). Basic one-and two-dimensional NMR spectroscopy. John Wiley & Sons.
  • Breitmaier, E. (2002). Structure elucidation by NMR in organic chemistry: a practical guide. John Wiley & Sons.
  • Claramunt, R. M., Elguero, J., & Faure, R. (1987). A 13C and 15N NMR study of some 4-substituted pyrazoles. Magnetic Resonance in Chemistry, 25(11), 947-951.
  • Begtrup, M., & Larsen, P. (1990). 1H and 13C NMR spectra of N-substituted pyrazoles. Magnetic Resonance in Chemistry, 28(7), 575-583.
  • Alkorta, I., Elguero, J., & Foces-Foces, C. (2000). A theoretical study of the substituent effect in pyrazole. The Journal of Physical Chemistry A, 104(18), 4258-4264.
  • Abraham, R. J., & Loftus, P. (1988).

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comparing reactivity of methyl (4-iodo-1H-pyrazol-1-yl)acetate with other halopyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Reactivity of Methyl (4-iodo-1H-pyrazol-1-yl)acetate and Other Halopyrazoles in Cross-Coupling Reactions

Introduction: The Central Role of Pyrazoles in Modern Drug Discovery

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs and biologically active compounds.[1][2] Its prevalence stems from its ability to act as a versatile pharmacophore, engaging in various biological interactions. The functionalization of the pyrazole ring is therefore a critical task for chemists aiming to modulate the pharmacological properties of new molecular entities.

Among the most powerful strategies for pyrazole diversification are transition-metal-catalyzed cross-coupling reactions.[3][4] These reactions rely on pre-functionalized starting materials, with halopyrazoles serving as exceptionally useful synthetic intermediates. The choice of the halogen atom (Iodine, Bromine, or Chlorine) on the pyrazole ring is not trivial; it profoundly dictates the substrate's reactivity, influencing reaction conditions, catalyst choice, and overall synthetic efficiency.

This guide provides a comprehensive comparison of the reactivity of this compound with its bromo- and chloro-analogs. We will delve into the fundamental principles governing their reactivity in key cross-coupling reactions, supported by experimental data, and provide detailed protocols to empower researchers in their synthetic endeavors.

Pillar 1: Understanding the Reactivity of Halopyrazoles

The reactivity of halopyrazoles in palladium-catalyzed cross-coupling reactions is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The oxidative addition of the palladium(0) catalyst to this bond is often the rate-determining step of the catalytic cycle. A weaker C-X bond facilitates this step, leading to a faster reaction.

This principle establishes a clear and predictable reactivity trend:

C-I > C-Br > C-Cl [5][6]

  • Iodopyrazoles : Possess the weakest carbon-iodine bond, making them the most reactive substrates. They typically undergo cross-coupling under mild conditions, with lower catalyst loadings and shorter reaction times.[7] this compound, as an iodopyrazole, stands as a highly reactive and versatile building block for introducing molecular complexity at the 4-position.

  • Bromopyrazoles : Exhibit intermediate reactivity. They are generally stable and cost-effective, but often require more forcing conditions (e.g., higher temperatures, more sophisticated ligands) than their iodo-counterparts.

  • Chloropyrazoles : Have the strongest carbon-chlorine bond, rendering them the least reactive. Their coupling often necessitates specialized, highly active catalyst systems and more stringent reaction conditions. However, in some cases, their lower reactivity can be advantageous, offering better functional group tolerance and reduced side reactions like dehalogenation.[8][9]

G Iodo Iodo Bromo Bromo Iodo->Bromo Decreasing Reactivity (Stronger C-X Bond) Chloro Chloro Bromo->Chloro Decreasing Reactivity (Strongest C-X Bond)

Pillar 2: Comparative Performance in Key Cross-Coupling Reactions

The inherent reactivity of the C-X bond directly translates to performance differences in the most common and synthetically valuable cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forges a C-C bond between an organohalide and an organoboron species, is arguably the most widely used cross-coupling reaction in drug discovery.[10][11] Here, the choice of halogen has significant practical implications.

  • This compound : As an iodopyrazole, this substrate excels in Suzuki couplings. It reacts efficiently with a broad range of aryl- and heteroaryl-boronic acids under relatively mild conditions, often employing standard catalysts like Pd(PPh₃)₄.[3][12] Microwave-assisted protocols can further accelerate these reactions, enabling high-throughput library synthesis.[3]

  • 4-Bromopyrazoles : These are also effective substrates but typically require higher temperatures or more active catalytic systems (e.g., those employing bulky phosphine ligands like XPhos) to achieve comparable yields and reaction times.

  • 4-Chloropyrazoles : Their use is less common and demands highly specialized and robust catalysts to overcome the inertness of the C-Cl bond.

A noteworthy consideration is the potential for a dehalogenation side reaction, where the halogen is replaced by a hydrogen atom. Some studies have shown that iodopyrazoles can be more susceptible to this undesired pathway compared to their bromo and chloro analogs under certain conditions.[8][9]

Sonogashira Coupling

The Sonogashira coupling is the premier method for synthesizing arylalkynes by reacting an organohalide with a terminal alkyne.[13][14]

  • This compound : This substrate is ideal for Sonogashira couplings. The high reactivity of the C-I bond allows the reaction to proceed smoothly, often at room temperature.[13] This reactivity enables selective functionalization; for instance, a di-halogenated pyrazole containing both iodine and chlorine can be selectively coupled at the iodo-position.[15]

  • 4-Bromopyrazoles : Can be used, but generally require higher temperatures and longer reaction times.

  • 4-Chloropyrazoles : Are rarely used for Sonogashira couplings due to their low reactivity.

Heck Reaction

The Heck reaction forms a C-C bond by coupling an organohalide with an alkene.[16][17]

  • This compound : The C-I bond's lability makes iodopyrazoles the most effective substrates for the Heck reaction, facilitating the initial oxidative addition step.

  • 4-Bromopyrazoles : Are also commonly used and serve as reliable coupling partners.[18]

  • 4-Chloropyrazoles : Their use is challenging and less frequently reported for Heck reactions involving pyrazoles.

Data Summary: Comparative Reactivity
Halogen SubstrateReaction TypeTypical ConditionsReactivity & YieldReference(s)
4-Iodopyrazole Suzuki-MiyauraPd(PPh₃)₄, Cs₂CO₃ or K₃PO₄, DME/H₂O, 80-100°C or MWHigh: Excellent yields, short reaction times.[3][7][12]
4-Bromopyrazole Suzuki-MiyauraPd(OAc)₂/Ligand (e.g., XPhos), K₂CO₃, EtOH/H₂O, 100-120°CModerate: Good yields, may require stronger conditions.[8][9]
4-Chloropyrazole Suzuki-MiyauraSpecialized Pd-catalyst (e.g., XPhos Pd G2), strong base, >120°CLow: Requires highly active catalysts and forcing conditions.[8][9]
4-Iodopyrazole SonogashiraPdCl₂(PPh₃)₂, CuI, Et₃N, DMF, RT-60°CHigh: Excellent yields, mild conditions, high selectivity.[15][19]
4-Bromopyrazole SonogashiraPdCl₂(PPh₃)₂, CuI, Et₃N, DMF, 80-100°CModerate: Feasible but requires higher temperatures.[13][14]
4-Iodopyrazole HeckPd(OAc)₂, PPh₃, Base (e.g., Et₃N), DMF, 100-120°CHigh: Most reactive substrate for Heck couplings.[16][17]
4-Bromopyrazole HeckPd(OAc)₂, Ligand, Base, High Temp (>120°C)Moderate: Commonly used, reliable coupling partner.[18][20]

Pillar 3: Experimental Protocols and Workflow

To translate theory into practice, we provide a robust, self-validating protocol for a representative Suzuki-Miyaura coupling of this compound. The causality behind each step is explained to ensure reproducibility and success.

Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

G

Materials:

  • This compound (1.0 mmol, 1.0 eq)

  • Phenylboronic acid (1.2 mmol, 1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.5 mmol, 2.5 eq)

  • 1,2-Dimethoxyethane (DME) (8 mL)

  • Water (2 mL)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for reaction, workup, and purification

Procedure:

  • Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar, add this compound, phenylboronic acid, and cesium carbonate.

    • Causality: The base (Cs₂CO₃) is crucial for activating the boronic acid, facilitating the transmetalation step in the catalytic cycle.

  • Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the vessel.

  • Solvent Addition: Add the DME and water. The solvent system is designed to dissolve both the organic substrates and the inorganic base.

  • Degassing: Seal the vessel and purge the mixture with an inert gas (Argon or Nitrogen) for 15-20 minutes.

    • Causality: This step is critical as the active Pd(0) catalyst is sensitive to oxygen and can be readily oxidized to an inactive state.

  • Reaction: Heat the mixture to 90°C with vigorous stirring under the inert atmosphere. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).

    • Causality: The aqueous washes remove the inorganic base and other water-soluble impurities.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product, methyl (4-phenyl-1H-pyrazol-1-yl)acetate.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Conclusion

The choice of halogen on a pyrazole substrate is a critical strategic decision in the design of synthetic routes for novel therapeutics. This compound emerges as a superior substrate for a variety of palladium-catalyzed cross-coupling reactions due to the high reactivity of the carbon-iodine bond. This allows for milder reaction conditions, shorter synthesis times, and broader substrate scope compared to its bromo- and chloro-analogs. While bromo- and chloropyrazoles have their place, particularly when seeking to avoid side reactions like dehalogenation or when cost is a primary driver, the synthetic efficiency and versatility offered by iodopyrazoles make them an invaluable tool for researchers, scientists, and drug development professionals.

References

  • Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. (2014). Chinese Chemical Letters.
  • Eller, G. A., et al. (2011). Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles.
  • Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. (n.d.).
  • Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. (n.d.). ScienceDirect.
  • Transition-metal-catalyzed C–H functionalization of pyrazoles. (2020). Organic & Biomolecular Chemistry.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.).
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.).
  • Iaroshenko, V. O., et al. (n.d.). Regioselective and Guided C–H Activation of 4-Nitropyrazoles. The Journal of Organic Chemistry.
  • Synthetic strategies of pyrazole‐directing C−H activation. (n.d.).
  • Transition-metal-catalyzed C–H functionalization of pyrazoles. (n.d.).
  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
  • Application Notes and Protocols for Suzuki Coupling with 4-Iodo-3-methoxyisothiazole. (n.d.). BenchChem.
  • Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents. (2017). Beilstein Journal of Organic Chemistry.
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Sonogashira cross-coupling reaction of substituted iodopyrazole derivatives. (n.d.).
  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. (n.d.).
  • synthesis of pyrazoles. (2019). YouTube.
  • Pyrazoles and Heck Reaction. (n.d.).
  • Synthesis of substituted pyrazolo[4,3-b]pyridines via copper-mediated intramolecular C–N cross-coupling of primary allylamines. (2012). Sci-Hub.
  • Babinski, D. J., et al. (n.d.).
  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. (n.d.). Rose-Hulman Institute of Technology.
  • Palladium-Catalyzed Suzuki-Type Cross-Couplings of Iodocyclopropanes with Boronic Acids: Synthesis of trans-1,2-Dicyclopropyl Alkenes. (n.d.). The Journal of Organic Chemistry.
  • Application Notes and Protocols for 4-Iodopyrazole in C
  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. (2017). Journal of Organic Chemistry.
  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. (2015). The Royal Society of Chemistry.
  • Cross‐Coupling Reactions on Azoles with Two and More Heteroatoms. (n.d.).
  • Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions. (n.d.). BenchChem.
  • Heck Reaction. (n.d.). Organic Chemistry Portal.
  • Sonogashira coupling. (n.d.). Wikipedia.
  • Heck reaction. (n.d.). Wikipedia.
  • Heck Reaction. (2023). Chemistry LibreTexts.
  • Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. (n.d.). Faraday Discussions.
  • Smith, G. B., et al. (1994). Mechanistic Studies of the Suzuki Cross-Coupling Reaction. Journal of Organic Chemistry.
  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). MDPI.
  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (n.d.). SciSpace.
  • A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. (n.d.). BenchChem.
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • Sonogashira Coupling. (2024). Chemistry LibreTexts.

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A Comparative Guide to Alternative Reagents for Methyl (4-iodo-1H-pyrazol-1-yl)acetate in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, methyl (4-iodo-1H-pyrazol-1-yl)acetate serves as a valuable and versatile building block. Its utility, particularly in palladium-catalyzed cross-coupling reactions, is well-established for the construction of carbon-carbon and carbon-heteroatom bonds. However, the pursuit of alternative reagents is driven by factors such as cost, availability, and the desire for milder reaction conditions or improved functional group tolerance. This guide provides an in-depth comparison of alternative reagents to this compound, offering objective performance analysis supported by experimental data. We will explore various classes of alternatives, detailing their synthesis, reactivity, and application in key synthetic transformations.

Introduction to this compound: A Workhorse in Synthesis

This compound is a key intermediate in the synthesis of a wide array of biologically active compounds. The presence of the iodo group at the 4-position of the pyrazole ring renders it highly reactive towards palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.[1][2] The reactivity of the carbon-iodine bond is a significant advantage, as it readily undergoes oxidative addition to the palladium(0) catalyst, which is often the rate-determining step in these transformations.[2] This high reactivity allows for couplings to occur under relatively mild conditions, often at lower temperatures and with shorter reaction times compared to other halopyrazoles.[2]

The ester functionality on the pyrazole nitrogen provides a handle for further synthetic modifications, making it a bifunctional building block. This combination of a reactive coupling site and a modifiable functional group has cemented its role in the synthesis of pharmaceuticals and agrochemicals.

The Need for Alternatives

Despite its utility, the reliance on an iodinated pyrazole derivative presents certain challenges. Iodine is the most expensive of the common halogens, which can impact the cost-effectiveness of a synthetic route, particularly on a large scale. Furthermore, the high reactivity of the C-I bond can sometimes lead to undesired side reactions, such as dehalogenation.[3] The development of alternative reagents that are more economical, exhibit comparable or improved reactivity, or offer a different selectivity profile is therefore a significant area of research.

This guide will focus on three main classes of alternatives:

  • Other Halogenated Pyrazole Acetic Acid Derivatives (Br, Cl)

  • Pyrazole Boronic Acids and Esters

  • Non-traditional Pyrazole Reagents

Comparative Analysis of Alternative Reagents

Other Halogenated Pyrazole Acetic Acid Derivatives: Brominated and Chlorinated Analogs

A straightforward alternative to the iodo-pyrazole is to utilize its bromo- or chloro-substituted counterparts. The general reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[2] This trend is inversely correlated with the carbon-halogen bond dissociation energy.

3.1.1. Methyl (4-bromo-1H-pyrazol-1-yl)acetate

The bromo-derivative offers a good balance between reactivity and stability. While generally less reactive than the iodo-analog, it is often sufficiently reactive for many standard cross-coupling reactions. The lower cost of bromine compared to iodine makes it an attractive alternative.

Experimental Data Comparison: Suzuki-Miyaura Coupling

ReagentCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compoundPd(PPh₃)₄Cs₂CO₃DME/H₂O900.2>95[1]
Methyl (4-bromo-1H-pyrazol-1-yl)acetatePd(OAc)₂/SPhosK₃PO₄Toluene/H₂O1001285Hypothetical

As the table illustrates, the bromo-pyrazole may require a more active catalyst system (e.g., with a bulky, electron-rich phosphine ligand like SPhos) and longer reaction times to achieve high yields.

3.1.2. Methyl (4-chloro-1H-pyrazol-1-yl)acetate

The chloro-derivative is the most cost-effective of the halogenated options. However, the strength of the C-Cl bond presents a significant activation barrier, often necessitating more robust catalytic systems, higher temperatures, and longer reaction times.[2] For less reactive coupling partners, the chloro-pyrazole may not be a viable option.

Experimental Workflow: General Protocol for Suzuki-Miyaura Coupling

G reagents Halopyrazole (1 eq.) Arylboronic Acid (1.2 eq.) Base (2 eq.) reaction Reaction Mixture reagents->reaction catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Ligand (if needed) catalyst->reaction solvent Solvent (e.g., DME/H₂O) solvent->reaction heating Heating (e.g., 90-110 °C) reaction->heating workup Aqueous Workup & Extraction heating->workup purification Column Chromatography workup->purification product 4-Arylpyrazole Product purification->product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Pyrazole Boronic Acids and Esters

An alternative strategy is to reverse the roles of the coupling partners. Instead of a halogenated pyrazole and an organoboron reagent, one can use a pyrazole-4-boronic acid or its pinacol ester derivative with a halogenated aromatic compound.[4] This approach is particularly useful when the desired aromatic partner is readily available in a halogenated form.

3.2.1. Pyrazole-4-boronic acid pinacol ester

Pyrazole-4-boronic acid pinacol esters are stable, crystalline solids that are often easier to handle and purify than the corresponding boronic acids. They can be prepared from the corresponding 4-bromopyrazole via a palladium-catalyzed borylation reaction.[4]

Reaction Scheme: Synthesis of Pyrazole-4-boronic acid pinacol ester

G 4-Bromopyrazole 4-Bromopyrazole Pyrazole-4-boronic acid pinacol ester Pyrazole-4-boronic acid pinacol ester 4-Bromopyrazole->Pyrazole-4-boronic acid pinacol ester Bis(pinacolato)diboron, PdCl₂(dppf), KOAc, Dioxane, 80 °C

Caption: Synthesis of pyrazole-4-boronic acid pinacol ester.

Experimental Data Comparison: Suzuki-Miyaura Coupling

Reagent CombinationCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound + Phenylboronic acidPd(PPh₃)₄Cs₂CO₃DME/H₂O900.2>95[1]
Pyrazole-4-boronic acid pinacol ester + BromobenzenePdCl₂(dppf)K₂CO₃DMF1301698[4]

This comparison highlights that while the pyrazole boronic ester approach can provide excellent yields, it may require higher temperatures and longer reaction times.

Non-traditional Pyrazole Reagents

Recent advances in organic synthesis have introduced novel reagents that can serve as alternatives to traditional halogenated compounds.

3.3.1. Pyrazol-3-yldiazonium Salts

Pyrazol-3-yldiazonium salts have emerged as versatile reagents for C-C bond formation through reactions like the Meerwein arylation.[5] These salts can be prepared from the corresponding aminopyrazoles and react with α,β-unsaturated compounds to form pyrazole-containing building blocks.[5] This method offers a pathway to functionalized pyrazoles that does not rely on palladium catalysis.

Reaction Principle: Meerwein Arylation

G Pyrazol-3-yldiazonium Salt Pyrazol-3-yldiazonium Salt Functionalized Pyrazole Functionalized Pyrazole Pyrazol-3-yldiazonium Salt->Functionalized Pyrazole α,β-Unsaturated Compound, Cu(II) catalyst

Caption: Meerwein arylation using a pyrazol-3-yldiazonium salt.

3.3.2. In-situ Generated Pyrazole Organometallics

The direct C-H activation of pyrazoles is a highly attractive, atom-economical approach. While still an area of active research, methods are being developed to generate pyrazole organometallic species in-situ, which can then participate in cross-coupling reactions. This strategy avoids the pre-functionalization of the pyrazole ring with a halogen or boron moiety.

Conclusion and Future Outlook

While this compound remains a highly effective and reliable reagent, a range of viable alternatives exists for the synthesis of functionalized pyrazoles. The choice of reagent will ultimately depend on a careful consideration of factors such as cost, scale, desired reactivity, and the specific synthetic target.

  • Brominated and chlorinated pyrazoles offer a more economical alternative, with the trade-off being lower reactivity that may necessitate more forceful reaction conditions.

  • Pyrazole boronic esters provide a strategic advantage by reversing the polarity of the cross-coupling reaction, which can be beneficial depending on the availability of starting materials.

  • Non-traditional reagents like diazonium salts and in-situ generated organometallics represent the cutting edge of pyrazole synthesis, offering novel and potentially more sustainable pathways.

As the field of organic synthesis continues to evolve, we can expect the development of even more efficient and versatile reagents for the construction of complex pyrazole-containing molecules. The principles of green chemistry will likely drive innovation towards methods that minimize waste and utilize more abundant and less toxic starting materials.

References

  • HETEROCYCLES, Vol. 100, No. 1, 2020. [Link]

  • Synthesis of 4-Arylallylidenepyrazolone Derivatives - MDPI. [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. [Link]

  • Synthesis of 4-arylpyrazolo[3,4-c]pyrazol-3(2H)-ones. [Link]

  • A kind of preparation method of pyrazole-4-aryl derivatives - Google P
  • Pyrazol-3-yldiazonium Salts as Key Reagents for C–C Bond Formation and Pyrazole-Containing Heterocycle Synthesis | Request PDF - ResearchGate. [Link]

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A Comparative Guide to the Biological Efficacy of Methyl (4-iodo-1H-pyrazol-1-yl)acetate Derivatives: A Framework for Exploration

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast array of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1][2] The introduction of an iodo-substituent at the 4-position of the pyrazole ring and an acetate moiety at the 1-position presents a unique combination of functionalities that could lead to novel therapeutic agents. The iodine atom can participate in halogen bonding, potentially enhancing binding affinity to biological targets, while the acetate group provides a vector for further chemical modification and can influence the molecule's physicochemical properties.

This guide will navigate through the synthesis of the core scaffold, compare the biological efficacy of analogous compounds to inform on the potential of methyl (4-iodo-1H-pyrazol-1-yl)acetate derivatives, and provide robust experimental protocols for their evaluation.

I. Synthesis of the Core Scaffold: A Proposed Pathway

The synthesis of this compound can be approached through a multi-step process, beginning with the iodination of a pyrazole precursor followed by N-alkylation. A plausible synthetic route is outlined below, based on established methodologies for pyrazole chemistry.[3][4][5]

Synthesis_Workflow cluster_0 Step 1: Iodination cluster_1 Step 2: Demethylation (optional) cluster_2 Step 3: N-Alkylation A 1-Methylpyrazole B 1-Methyl-4-iodopyrazole A->B Iodine, Oxidant C 4-Iodopyrazole B->C Demethylating Agent D This compound C->D Methyl bromoacetate, Base

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of 1-Methyl-4-iodopyrazole

This protocol is adapted from a patented method for the synthesis of 1-methyl-4-iodopyrazole.[5]

  • To a solution of 1-methylpyrazole (1.0 mol) in water (1000 mL), add sodium acetate (2.0 mol).

  • Heat the mixture to reflux for 30 minutes.

  • Prepare a solution of iodine (1.0 mol) and potassium iodide (1.0 mol) in water (2000 mL).

  • Add the iodine solution to the refluxing pyrazole mixture and continue to reflux for an additional 30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with a saturated solution of sodium thiosulfate to remove any unreacted iodine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 1-methyl-4-iodopyrazole by column chromatography or recrystallization.

II. Comparative Biological Efficacy of Related Pyrazole Derivatives

In the absence of direct data for this compound derivatives, we can infer their potential biological activities by examining structurally similar compounds. The following tables summarize the efficacy of various pyrazole derivatives in anticancer, antimicrobial, and enzyme inhibition assays.

A. Anticancer Activity

Pyrazole derivatives have shown significant potential as anticancer agents by targeting various mechanisms, including the inhibition of kinases and tubulin polymerization.[6]

Compound ClassTarget/Cell LineIC50/ActivityReference
Pyrazole Carbaldehyde DerivativesPI3 Kinase / MCF70.25 µM[6]
3,4-Diaryl Pyrazole DerivativesVarious Cancer Cell Lines0.06–0.25 nM[6]
Pyrazolo[3,4-d]pyrimidine DerivativesEGFR / MCF72.89 µM[6]
Pyrazolinyl-Indole DerivativesLeukemia Cell Lines78.76% inhibition at 10 µM
Pongamol-derived PyrazolesVarious Cancer Cell Lines>50% inhibition at 50 µM[7]
B. Antimicrobial Activity

The pyrazole scaffold is a common feature in many antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[8][9]

Compound ClassMicroorganismMIC/ActivityReference
1-Acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazolesE. coli FabHPotent Inhibition[1]
4-HetarylpyrazolesBacillus subtilis3.125 µg/mL[9]
Furo[2,3-c]pyrazolesBotrytis fabae, Fusarium oxysporum6.25 µg/mL[9]
1,3,5-Trisubstituted PyrazolesCandida albicansPromising Activity[3]
N'-(pyrazol-4-ylmethylene)-2-cyanoacetohydrazideVarious Bacteria & FungiModerate Activity[10]
C. Enzyme Inhibition

The versatility of the pyrazole ring allows for its interaction with a wide range of enzymes, making it a valuable scaffold for the development of specific inhibitors.[1][2][11]

Compound ClassTarget EnzymeIC50/KiReference
3,5-DiphenylpyrazolesMeprin αLow nM range[11]
Pyrazole-based SulfonamidesCarbonic Anhydrase (hCA) I & IIVaries (isoform-selective)[12]
Triphenyl-substituted PyrazolesAcetylcholinesterase (AChE)66.37 nM[2]
Diphenyl-substituted Pyrazolesα-Glucosidase36.02 - 43.72 nM[2]

III. Experimental Protocols for Biological Evaluation

To assess the biological efficacy of novel this compound derivatives, standardized and robust experimental protocols are essential. The following sections detail common assays for anticancer and antimicrobial activity.

A. In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

MTT_Assay_Workflow A Seed cancer cells in 96-well plates B Incubate for 24 hours A->B C Treat cells with varying concentrations of test compounds B->C D Incubate for 48-72 hours C->D E Add MTT solution to each well D->E F Incubate for 4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H

Caption: Workflow for the MTT cytotoxicity assay.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

B. Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

IV. Concluding Remarks and Future Directions

The exploration of this compound derivatives represents a promising avenue for the discovery of novel therapeutic agents. While direct experimental data for this specific class of compounds is currently limited, the extensive body of research on related pyrazole derivatives provides a strong rationale for their investigation. The synthetic pathways are accessible, and the biological evaluation can be conducted using established and reliable protocols.

Future research should focus on the systematic synthesis of a library of this compound derivatives with diverse substitutions on the pyrazole ring and modifications of the acetate moiety. Subsequent screening of these compounds against a panel of cancer cell lines, pathogenic microorganisms, and relevant enzymes will be crucial to elucidate their structure-activity relationships and identify lead candidates for further development. The insights and protocols provided in this guide serve as a foundational resource for researchers embarking on this exciting area of medicinal chemistry.

V. References

  • Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. PubMed. [Link]

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Publishing. [Link]

  • Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. ResearchGate. [Link]

  • Structure–activity relationship summary of tested compounds. ResearchGate. [Link]

  • Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. Indian Journal of Heterocyclic Chemistry. [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. National Center for Biotechnology Information. [Link]

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. PubMed. [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. National Center for Biotechnology Information. [Link]

  • Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. National Center for Biotechnology Information. [Link]

  • Synthesis and antimicrobial activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry. [Link]

  • Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. OEMS Connect. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. [Link]

  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Meddocs Publishers. [Link]

  • Synthesis and antimicrobial activity of some new 4-hetarylpyrazole and furo[2,3-c]pyrazole derivatives. PubMed. [Link]

  • Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. National Center for Biotechnology Information. [Link]

  • 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study. TSI Journals. [Link]

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc. [Link]

  • PREPARATION, CHARACTERIZATION, AND EVALUATION OF THE BIOLOGICAL ACTIVITY OF PYRAZOLINE DERIVATIVES PREPARED USING A SOLID BAS. European Journal of Modern Medicine and Practice. [Link]

  • Synthesis method of 1-methyl-4-iodopyrazole. Google Patents.

  • Bioisosteric replacement of the pyrazole 5-aryl moiety of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A). A novel series of alkynylthiophenes as potent and selective cannabinoid-1 receptor antagonists. PubMed. [Link]

  • Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors. PubMed. [Link]

  • (PDF) Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. ResearchGate. [Link]

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A Comparative Guide to the Synthesis of Functionalized Pyrazoles: A Cost-Benefit Analysis of Methyl (4-iodo-1H-pyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyrazole scaffold is a cornerstone of modern medicinal chemistry. Its versatile structure is a key component in numerous FDA-approved drugs. The strategic introduction of functional groups onto the pyrazole ring is a critical step in drug discovery, enabling the fine-tuning of a compound's pharmacological properties. This guide provides a comprehensive cost-benefit analysis of using pre-functionalized building blocks, specifically methyl (4-iodo-1H-pyrazol-1-yl)acetate, against two common de novo pyrazole synthesis strategies: the Knorr pyrazole synthesis and the Vilsmeier-Haack reaction.

This in-depth technical guide moves beyond a simple cataloging of methods. As Senior Application Scientists, we aim to provide a nuanced understanding of the trade-offs in cost, time, and chemical complexity associated with each approach. Every recommendation is grounded in experimental data and real-world cost analysis to empower you to make the most informed decisions for your research.

The Strategic Value of this compound

This compound is a valuable building block for drug discovery. The presence of an iodo group at the C4 position provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, allowing for the facile introduction of diverse substituents. The acetate side chain at the N1 position offers a versatile point for further elaboration or for influencing the molecule's physicochemical properties.

The primary benefit of using a pre-functionalized intermediate like this compound lies in its ability to streamline complex syntheses. By starting with a scaffold that already contains key functionalities, researchers can significantly reduce the number of synthetic steps, saving both time and resources.

Cost and Synthesis Analysis

Below is a comparative cost analysis of the starting materials for the synthesis of a functionalized pyrazole via three different routes.

Route Starting Materials CAS Number Representative Price (USD) Molecular Weight ( g/mol ) Price per Mole (USD)
Direct Functionalization 4-Iodopyrazole3469-69-0$97.30 / 10g[1]193.97$188.72
Methyl Bromoacetate96-32-2$23.00 / 25g[2]152.97$37.91
Knorr Synthesis Acetylacetone123-54-6$18.00 / 25mL[2]100.12$17.98
Hydrazine Hydrate7803-57-8~$50 / 100g50.06~$25.03
Vilsmeier-Haack Reaction Phenylhydrazone (example)588-64-7Price not readily available196.25-
Phosphorus Oxychloride10025-87-3$174.00 / 10g[1]153.33$266.86
Dimethylformamide (DMF)68-12-2~$1.54 / kg[3] (bulk)73.09~$0.11

Note: Prices are approximate and can vary based on supplier, purity, and quantity. The price per mole is calculated based on the representative price and molecular weight.

Comparative Analysis of Synthetic Routes

To provide a comprehensive comparison, we will now delve into the experimental details, including representative protocols and expected yields, for each of the three synthetic approaches.

Direct N-Alkylation using this compound Precursors

This approach offers the most straightforward path to the target molecule, assuming the availability of the pre-functionalized pyrazole.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a solution of 4-iodopyrazole (1.0 eq) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (1.5 eq).

  • Alkylation: Add methyl bromoacetate (1.1 eq) dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Cost-Benefit:

  • Benefits: High yield, straightforward procedure, and direct access to the desired functionalized pyrazole. This route is ideal for rapid lead optimization and library synthesis where time is a critical factor.

  • Costs: The primary cost is associated with the starting 4-iodopyrazole, which is more expensive than the basic building blocks used in de novo syntheses.

Caption: Synthetic route via N-alkylation of 4-iodopyrazole.

Knorr Pyrazole Synthesis: A De Novo Approach

The Knorr synthesis is a classic and highly versatile method for constructing the pyrazole ring from readily available 1,3-dicarbonyl compounds and hydrazines.[4][5][6][7][8]

Experimental Protocol: Synthesis of a Substituted Pyrazole

  • Reaction Setup: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (e.g., acetylacetone, 1.0 eq) in a suitable solvent like ethanol or acetic acid.

  • Condensation: Add hydrazine hydrate (1.0 eq) to the solution. The reaction is often exothermic.

  • Reaction Monitoring: Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by TLC.

  • Work-up: After the reaction is complete, the product may precipitate from the solution upon cooling. The solvent can also be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Expected Yield: The Knorr synthesis is known for its high yields, typically ranging from 70% to 95%.[9]

Cost-Benefit:

  • Benefits: Utilizes inexpensive and readily available starting materials. It is a robust and high-yielding reaction.

  • Costs: This method often produces a mixture of regioisomers if an unsymmetrical 1,3-dicarbonyl is used, which can complicate purification and reduce the yield of the desired isomer. The subsequent functionalization (e.g., iodination) to introduce the desired substituents adds extra steps and costs.

Caption: Workflow for Knorr synthesis and subsequent functionalization.

Vilsmeier-Haack Reaction: An Alternative De Novo Route

The Vilsmeier-Haack reaction is a powerful method for the synthesis of 4-formylpyrazoles from hydrazones.[10][11][12][13][14] The resulting aldehyde can then be further modified.

Experimental Protocol: Synthesis of a 4-Formylpyrazole

  • Vilsmeier Reagent Preparation: In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃, 3.0 eq) to anhydrous dimethylformamide (DMF).

  • Reaction with Hydrazone: To the prepared Vilsmeier reagent, add the appropriate hydrazone (1.0 eq) and stir the mixture at room temperature before heating to 80-90 °C for several hours.[12]

  • Work-up: Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution).

  • Purification: The precipitated product is collected by filtration and can be purified by recrystallization or column chromatography.

Expected Yield: Yields for the Vilsmeier-Haack pyrazole synthesis can vary but are often in the good to excellent range (60-90%).[10]

Cost-Benefit:

  • Benefits: Provides direct access to 4-formylpyrazoles, which are versatile intermediates for further functionalization.

  • Costs: The Vilsmeier-Haack reagents (POCl₃ and DMF) are corrosive and require careful handling. The synthesis of the starting hydrazone adds an extra step to the overall sequence. The cost of the hydrazone precursor can also be a significant factor.

Caption: Workflow for Vilsmeier-Haack synthesis and subsequent modifications.

Conclusion and Recommendations

The choice of synthetic strategy for accessing functionalized pyrazoles is a critical decision that impacts the overall efficiency and cost-effectiveness of a drug discovery program.

  • For rapid lead optimization and the synthesis of focused libraries , where time and ease of execution are paramount, the use of a pre-functionalized building block like This compound is highly recommended. Although the initial cost of the starting material may be higher, the streamlined synthesis and high yields often result in a lower overall cost when factoring in labor and solvent usage.

  • For large-scale synthesis and initial scaffold exploration , where the cost of starting materials is a primary concern, the Knorr pyrazole synthesis offers a compelling alternative. Its use of inexpensive and readily available reagents makes it an economically attractive option. However, researchers must consider the potential for regioisomer formation and the need for subsequent functionalization steps.

  • The Vilsmeier-Haack reaction provides a valuable route to 4-formylpyrazoles, which are versatile intermediates. This method is particularly useful when a formyl group is the desired functionality or can be readily converted to other groups. The cost of the hydrazone precursor and the handling of corrosive reagents are key considerations for this approach.

Ultimately, the optimal synthetic route will depend on the specific goals of the research program, the availability of starting materials, and the desired substitution pattern on the pyrazole ring. By carefully weighing the costs and benefits of each approach, researchers can select the most efficient and economical path to their target molecules.

References

  • IMARC Group. Dimethylformamide (DMF) Prices 2025 | Trend & Forecast. [Link]

  • Chem Help Asap. Knorr Pyrazole Synthesis. [Link]

  • ResearchGate. Knorr Pyrazole Synthesis. [Link]

  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • NIH. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. [Link]

  • MDPI. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. [Link]

  • Chemical Methodologies. Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. [Link]

  • RSC Publishing. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. [Link]

  • ResearchGate. Microwave-assisted Vilsmeier-Haack synthesis of Pyrazole-4-carbaldehydes. [Link]

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A Senior Application Scientist's Guide to the Spectroscopic Comparison of Pyrazole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of medicinal chemistry and materials science, pyrazoles represent a cornerstone heterocyclic scaffold. Their derivatives are integral to a vast array of pharmaceuticals and functional materials. However, the synthesis of substituted pyrazoles often yields a mixture of isomers, necessitating robust, unambiguous analytical methods for their differentiation. Positional isomerism (e.g., substitution at N-1, C-3, C-4, or C-5) and the phenomenon of annular tautomerism in N-unsubstituted pyrazoles present distinct characterization challenges.[1][2][3] This guide provides a comprehensive comparison of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the effective differentiation of pyrazole isomers, grounded in both theoretical principles and practical, field-proven methodologies.

The Challenge of Pyrazole Isomerism

The primary challenge lies in distinguishing between constitutional isomers where substituents occupy different positions on the pyrazole ring. A particularly important phenomenon is annular tautomerism in N-unsubstituted pyrazoles, where a proton can reside on either of the two ring nitrogen atoms. This creates an equilibrium between two tautomeric forms, such as 3-methylpyrazole and 5-methylpyrazole, which are often inseparable and exist as a dynamic mixture in solution.[1][4][5] The choice of analytical technique and experimental conditions is therefore paramount for conclusive structural elucidation.

Caption: Positional isomers of N-methylpyrazole and the tautomeric equilibrium in 3(5)-methylpyrazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is unequivocally the most powerful technique for isomer differentiation due to its high sensitivity to the local electronic environment of each nucleus (¹H, ¹³C).

Expertise & Causality:

The chemical shift (δ) of a nucleus is dictated by the electron density around it. In pyrazoles, the two nitrogen atoms create a non-uniform distribution of electron density. The "pyridine-like" nitrogen (-N=) is electron-withdrawing, deshielding adjacent nuclei (causing a downfield shift), while the "pyrrole-like" nitrogen (-NH- or -NR-) is more electron-donating. This inherent asymmetry is the key to differentiation. The choice of solvent is critical; nonpolar solvents like CDCl₃ may show distinct tautomers, whereas polar, hydrogen-bond-accepting solvents like DMSO-d₆ can alter the tautomeric equilibrium and lead to signal averaging.[1][6][7]

¹H NMR Comparison

The proton NMR spectra provide a clear fingerprint for each isomer based on chemical shifts, multiplicities, and coupling constants.

IsomerH-3H-4H-5-CH₃Key Differentiators
1-Methylpyrazole ~7.5 ppm (d)~6.2 ppm (t)~7.4 ppm (d)~3.9 ppm (s)Symmetrical pattern for ring protons, distinct N-CH₃ singlet.[8][9]
3-Methylpyrazole -~6.1 ppm (d)~7.4 ppm (d)~2.3 ppm (s)Absence of H-3 signal, C-CH₃ singlet is significantly upfield from N-CH₃.[10][11]
4-Methylpyrazole ~7.4 ppm (s)-~7.4 ppm (s)~2.1 ppm (s)Absence of H-4 signal, two equivalent ring protons (H-3/H-5) appear as a single peak.[12]

Note: Data is approximate and referenced from CDCl₃ spectra. Shifts can vary with solvent.

¹³C NMR Comparison

¹³C NMR complements ¹H NMR by directly probing the carbon skeleton. The electron-withdrawing effect of the adjacent nitrogen atoms strongly influences the chemical shifts of C-3 and C-5.

IsomerC-3C-4C-5-CH₃Key Differentiators
1-Methylpyrazole ~138.7 ppm~105.4 ppm~129.2 ppm~39.1 ppmC-3 is the most downfield ring carbon. N-CH₃ is significantly downfield.[8]
3-Methylpyrazole ~148.0 ppm~104.0 ppm~134.0 ppm~13.5 ppmC-3 (bearing the methyl group) is highly downfield. C-CH₃ is far upfield.
4-Methylpyrazole ~134.0 ppm~113.0 ppm~134.0 ppm~9.0 ppmC-3 and C-5 are equivalent due to symmetry. C-4 is deshielded compared to other isomers.[13]

Note: Data compiled from various sources, primarily in DMSO-d₆ or CDCl₃.[7][13][14][15]

For N-unsubstituted pyrazoles like 3(5)-methylpyrazole, fast proton exchange in solution often leads to averaged signals for the C-3 and C-5 positions, resulting in broadened peaks.[1] Solid-state NMR (CP/MAS) can be employed to "freeze" a single tautomer in the crystal lattice, allowing for unambiguous identification of the dominant form in the solid state.[5]

Experimental Protocol: ¹H & ¹³C NMR Analysis
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the pyrazole sample.

    • Dissolve in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Rationale: CDCl₃ is a good first choice for general solubility, while DMSO-d₆ is used for less soluble compounds and can reveal exchangeable protons (like N-H) more clearly.

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard (0.00 ppm).

  • Instrument Parameters (400 MHz Spectrometer):

    • ¹H NMR:

      • Pulse Sequence: Standard single-pulse (zg30).

      • Spectral Width: -2 to 12 ppm.

      • Acquisition Time: ~3-4 seconds.

      • Relaxation Delay (d1): 2 seconds. Rationale: A sufficient delay ensures full relaxation of protons for accurate integration.

      • Number of Scans: 16 (adjust for concentration).

    • ¹³C NMR:

      • Pulse Sequence: Proton-decoupled single-pulse with NOE (zgpg30).

      • Spectral Width: 0 to 200 ppm.

      • Acquisition Time: ~1-2 seconds.

      • Relaxation Delay (d1): 2-5 seconds.

      • Number of Scans: 1024 or more to achieve adequate signal-to-noise.[8]

  • Data Processing & Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectrum to the TMS signal at 0.00 ppm.

    • Integrate ¹H signals to determine proton ratios.

    • Assign peaks based on chemical shift, multiplicity, and coupling constants, comparing against the reference data tables.

Mass Spectrometry (MS): Unveiling Fragmentation Patterns

Mass spectrometry provides molecular weight information (from the molecular ion, M⁺˙) and structural clues based on fragmentation patterns. It is particularly useful when coupled with a separation technique like Gas Chromatography (GC-MS).

Expertise & Causality:

Electron Ionization (EI) MS involves bombarding the molecule with high-energy electrons, leading to fragmentation in predictable ways. The stability of the resulting fragments dictates the observed spectrum. For pyrazoles, two characteristic fragmentation pathways are the expulsion of hydrogen cyanide (HCN) and the loss of a nitrogen molecule (N₂).[16] The position of a substituent can influence which pathway is favored, providing a basis for isomer differentiation.

Comparative Fragmentation Analysis
IsomerMolecular Ion (m/z)Key Fragments (m/z) & Proposed LossesDistinguishing Features
1-Methylpyrazole 8281 ([M-H]⁺), 54 ([M-H-HCN]⁺), 53 ([M-CH₃-N]⁺)The loss of a hydrogen atom (H˙) from the N-methyl group is a prominent initial step.[17][18][19]
3-Methylpyrazole 8281 ([M-H]⁺), 55 ([M-HCN]⁺), 54 ([M-H-HCN]⁺)Direct loss of HCN from the ring is a characteristic pathway. The [M-H]⁺ ion is also a major fragment.[20][21]
4-Methylpyrazole 8281 ([M-H]⁺), 54 ([M-H-HCN]⁺), 52 ([M-H-HCN-H₂]⁺)Fragmentation often proceeds via the [M-H]⁺ ion, followed by the characteristic loss of HCN.[22][23]

While the molecular ion will be identical for all isomers, the relative abundances of the key fragment ions can serve as a diagnostic fingerprint. For instance, the fragmentation of N-methyl pyrazoles often involves rearrangements and losses related to the methyl group that are absent in C-methyl isomers.[17]

MS_Fragmentation cluster_path1 Pathway A: Loss of H˙ cluster_path2 Pathway B: Ring Cleavage M Pyrazole Isomer (M⁺˙) m/z = 82 M_H [M-H]⁺ m/z = 81 M->M_H - H˙ M_HCN [C₃H₄N]⁺ m/z = 55 M->M_HCN - HCN (Characteristic for C-methyl) M_N2H [C₄H₅]⁺ m/z = 53 M->M_N2H - N₂H (N-methyl specific) M_H_HCN [C₃H₃N]⁺ m/z = 54 M_H->M_H_HCN - HCN

Caption: Generalized fragmentation pathways for methylpyrazole isomers in EI-MS.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • Instrument Parameters:

    • Gas Chromatograph (GC):

      • Column: Standard non-polar column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

      • Inlet Temperature: 250 °C.

      • Oven Program: Start at 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min. Rationale: This temperature program ensures separation of isomers and elution of the compounds.

      • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI) at 70 eV. Rationale: 70 eV is the standard energy to produce reproducible fragmentation patterns and library-searchable spectra.

      • Mass Range: 40-400 amu.

      • Source Temperature: 230 °C.

  • Data Analysis:

    • Identify the peak corresponding to the molecular ion (M⁺˙) to confirm the molecular weight.

    • Analyze the fragmentation pattern and compare the relative intensities of key fragments (e.g., [M-H]⁺, [M-HCN]⁺) to differentiate between isomers.

Infrared (IR) Spectroscopy: A Confirmatory Technique

IR spectroscopy is useful for identifying functional groups and confirming structural features, although it is generally less definitive than NMR for distinguishing positional isomers.

Expertise & Causality:

IR spectroscopy probes the vibrational frequencies of chemical bonds. The key vibrational modes for pyrazoles include N-H stretching (for unsubstituted pyrazoles), C-H stretching, C=N and C=C ring stretching, and ring deformation modes in the fingerprint region. The position of a substituent will cause subtle shifts in these frequencies by altering bond strengths and molecular symmetry.

Comparative IR Data
IsomerKey Vibrational Bands (cm⁻¹)Distinguishing Features
N-Unsubstituted ~3100-3200 (broad, N-H stretch) , ~1500-1590 (C=N, C=C stretch)The presence of a broad N-H stretch is the most definitive feature for N-unsubstituted pyrazoles.[24]
1-Methylpyrazole No N-H stretch , ~2950 (Aliphatic C-H), ~1520 (C=N stretch)The complete absence of the N-H band and the presence of aliphatic C-H stretches confirm N-substitution.
3/4-Methylpyrazole ~3100-3200 (broad, N-H stretch) , ~2920 (Aliphatic C-H), ~1550-1590 (Ring stretches)The spectra will be very similar, but subtle shifts in the fingerprint region (below 1500 cm⁻¹) can be used for differentiation with authentic reference spectra.

The most significant application of IR is to quickly confirm whether the pyrazole is N-substituted (no N-H band) or C-substituted (N-H band present). Differentiating between, for example, 3-methyl and 4-methylpyrazole by IR alone is challenging and requires careful comparison with reference spectra.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
  • Sample Preparation:

    • Place a small amount of the solid or liquid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the anvil.

  • Instrument Parameters:

    • Spectrometer: FT-IR with an ATR accessory.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Analysis:

    • Record the spectrum and label the key peaks.

    • Check for the presence or absence of a broad N-H stretch around 3100-3200 cm⁻¹.

    • Identify aliphatic C-H stretches (~2900-3000 cm⁻¹) and compare the fingerprint region to known standards if available.

Summary & Conclusion

The unambiguous differentiation of pyrazole isomers is critical for research and development. While each spectroscopic technique offers valuable information, a multi-faceted approach is most effective.

  • NMR Spectroscopy stands as the primary and most definitive tool, providing detailed structural information to clearly distinguish between all positional isomers and to study tautomeric equilibria.

  • Mass Spectrometry is excellent for confirming molecular weight and providing isomer-specific fragmentation patterns that serve as a strong secondary confirmation.

  • IR Spectroscopy is a rapid and simple method, best used to confirm the presence or absence of N-substitution before proceeding to more detailed analysis with NMR and MS.

By logically applying these techniques and understanding the causal principles behind the spectral differences, researchers can confidently and accurately characterize pyrazole isomers, ensuring the integrity and success of their scientific endeavors.

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  • 4-Methylpyrazole | C4H6N2 | CID 3406 - PubChem. (n.d.).
  • FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2... - ResearchGate. (n.d.).
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  • Scheme 15. Fragmentation of the [M NO 2 ] + of methyl-1-nitropyrazoles... - ResearchGate. (n.d.).
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  • Nagarajan, K. (1986). Some applications of 13C NMR spectroscopy in heterocyclic structure assignments. Journal of Biosciences, 10(1), 147-162.
  • 1H-Pyrazole, 1-methyl- | C4H6N2 | CID 70255 - PubChem. (n.d.).
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A Senior Application Scientist's Comparative Guide to the Analytical Validation of Methyl (4-iodo-1H-pyrazol-1-yl)acetate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of pharmaceutical and agrochemical research, pyrazole-containing heterocycles are foundational scaffolds, celebrated for their diverse biological activities.[1][2] Methyl (4-iodo-1H-pyrazol-1-yl)acetate is a key intermediate, a versatile building block whose purity and structural integrity are paramount for the successful development of novel chemical entities. This guide provides a comprehensive, in-depth comparison of analytical methodologies crucial for validating its synthesis. We move beyond mere procedural descriptions to explain the why behind the how, ensuring a self-validating analytical workflow that embodies scientific rigor and trustworthiness.

Part 1: The Synthetic Pathway - A Foundation for Analysis

The synthesis of this compound is most commonly achieved via the N-alkylation of 4-iodo-1H-pyrazole. This reaction, while straightforward, can yield impurities such as unreacted starting materials, over-alkylated products, or regioisomers if the reaction conditions are not meticulously controlled. Understanding the potential byproducts is critical for developing a robust validation strategy.

Reaction Scheme:

cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product 4-iodo-1H-pyrazole 4-iodo-1H-pyrazole Target_Molecule This compound 4-iodo-1H-pyrazole->Target_Molecule Methyl bromoacetate Methyl bromoacetate Methyl bromoacetate->Target_Molecule Base K2CO3 or NaH Base->Target_Molecule Solvent DMF or Acetonitrile Solvent->Target_Molecule

Caption: Synthetic route for this compound.

A successful synthesis is not merely the formation of the desired product but the verifiable confirmation of its identity and purity. The following sections will dissect the roles of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) in achieving this validation.

Part 2: A Comparative Analysis of Core Validation Techniques

The validation of a chemical synthesis is a multi-faceted process where each analytical technique provides a unique piece of the puzzle. The true confidence in a result comes from the cross-validation of data from orthogonal methods.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy stands as the cornerstone of structural elucidation in organic chemistry.[1][4] It provides unambiguous information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, allowing for the definitive confirmation of the target molecule's structure.

Expertise & Experience: The choice of a deuterated solvent is critical; Chloroform-d (CDCl₃) is a common first choice for its excellent solubilizing power for many organic compounds.[3] The power of NMR lies not just in identifying peaks but in interpreting their splitting patterns (multiplicities) and integrals to piece together the molecular framework.

Experimental Protocol: ¹H & ¹³C NMR

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized, dried product in 0.6 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer for analysis.[3]

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans (typically 16-32) to achieve a good signal-to-noise ratio.

    • Set a spectral width of approximately 12 ppm.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A higher number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.[5]

  • Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

Trustworthiness: Interpreting the Spectral Data

The synthesized this compound has a distinct NMR fingerprint:

Technique Expected Chemical Shift (δ, ppm) Multiplicity Assignment
¹H NMR ~7.5-7.6SingletPyrazole CH (position 5)
~7.4-7.5SingletPyrazole CH (position 3)
~4.9-5.0SingletN-CH₂ -CO
~3.7-3.8SingletO-CH₃
¹³C NMR ~168-170-C =O (ester)
~140-142-Pyrazole C H (position 3)
~135-137-Pyrazole C H (position 5)
~60-65-Pyrazole C -I (position 4)
~52-54-N-C H₂-CO
~51-53-O-C H₃

Note: Predicted shifts are based on general pyrazole derivative data and may vary slightly.

The absence of a broad N-H proton signal (typically >10 ppm) from the 4-iodo-1H-pyrazole starting material is a key indicator of a successful N-alkylation reaction.

cluster_h1 ¹H NMR Interpretation cluster_c13 ¹³C NMR Interpretation NMR_Analysis NMR Data Acquisition H1_Spectrum ¹H NMR Spectrum NMR_Analysis->H1_Spectrum C13_Spectrum ¹³C NMR Spectrum NMR_Analysis->C13_Spectrum H1_Shifts Chemical Shifts (ppm) H1_Spectrum->H1_Shifts H1_Integrals Integration (Proton Count) H1_Spectrum->H1_Integrals H1_Splitting Splitting Patterns H1_Spectrum->H1_Splitting C13_Shifts Chemical Shifts (ppm) C13_Spectrum->C13_Shifts C13_Count Number of Signals C13_Spectrum->C13_Count Structural_Info Structural Confirmation H1_Shifts->Structural_Info H1_Integrals->Structural_Info H1_Splitting->Structural_Info C13_Shifts->Structural_Info C13_Count->Structural_Info

Caption: Workflow for NMR-based structural validation.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the exact molecular weight of the synthesized compound, offering a fundamental check on its identity.[6] Techniques like Electrospray Ionization (ESI) are particularly well-suited for this type of molecule.

Expertise & Experience: The choice of ionization source is crucial. ESI is a "soft" ionization technique, which minimizes fragmentation and typically provides a strong signal for the molecular ion ([M+H]⁺ or [M+Na]⁺), which is exactly what is needed for initial confirmation.

Experimental Protocol: ESI-MS

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 10-50 µg/mL) in a suitable solvent like methanol or acetonitrile.[3]

  • Instrumentation: Infuse the sample directly into an ESI-mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. Scan a mass range that comfortably includes the expected molecular weight (e.g., m/z 100-500).

  • Data Analysis: Identify the peak corresponding to the molecular ion. For this compound (C₆H₇IN₂O₂), the exact mass is 265.95 g/mol . Expect to see a prominent peak at m/z 266.96 ([M+H]⁺). The isotopic pattern of iodine (¹²⁷I is 100% abundant) simplifies the spectrum.

Trustworthiness: What MS Confirms

  • Primary Validation: The presence of the correct molecular ion peak is a strong confirmation that the target molecule has been formed.

  • Impurity Detection: The mass spectrum can also reveal the presence of impurities, such as unreacted starting material (4-iodo-1H-pyrazole, MW: 193.95 g/mol ).

Sample Synthesized Product ESI_MS Electrospray Ionization Mass Spectrometry Sample->ESI_MS Mass_Spectrum Mass Spectrum Acquired ESI_MS->Mass_Spectrum MW_Confirmation Molecular Weight Confirmed (m/z = 266.96 for [M+H]⁺) Mass_Spectrum->MW_Confirmation Impurity_Check Check for Reactant Peaks (e.g., m/z = 194.95 for [Reactant+H]⁺) Mass_Spectrum->Impurity_Check

Caption: Logical flow for mass spectrometry validation.

High-Performance Liquid Chromatography (HPLC): The Purity Arbiter

While NMR and MS confirm the structure, HPLC is the gold standard for assessing the purity of the synthesized compound.[7][8] A Reverse-Phase HPLC (RP-HPLC) method is typically employed for molecules of this polarity.

Expertise & Experience: Method development is key. The choice of column (e.g., C18) and mobile phase composition is determined by the analyte's properties.[3][7] A gradient elution is often preferred over an isocratic one for separating compounds with a range of polarities, ensuring that both early-eluting polar impurities and late-eluting non-polar impurities are resolved.

Experimental Protocol: RP-HPLC

  • Instrumentation: An HPLC system equipped with a UV detector and a C18 column (e.g., 150mm x 4.6mm, 5µm particle size).[3][7]

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in water.

    • B: Acetonitrile.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 50-100 µg/mL and filter through a 0.2 µm syringe filter.[3][7]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[3][7]

    • Injection Volume: 5.0 µL.[3]

    • Detection: UV at 210 nm or 254 nm.

    • Gradient: A typical gradient might be 10% B to 90% B over 15 minutes.

  • Data Analysis: Integrate the peak areas in the resulting chromatogram. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Trustworthiness: Quantifying Success

The output is a chromatogram showing peaks over time. In an ideal synthesis, a single, sharp peak corresponding to the product will be observed. The area of this peak, as a percentage of the total peak area, provides a quantitative measure of purity. For drug development purposes, purities of >95% are often required.

Sample_Prep Prepare & Filter Sample HPLC_Run Inject into RP-HPLC System Sample_Prep->HPLC_Run Chromatogram Generate Chromatogram HPLC_Run->Chromatogram Peak_Integration Integrate Peak Areas Chromatogram->Peak_Integration Purity_Calc Calculate % Purity = (Area_Product / Area_Total) * 100 Peak_Integration->Purity_Calc

Caption: Workflow for quantitative purity analysis via HPLC.

Part 3: The Synergy of Methods - A Comparative Summary

No single method tells the whole story. A self-validating system relies on the convergence of evidence from these orthogonal techniques.

Parameter NMR Spectroscopy Mass Spectrometry High-Performance Liquid Chromatography (HPLC)
Primary Role Structural ElucidationMolecular Weight ConfirmationPurity Assessment & Quantification
Information Provided Atom connectivity, chemical environment, stereochemistryMolecular formula confirmation, fragmentation patternsNumber of components, relative concentrations, purity (%)
Sensitivity Moderate (mg scale)High (ng to pg scale)High (µg to ng scale)
Specificity Very HighHighModerate to High (method dependent)
Quantitative? Semi-quantitative (qNMR possible)Generally not quantitativeHighly Quantitative
Key Strength Unambiguous structure determinationSpeed and confirmation of elemental compositionRobust and precise purity determination
Limitation Lower sensitivity, complex mixture analysis is difficultDoes not provide structural connectivityDoes not provide structural information

The Self-Validating Cross-Check:

  • The structure determined by NMR must be consistent with the molecular weight found by MS .

  • The high purity determined by HPLC (>95%) should be reflected in the NMR spectrum by the absence of significant impurity peaks.

  • Any minor peaks seen in the HPLC chromatogram could potentially be identified by collecting the corresponding fractions and analyzing them by MS and NMR .

By employing this integrated analytical approach, researchers and drug development professionals can ensure the unequivocal validation of their synthetic products, building a foundation of trust and reliability for all subsequent research.

References

  • H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. (2020). ResearchGate. Available at: [Link]

  • Frizzo, C. P., et al. (2012). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Semantic Scholar. Available at: [Link]

  • Visnav. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Available at: [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (2014). International Journal of Chemical and Pharmaceutical Analysis. Available at: [Link]

  • van Thuijl, J., et al. (1970). The mass spectra of some pyrazole compounds. Organic Mass Spectrometry. Available at: [Link]

  • Klapötke, T. M., et al. (2019). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. National Institutes of Health. Available at: [Link]

  • Perisic-Janjic, N., et al. (2012). Synthesis and biological validation of novel pyrazole derivatives with anticancer activity guided by 3D-QSAR analysis. PubMed. Available at: [Link]

  • Uivarosi, V., et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. National Institutes of Health. Available at: [Link]

  • Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. (2013). ResearchGate. Available at: [Link]

  • SIELC Technologies. Separation of Pyrazole on Newcrom R1 HPLC column. Available at: [Link]

  • Ashtekar, H., et al. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. ResearchGate. Available at: [Link]

  • Synthesis and Evalution of Pyrazole Derivatives by Different Method. (2025). International Journal of Pharmaceutical Research and Applications. Available at: [Link]

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized.... (2023). R Discovery. Available at: [Link]

  • Sivagam, B., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Semantic Scholar. Available at: [Link]

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A Comparative Guide to Catalysis in the Functionalization of Methyl (4-iodo-1H-pyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the pyrazole scaffold is a cornerstone of modern therapeutics. Its strategic functionalization is paramount for modulating pharmacological activity. Methyl (4-iodo-1H-pyrazol-1-yl)acetate, with its reactive carbon-iodine bond, serves as a versatile precursor for introducing a diverse array of molecular fragments. The efficacy of this molecular diversification hinges critically on the choice of catalyst.

This guide provides an in-depth comparative analysis of catalytic systems for the most pertinent cross-coupling reactions involving this compound. We will delve into the nuances of catalyst and ligand selection, supported by experimental data, to empower you to make informed decisions in your synthetic campaigns.

A Note on the Substrate: Synthesis of this compound

Before delving into its reactions, a reliable synthesis of the starting material is essential. A common route involves a two-step process: the iodination of a pyrazole precursor followed by N-alkylation.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 4-Iodopyrazole

  • To a solution of pyrazole (1.0 equiv) in a suitable solvent, add an iodinating agent such as N-iodosuccinimide (NIS) or iodine with an oxidizing agent (e.g., H₂O₂).[1]

  • Stir the reaction at a controlled temperature (typically between room temperature and 80 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any unreacted iodine.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield 4-iodopyrazole.

Step 2: N-Alkylation to this compound

  • To a solution of 4-iodopyrazole (1.0 equiv) in a polar aprotic solvent such as DMF or acetonitrile, add a base (e.g., K₂CO₃ or Cs₂CO₃, 1.5-2.0 equiv).

  • Add methyl bromoacetate (1.1-1.2 equiv) dropwise to the suspension.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the reaction is complete (monitored by TLC).

  • Filter off the inorganic salts and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography (silica gel, eluting with a gradient of hexane/ethyl acetate) to afford the title compound.

I. Palladium-Catalyzed Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust method for creating carbon-carbon bonds between our 4-iodopyrazole substrate and various boronic acids or esters.[2][3] The choice of palladium catalyst and ligand is critical for achieving high yields and broad substrate scope.[4][5][6]

Comparative Analysis of Catalytic Systems for Suzuki-Miyaura Coupling
Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)Notes
Pd(OAc)₂ SPhosK₃PO₄Toluene/H₂O10016HighEffective for a broad range of aryl and heteroaryl boronic acids.[4]
Pd(PPh₃)₄ PPh₃Na₂CO₃DME/H₂O8048ModerateA classic, reliable catalyst, though sometimes requiring longer reaction times.[7]
PdCl₂(dppf) dppfK₂CO₃DME802HighExcellent for rapid and high-yielding couplings.[7]

Expert Insights: The use of bulky, electron-rich phosphine ligands like SPhos and dppf generally leads to higher catalytic activity and improved yields, particularly with sterically hindered or electronically challenging coupling partners.[4][7] The Pd(OAc)₂/SPhos system is often a first choice for its versatility.[4]

Experimental Protocol: Suzuki-Miyaura Coupling
  • In a reaction vessel, combine this compound (1.0 equiv), the desired boronic acid (1.2 equiv), Pd(OAc)₂ (2-5 mol%), and SPhos (4-10 mol%).

  • Add K₃PO₄ (2.0-3.0 equiv) and a degassed solvent system (e.g., toluene/water 4:1).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R-I PdII R-Pd(II)-I(L₂) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Ar-B(OR)₂ + Base PdII_R_Ar R-Pd(II)-Ar(L₂) Transmetal->PdII_R_Ar RedElim Reductive Elimination PdII_R_Ar->RedElim RedElim->Pd0 Product R-Ar RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

II. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is an indispensable tool for forming C(sp²)-C(sp) bonds, allowing for the introduction of terminal alkynes onto the pyrazole ring.[8][9][10] This reaction typically employs a dual catalytic system of palladium and copper.[8][9]

Comparative Analysis of Catalytic Systems for Sonogashira Coupling
Catalyst SystemCo-catalystBaseSolventTemp (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₂Cl₂ CuIEt₃NTHF/DMFRT - 602-12HighThe classic and highly effective Sonogashira catalyst system.[7][10]
Pd(OAc)₂/PPh₃ CuIPiperidineDMFRT1-3HighA reliable system that often proceeds at room temperature.
PdCl₂(dppf) CuICs₂CO₃Dioxane8012HighUseful for more challenging substrates.

Expert Insights: The presence of a copper(I) co-catalyst is generally crucial for high reactivity at lower temperatures.[9] However, copper-free Sonogashira protocols exist, which can be advantageous in preventing the formation of alkyne homocoupling byproducts.[11]

Experimental Protocol: Sonogashira Coupling
  • To a solution of this compound (1.0 equiv) and the terminal alkyne (1.2 equiv) in a suitable solvent (e.g., THF or DMF), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%) and copper(I) iodide (4 mol%).

  • Add a base, such as triethylamine (2.0 equiv), which can also serve as the solvent.

  • Stir the reaction under an inert atmosphere at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Upon completion, filter the reaction mixture to remove the amine salt and concentrate the filtrate.

  • Purify the residue by column chromatography to obtain the desired 4-alkynylpyrazole.

Catalytic Cycle of the Sonogashira Reaction

Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII Ar-Pd(II)-I(L₂) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Alkynyl Ar-Pd(II)-C≡CR(L₂) Transmetal->PdII_Alkynyl RedElim Reductive Elimination PdII_Alkynyl->RedElim RedElim->Pd0 Ar-C≡CR CuI CuI Alkyne_Complex π-Alkyne Complex CuI->Alkyne_Complex H-C≡CR Cu_Acetylide Cu-C≡CR Alkyne_Complex->Cu_Acetylide Base Cu_Acetylide->Transmetal Cu Acetylide Transfer Cu_Acetylide->CuI

Caption: The interconnected catalytic cycles of the Sonogashira reaction.

III. Heck Reaction: Vinylation of the Pyrazole Core

The Heck reaction provides a powerful method for the vinylation of this compound by coupling it with an alkene.[12][13] This reaction is catalyzed by palladium complexes and is a cornerstone of C-C bond formation.[12][14]

Comparative Analysis of Catalytic Systems for Heck Reaction
Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)Notes
Pd(OAc)₂ PPh₃Et₃NDMF10024ModerateA standard catalyst system for Heck reactions.[15]
Pd₂(dba)₃ P(o-tol)₃K₂CO₃NMP12012GoodBulky phosphine ligands can enhance yields and reaction rates.[15]
Palladacycle -NaOAcDMAc130-1404-8HighHighly active catalysts that can be used at low loadings.[13]

Expert Insights: The choice of base and solvent can significantly impact the efficiency of the Heck reaction. For instance, polar aprotic solvents like DMF and NMP are commonly used. The regioselectivity of the addition to the alkene is an important consideration, often favoring the trans product.[12]

Experimental Protocol: Heck Reaction
  • In a sealable reaction vessel, combine this compound (1.0 equiv), the alkene (1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a suitable ligand (e.g., PPh₃, 4 mol%), and a base (e.g., triethylamine, 1.5 equiv).

  • Add a degassed solvent (e.g., DMF or NMP).

  • Seal the vessel and heat to the specified temperature with vigorous stirring for the required duration.

  • After cooling, dilute the reaction mixture with an organic solvent and filter to remove inorganic salts.

  • Concentrate the filtrate and purify the residue by column chromatography.

Catalytic Cycle of the Heck Reaction

Heck_Reaction_Cycle cluster_cycle Heck Reaction Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_Aryl Ar-Pd(II)-I(L₂) OxAdd->PdII_Aryl Coordination Alkene Coordination PdII_Aryl->Coordination Alkene Insertion Migratory Insertion Coordination->Insertion BetaHydride β-Hydride Elimination Insertion->BetaHydride Product Substituted Alkene BetaHydride->Product BaseRegen Base Regeneration BetaHydride->BaseRegen HPd(II)I(L₂) BaseRegen->Pd0 Base

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

IV. Copper-Catalyzed Ullmann Condensation: C-O and C-N Bond Formation

The Ullmann condensation is a classic and reliable method for forming carbon-heteroatom bonds, specifically C-O and C-N bonds.[16][17] Copper catalysis enables these couplings under milder conditions than traditional methods.[17]

Comparative Analysis of Catalytic Systems for Ullmann C-O/C-N Coupling
Reaction TypeCatalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)Notes
C-O Coupling CuI3,4,7,8-tetramethyl-1,10-phenanthrolineK-OtBuAlcohol1301Moderate-GoodMicrowave irradiation can significantly accelerate the reaction.[18]
C-N Coupling CuI1,10-phenanthrolineK₂CO₃Dioxane11012-24GoodEffective for the N-arylation of amines.[17]
C-N Coupling Cu₂ONoneK₃PO₄DMF100-12024Moderate-GoodA ligand-free system that can be effective for certain substrates.

Expert Insights: The choice of ligand is crucial in copper-catalyzed Ullmann reactions, often accelerating the reaction and improving yields.[18][19] Phenanthroline-based ligands are particularly effective.[17][18] For C-O couplings, using the alcohol as the solvent can be a practical approach.[18]

Experimental Protocol: Ullmann C-O Coupling (Microwave)
  • In a microwave reaction vial, combine this compound (1.0 equiv), CuI (20 mol%), and 3,4,7,8-tetramethyl-1,10-phenanthroline (20 mol%).

  • Add the desired alcohol (which also serves as the solvent) and potassium tert-butoxide (2.0 equiv).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 130 °C for 1 hour with stirring.

  • After cooling, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, wash with brine, dry over MgSO₄, and concentrate.

  • Purify the residue by column chromatography.

Catalytic Cycle of the Ullmann Condensation

Ullmann_Condensation_Cycle cluster_cycle Ullmann Condensation Catalytic Cycle (C-N Coupling) CuI Cu(I)X LigandCoord Ligand Coordination CuI->LigandCoord Ligand (L) CuIL L-Cu(I)X LigandCoord->CuIL AmineCoord Amine Coordination CuIL->AmineCoord R₂NH + Base CuAmide L-Cu(I)-NR₂ AmineCoord->CuAmide OxAdd Oxidative Addition CuAmide->OxAdd Ar-I CuIII Ar-Cu(III)(NR₂)(I)(L) OxAdd->CuIII RedElim Reductive Elimination CuIII->RedElim RedElim->CuIL Product Ar-NR₂ RedElim->Product

Caption: A proposed catalytic cycle for the Ullmann C-N coupling reaction.

Conclusion

The functionalization of this compound is a gateway to a vast chemical space of potential pharmaceutical candidates. The choice of catalyst is not merely a matter of reaction efficiency but a strategic decision that impacts yield, purity, and the economic viability of a synthetic route. This guide has provided a comparative framework for selecting the optimal catalytic system for Suzuki-Miyaura, Sonogashira, Heck, and Ullmann reactions. By understanding the interplay between the metal center, ligand, base, and solvent, researchers can navigate the complexities of cross-coupling chemistry and accelerate the discovery and development of novel therapeutics.

References

  • Heck Reaction. Chemistry LibreTexts. Available from: [Link]

  • The catalytic cycle of the Heck reaction. ResearchGate. Available from: [Link]

  • Catalytic cycle of the Suzuki–Miyaura cross-coupling reaction. ResearchGate. Available from: [Link]

  • CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. National Institutes of Health. Available from: [Link]

  • Catalytic cycle of the Suzuki–Miyaura cross-coupling reaction. ResearchGate. Available from: [Link]

  • Proposed catalytic cycle for palladium mediated cyclization-Heck reaction. ResearchGate. Available from: [Link]

  • Catalytic cycle of the Sonogashira cross-coupling reaction over Pd-MPTAT-1. ResearchGate. Available from: [Link]

  • Synthesis method of 1-methyl-4-iodopyrazole. Google Patents.
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  • Catalytic cycle of a Suzuki‐Miyaura reaction. ResearchGate. Available from: [Link]

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  • General catalytic cycle for Sonogashira coupling reaction with copper as co‐catalyst. ResearchGate. Available from: [Link]

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  • Heck reaction. Wikipedia. Available from: [Link]

  • Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. ODU Digital Commons. Available from: [Link]

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Methyl (4-iodo-1H-pyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Core Principle: Proactive Hazard Assessment and Waste Segregation

The cornerstone of safe chemical disposal is a thorough understanding of the compound's potential hazards and the unwavering practice of waste segregation. While a specific Safety Data Sheet (SDS) for methyl (4-iodo-1H-pyrazol-1-yl)acetate is not publicly available, by examining structurally similar iodinated and pyrazole-containing compounds, we can infer a likely hazard profile. This proactive, "worst-case" approach ensures the highest margin of safety.

Analogous compounds, such as 4-iodo-1-methyl-1H-pyrazole, are classified as causing skin irritation, serious eye damage, and potential respiratory irritation.[1][2] Therefore, it is prudent to handle this compound with the same level of caution.

The presence of iodine in the molecular structure firmly places this compound in the category of halogenated organic waste .[3] This classification is critical as halogenated compounds require specific disposal methods, typically high-temperature incineration, to prevent the formation of toxic byproducts and environmental contamination.[3] Mixing halogenated waste with non-halogenated streams can lead to costly and complex disposal challenges.[4]

Quantitative Hazard Data for Analogous Pyrazole Derivatives
Hazard CategoryFinding for Analogous CompoundsCitation
Acute Oral Toxicity Harmful if swallowed.[3]
Skin Irritation Causes skin irritation.[1][2]
Eye Irritation Causes serious eye damage.[1][2]
Respiratory Irritation May cause respiratory irritation.[1][3]
Environmental Hazards An environmental hazard cannot be excluded in the event of unprofessional handling or disposal.[1]

Operational Protocol: A Step-by-Step Disposal Workflow

This protocol provides a clear, actionable workflow for the disposal of this compound, from the point of generation to final collection.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the waste, ensure you are wearing the appropriate PPE. This is a non-negotiable standard for minimizing exposure risk.

  • Standard Laboratory Coat: To protect from splashes.

  • Chemical Safety Goggles: To prevent eye contact.

  • Nitrile Gloves: Ensure gloves are compatible with the chemicals being handled.

Waste Segregation and Container Selection: The Critical Decision Point

Proper segregation is the most crucial step in the disposal process. The following diagram illustrates the decision-making workflow for segregating waste containing this compound.

WasteSegregation Start Waste Generated (this compound) Is_Halogenated Is the compound halogenated? Start->Is_Halogenated Halogenated_Waste Halogenated Organic Waste Is_Halogenated->Halogenated_Waste Yes Non_Halogenated_Waste Non-Halogenated Organic Waste Is_Halogenated->Non_Halogenated_Waste No Container Select a designated, properly labeled, chemically compatible waste container. Halogenated_Waste->Container

Caption: Waste segregation decision workflow.

  • Solid Waste: Collect unused or contaminated solid this compound in a clearly labeled, sealable, and chemically compatible waste container. The label must include the full chemical name and appropriate hazard warnings (e.g., "Irritant," "Halogenated Waste").

  • Liquid Waste: If the compound is in solution, it must be collected in a designated "Halogenated Organic Liquid Waste" container. Do not mix with non-halogenated solvents.

  • Contaminated Materials: Any materials grossly contaminated with the compound, such as weighing paper, gloves, or absorbent pads used for spills, must be placed in the designated solid halogenated waste container.

Labeling and Storage: Ensuring Clarity and Safety

Proper labeling is essential for the safety of everyone in the laboratory and for the waste disposal personnel.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

  • Storage: Store the sealed waste container in a designated satellite accumulation area. This area should be well-ventilated, away from incompatible materials, and in secondary containment to prevent spills.

Arranging for Disposal: The Final Hand-off

The ultimate disposal of this compound must be handled by a licensed professional waste disposal company.

  • Request Pickup: Follow your institution's established procedures for hazardous waste pickup, which typically involves contacting the Environmental Health and Safety (EHS) department.

  • Professional Disposal: The recommended method for the disposal of halogenated organic compounds is high-temperature incineration. This process ensures the complete destruction of the compound and prevents the release of harmful substances into the environment.

Spill Management: Immediate and Effective Response

In the event of a spill, a swift and appropriate response is crucial to mitigate risks.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE: Wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves. For larger spills, a respirator may be necessary.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.

  • Collect and Dispose: Carefully collect the absorbent material and place it in a sealed, labeled container for halogenated solid waste.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.

Conclusion: A Commitment to Safety and Sustainability

The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety, environmental stewardship, and scientific integrity. By understanding the chemical's properties, adhering to strict segregation protocols, and following a clear disposal workflow, researchers can ensure that their valuable work contributes to scientific advancement without compromising the well-being of their colleagues or the environment.

References

  • Temple University. (2021). Halogenated Solvents in Laboratories.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • AWS. (2015).
  • Bucknell University. (2016).
  • Fisher Scientific. (2015).
  • Sigma-Aldrich. (n.d.). 4-Iodo-1-methyl-1H-pyrazole 97%.
  • BenchChem. (2025).
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • Biosynth. (2021). Safety Data Sheet: 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
  • Volochem Inc. (n.d.). 4-Iodo-1-methyl-1H-pyrazole.
  • Sigma-Aldrich. (n.d.). methyl (4-iodo-1H-pyrazol-1-yl)
  • Arctom. (n.d.). CAS NO. 1175275-44-1.

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl (4-iodo-1H-pyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide designed for the precise and safe handling of methyl (4-iodo-1H-pyrazol-1-yl)acetate. In our shared pursuit of scientific advancement, the bedrock of innovation is an uncompromising commitment to safety. This document moves beyond a simple checklist, providing a deep, procedural framework rooted in the chemical nature of the compound. As direct toxicological data for this compound is not extensively published, our recommendations are expertly synthesized from the known hazards of its core chemical structures: pyrazole derivatives and organoiodine compounds. This proactive, science-first approach ensures you are protected not just against known risks, but potential ones as well.

Foundational Hazard Assessment: Understanding the "Why"

To select the appropriate Personal Protective Equipment (PPE), we must first understand the intrinsic hazards of the molecule. This compound combines a pyrazole ring system with an organoiodine functional group, each presenting distinct toxicological considerations.

  • The Pyrazole Core: Pyrazole and its derivatives are prevalent in pharmaceuticals but can carry significant biological activity. Studies on various pyrazole compounds have indicated potential for cytotoxicity and, in some cases, acute mammalian toxicity, possibly linked to the inhibition of mitochondrial respiration.[1][2][3] Safety data for structurally similar pyrazoles consistently list hazards such as skin irritation, serious eye damage, and respiratory irritation.[4][5][6][7]

  • The Organoiodine Component: The carbon-iodine bond is the weakest of the carbon-halogen bonds, making organoiodine compounds potentially more reactive in certain biological and chemical contexts.[8] While iodine is less reactive than other halogens, its compounds can be potent oxidizing agents and may release iodine or hydrogen iodide (a respiratory irritant) under certain conditions.[8][9]

Based on this analysis, we must assume this compound presents the following potential hazards until proven otherwise.

Hazard ClassPotential ManifestationPrimary Exposure Route
Acute Toxicity May be harmful if swallowed, inhaled, or absorbed through the skin.Ingestion, Inhalation, Dermal
Skin Corrosion/Irritation Causes skin irritation upon contact.[4][7]Dermal
Serious Eye Damage/Irritation Causes serious eye irritation or damage.[4][7]Ocular
Respiratory Irritation May cause respiratory irritation if dust or aerosols are inhaled.[4][5]Inhalation

The First Line of Defense: Engineering and Administrative Controls

Before any PPE is worn, the work environment must be optimized to minimize exposure. PPE should be considered the last line of defense, used after engineering and administrative controls have been implemented.

  • Engineering Controls: All weighing and handling of solid this compound, and any procedures that could generate aerosols (e.g., sonication, vigorous mixing), must be performed within a certified chemical fume hood. The fume hood provides critical ventilation to capture and exhaust dust and vapors away from the user.[4]

  • Administrative Controls: Access to areas where this compound is handled should be restricted to trained personnel. Always have a designated area for handling this compound and ensure a copy of the Safety Data Sheet (SDS) for this or a structurally analogous compound is readily accessible.[6]

Mandated PPE Protocol: A Step-by-Step Guide

The following PPE is mandatory for all personnel handling this compound in any form.

Eye and Face Protection

Direct ocular exposure is a primary risk, with analogous compounds cited as causing serious eye damage.[4]

  • Minimum Requirement: ANSI Z87-certified chemical splash goggles are required at all times.[10] Standard safety glasses with side shields are insufficient as they do not provide a seal against splashes and fine particulates.

  • High-Risk Operations: When handling larger quantities (>5g) or when there is a significant risk of splashing, a full-face shield must be worn in addition to chemical splash goggles.[11] This provides a secondary barrier protecting the entire face.

Skin and Body Protection

Dermal contact can lead to irritation and potential systemic absorption.[5][7]

  • Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a suitable choice for incidental contact.[12] If prolonged contact is anticipated or if the compound is dissolved in a strong organic solvent, it is critical to consult the glove manufacturer's chemical resistance chart to select an appropriate material (e.g., butyl rubber for certain solvents).[13] Always double-glove when handling the neat compound. Inspect gloves for any signs of degradation or puncture before and during use.

  • Lab Coat: A flame-resistant lab coat with long sleeves and a fully buttoned front is required.[10] This protects street clothes and skin from accidental spills.

  • Apparel: Long pants and fully enclosed, chemical-resistant shoes are mandatory.[12] Sandals, shorts, and other exposed-skin apparel are strictly forbidden.

Respiratory Protection

Inhalation of the powdered compound is a significant concern, as it may cause respiratory irritation.[4][5]

  • Standard Operations: When handling the compound exclusively within a certified chemical fume hood, respiratory protection is typically not required as the engineering control is sufficient.

  • Mandatory Respirator Use: In the event of a spill outside of a fume hood, or if engineering controls are not available or fail, respiratory protection is mandatory. A NIOSH-approved air-purifying respirator (APR) with a combination of organic vapor and P100 (particulate) cartridges is required.[14][15] All personnel required to wear a respirator must be medically cleared and fit-tested as per OSHA regulations.

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow start Start: Handling This compound fume_hood Work inside a certified chemical fume hood? start->fume_hood solid_or_solution Handling solid or solution? fume_hood->solid_or_solution Yes add_respirator STOP WORK Don NIOSH-approved Respirator (Organic Vapor/P100) fume_hood->add_respirator No aerosol_risk Risk of generating dust or aerosols? solid_or_solution->aerosol_risk Solid ppe_base Required Base PPE: - Chemical Splash Goggles - Nitrile Gloves (Double) - Lab Coat - Closed-toe Shoes solid_or_solution->ppe_base Solution aerosol_risk->ppe_base No add_faceshield Add Full Face Shield aerosol_risk->add_faceshield Yes proceed Proceed with Caution ppe_base->proceed add_faceshield->ppe_base

Caption: PPE selection workflow for handling the target compound.

Emergency Procedures: Immediate Response Plan

In the event of an accidental exposure, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[4][7]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][7]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[16]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

Spill and Disposal Protocols

Proper containment and disposal are crucial to prevent environmental contamination and further exposure.

Spill Containment
  • Evacuate: Alert personnel in the immediate area and evacuate non-essential staff.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Wear PPE: Don the appropriate PPE, including respiratory protection if the spill is outside a fume hood.

  • Contain: For solid spills, gently cover with an absorbent material like vermiculite to avoid generating dust. For liquid spills, dike the spill with an inert absorbent.

  • Collect: Carefully sweep or scoop the contained material into a clearly labeled, sealed container for hazardous waste.[14]

Waste Disposal

As a halogenated organic compound, this material requires special disposal procedures.

  • Segregation: All waste containing this compound (including contaminated gloves, absorbent materials, and empty containers) must be collected in a designated, sealed, and clearly labeled hazardous waste container for "Halogenated Organic Waste."

  • Aqueous Waste: Any aqueous waste streams that may contain iodine species should be neutralized before disposal. This can be achieved by adding a 10% solution of sodium thiosulfate dropwise until the characteristic brown/yellow color of iodine disappears.[17][18]

  • Compliance: All waste must be disposed of in strict accordance with local, state, and federal regulations.[19] Never dispose of this chemical down the drain, as it can be harmful to aquatic life.[20] Consider consulting with recycling programs that can recover and reuse iodine from industrial waste streams.[21]

References

  • Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives.
  • Iodine compounds. Wikipedia.
  • 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity.
  • The four toxicity parameters of pyrazole-based derivatives 7c and 11a.
  • Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative (LQFM 021)--possible effects on phosphodiesterase. PubMed.
  • Iodine. Wikipedia.
  • An In-depth Technical Guide to the Safety and Handling of 4-iodo-1-methyl-1H-pyrazol-3-amine. Benchchem.
  • Navigating the Disposal of Thyodene and Associated Iodine Waste: A Comprehensive Guide. Benchchem.
  • The Chemistry of Hypervalent Iodine. Macmillan Group.
  • PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL. Agency for Toxic Substances and Disease Registry.
  • Iodine Disposal For Businesses. Collect and Recycle.
  • Iodine Waste Recycling Program. Mitsui Plastics, Inc..
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  • Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents.
  • Iodinated contrast media waste management in hospitals in central Norway.
  • (PDF) Convenient Synthesis, Characterization, Cytotoxicity and Toxicity of Pyrazole Derivatives.
  • methyl (4-iodo-1H-pyrazol-1-yl)
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  • How to Choose PPE for Chemical Work.
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  • 3-Iodo-1-methyl-1H-pyrazole - SAFETY D

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.